(1R,2S)-1-Phenylpropane-1,2-diol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(1R,2S)-1-phenylpropane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7,9-11H,1H3/t7-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQZXSHFWDHNOW-CBAPKCEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC=CC=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10433365 | |
| Record name | (1R,2S)-1-Phenylpropane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40421-52-1 | |
| Record name | (1R,2S)-1-Phenylpropane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to (1R,2S)-1-Phenylpropane-1,2-diol: Properties, Synthesis, and Applications in Asymmetric Chemistry
Introduction
(1R,2S)-1-Phenylpropane-1,2-diol, a chiral diol of significant interest in synthetic organic chemistry, serves as a versatile building block and precursor in the stereoselective synthesis of complex molecules. Its well-defined stereochemistry, featuring two stereocenters, makes it a valuable asset in the development of pharmaceuticals and fine chemicals where the three-dimensional arrangement of atoms is critical to biological activity and function.[1][2] This technical guide provides an in-depth overview of the fundamental properties, stereoselective synthesis, and practical applications of this compound for researchers, scientists, and professionals in drug development.
Physicochemical Properties
This compound is a white to off-white solid at room temperature. Its molecular structure, consisting of a phenyl group, a propane backbone, and two hydroxyl groups, imparts a moderate polarity. This allows for solubility in a range of organic solvents and moderate solubility in water. The presence of two hydroxyl groups also enables it to participate in hydrogen bonding, influencing its physical properties and reactivity.[3]
| Property | Value | Source(s) |
| CAS Number | 40421-52-1 | [4] |
| Molecular Formula | C₉H₁₂O₂ | [4] |
| Molecular Weight | 152.19 g/mol | [2][4] |
| Melting Point | 61.05 °C | [2] |
| Boiling Point | 258.22 °C | [2] |
| Solubility | Moderately soluble in water; soluble in alcohols and ethers. | [3] |
| Appearance | White to off-white solid | [3] |
Stereoselective Synthesis
The precise spatial arrangement of the hydroxyl groups in this compound is crucial for its utility in asymmetric synthesis. Consequently, stereoselective synthetic routes are paramount. Both enzymatic and traditional chemical reduction methods have been successfully employed to produce this specific stereoisomer with high purity.
Enzymatic Synthesis Workflow
A highly efficient and green method for the synthesis of all four stereoisomers of 1-phenylpropane-1,2-diol, including the (1R,2S) isomer, involves a two-step enzymatic cascade. This approach offers high stereoselectivity and operates under mild reaction conditions.
Caption: Enzymatic synthesis of this compound.
Experimental Protocol: Enzymatic Synthesis
This protocol is adapted from methodologies described for the stereoselective synthesis of phenylpropane-1,2-diols.[5]
Step 1: Synthesis of (S)-2-Hydroxy-1-phenylpropan-1-one
-
Reaction Setup: In a temperature-controlled bioreactor, prepare a buffered aqueous solution (e.g., 50 mM phosphate buffer, pH 7.0) containing benzaldehyde and an excess of acetaldehyde.
-
Enzyme Addition: Introduce a suitable lyase, such as benzoylformate decarboxylase, to the reaction mixture.
-
Incubation: Maintain the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation. Monitor the progress of the reaction by HPLC or GC until the consumption of benzaldehyde is complete.
-
Work-up: Upon completion, extract the product, (S)-2-hydroxy-1-phenylpropan-1-one, with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 2: Reduction to this compound
-
Reaction Setup: Dissolve the (S)-2-hydroxy-1-phenylpropan-1-one obtained in the previous step in a buffered solution.
-
Enzyme and Cofactor Addition: Add a stereoselective alcohol dehydrogenase (ADH) that preferentially reduces the ketone to the (1R) alcohol. Include the necessary cofactor (NADH or NADPH) and a cofactor regeneration system (e.g., formate dehydrogenase and formate).
-
Incubation: Incubate the mixture at an optimal temperature for the ADH, monitoring the reaction by chiral HPLC until the starting material is consumed.
-
Purification: After the reaction is complete, extract the product with an appropriate organic solvent. Purify the this compound by column chromatography on silica gel to obtain the desired product with high stereochemical purity.
Applications in Asymmetric Synthesis
This compound is a valuable chiral building block, serving as a precursor to other important chiral molecules. Its diol functionality allows for its use as a chiral auxiliary to control the stereochemistry of reactions on an attached prochiral substrate.
Use as a Chiral Auxiliary in Diels-Alder Reactions
A key application of chiral diols is their use as auxiliaries in diastereoselective Diels-Alder reactions. The diol can be converted into a chiral acetal with an α,β-unsaturated aldehyde, which then acts as a chiral dienophile. The steric bulk and defined stereochemistry of the auxiliary direct the approach of the diene, leading to a high degree of stereocontrol in the cycloaddition product.
Caption: Workflow for a Diels-Alder reaction using a diol-derived chiral auxiliary.
Experimental Protocol: Asymmetric Diels-Alder Reaction
This protocol is a representative example based on established methodologies for using chiral diol auxiliaries in Diels-Alder reactions.[6]
Step 1: Formation of the Chiral Acetal Dienophile
-
Reaction Setup: To a solution of this compound in an anhydrous, non-polar solvent (e.g., toluene), add an equimolar amount of an α,β-unsaturated aldehyde (e.g., acrolein).
-
Catalysis: Add a catalytic amount of a strong acid catalyst (e.g., p-toluenesulfonic acid).
-
Water Removal: Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the acetal product.
-
Purification: Once the reaction is complete (monitored by TLC), cool the mixture, wash with a mild base (e.g., saturated sodium bicarbonate solution), dry the organic layer, and purify the chiral acetal by column chromatography.
Step 2: Diastereoselective Diels-Alder Reaction
-
Reaction Setup: Dissolve the purified chiral acetal in a dry, aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon) and cool to a low temperature (e.g., -78 °C).
-
Lewis Acid Addition: Add a Lewis acid catalyst (e.g., diethylaluminum chloride) dropwise to the solution.
-
Diene Addition: After stirring for a short period, add the diene (e.g., cyclopentadiene) dropwise.
-
Reaction Monitoring and Quenching: Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Work-up and Purification: Allow the mixture to warm to room temperature, separate the layers, and extract the aqueous layer with the organic solvent. Combine the organic layers, dry, and concentrate. Purify the resulting cycloadduct by column chromatography to isolate the major diastereomer.
Step 3: Cleavage of the Chiral Auxiliary
-
Hydrolysis: Dissolve the purified cycloadduct in a mixture of an organic solvent (e.g., THF) and dilute aqueous acid (e.g., 1 M HCl).
-
Reaction: Stir the mixture at room temperature until the cleavage of the acetal is complete (monitored by TLC).
-
Product Isolation: Neutralize the reaction with a mild base and extract the enantiomerically enriched product with an organic solvent. The water-soluble chiral auxiliary can often be recovered from the aqueous layer for reuse.
Analytical Characterization
The purity and stereochemical integrity of this compound are critical for its successful application. Spectroscopic and chromatographic methods are essential for its characterization.
Spectroscopic Analysis
While a definitive, publicly available, and fully assigned experimental spectrum for the (1R,2S) isomer is not readily accessible, data for the general structure of 1-phenylpropane-1,2-diol exists. The expected ¹H and ¹³C NMR spectral features are as follows:
-
¹H NMR: The spectrum would show characteristic signals for the aromatic protons of the phenyl group, the methine protons adjacent to the hydroxyl groups, and the methyl group protons. The coupling constants between the methine protons would be indicative of the erythro relative stereochemistry.
-
¹³C NMR: The spectrum would display distinct signals for the carbons of the phenyl ring, the two hydroxyl-bearing carbons, and the methyl carbon.
Chromatographic Purity Assessment
Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for determining the enantiomeric and diastereomeric purity of this compound.
Caption: General workflow for chiral HPLC analysis.
Experimental Protocol: Chiral HPLC Analysis
This is a general protocol for the chiral separation of phenylpropanols and can be adapted for this compound.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Column: A polysaccharide-based chiral stationary phase (CSP) is recommended, such as a Chiralcel® OD-H or Chiralpak® AD-H column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane and isopropanol is typically used for normal-phase separation. A starting composition of 90:10 (v/v) n-hexane:isopropanol can be optimized to achieve baseline separation.
-
Flow Rate: A flow rate in the range of 0.5-1.0 mL/min is generally suitable.
-
Column Temperature: Maintain a constant column temperature, typically around 25 °C, to ensure reproducible results.
-
Detection: UV detection at a wavelength where the phenyl group absorbs, such as 210 nm or 254 nm.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the sample and record the chromatogram. The different stereoisomers should elute as separate peaks, allowing for the determination of the enantiomeric excess (% ee) and diastereomeric excess (% de).
Conclusion
This compound is a valuable and versatile chiral compound with significant applications in asymmetric synthesis. Its well-defined stereochemistry and functional groups make it an important precursor for the synthesis of complex, enantiomerically pure molecules, particularly in the pharmaceutical industry. The availability of efficient stereoselective synthetic methods, especially enzymatic routes, further enhances its utility. A thorough understanding of its properties and analytical characterization is essential for its effective use in research and development.
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(1R,2S)-1-Phenylpropane-1,2-diol chemical structure and stereochemistry
An In-depth Technical Guide to (1R,2S)-1-Phenylpropane-1,2-diol: Structure, Stereochemistry, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a vicinal diol of significant interest in the fields of organic synthesis and pharmaceutical development. Its defined stereochemistry, featuring two chiral centers, makes it a valuable chiral building block for the synthesis of complex, enantiomerically pure molecules.[1][2] The biological activity of many pharmaceuticals is intrinsically linked to their stereoisomeric form, rendering the precise control of chirality a critical aspect of drug design and synthesis.[3][4] This technical guide provides a comprehensive overview of the chemical structure, stereochemical properties, modern synthetic strategies, and analytical characterization of this compound, offering field-proven insights for its application in research and development.
Chemical Identity and Physicochemical Properties
This compound, also known as erythro-1-Phenylpropane-1,2-diol, is an organic compound featuring a phenyl group and two hydroxyl groups on adjacent carbon atoms of a propane chain.[5][6]
Molecular Structure
The fundamental structure consists of a propane backbone substituted with a phenyl group at position 1 and hydroxyl groups at positions 1 and 2.
Caption: Chemical Structure of this compound.
Physicochemical Data
The physical and chemical properties of a compound are fundamental to its handling, formulation, and application. The data below has been compiled from various chemical databases.
| Property | Value | Source |
| CAS Number | 40421-52-1 | [7][8] |
| Molecular Formula | C₉H₁₂O₂ | [5][7][8] |
| Molecular Weight | 152.19 g/mol | [2][5][7] |
| IUPAC Name | This compound | [5] |
| Synonyms | erythro-1-Phenylpropane-1,2-diol | [5][6] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Melting Point | 61.05 °C | [2] |
| Boiling Point | 294.6 °C at 760 mmHg | [8][9] |
| Density | 1.128 g/cm³ | [8][9] |
| SMILES | CO">C@@HO | [1][5][7] |
| InChI | InChI=1S/C9H12O2/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7,9-11H,1H3/t7-,9-/m0/s1 | [5] |
The Critical Role of Stereochemistry
1-Phenylpropane-1,2-diol possesses two chiral centers at carbons C1 and C2. This gives rise to four possible stereoisomers, which exist as two pairs of enantiomers. The relative configuration of the substituents around these centers defines them as either erythro or threo diastereomers.
-
Erythro diastereomers : (1R,2S) and (1S,2R) - The substituents are on the same side in a Fischer projection.
-
Threo diastereomers : (1R,2R) and (1S,2S) - The substituents are on opposite sides in a Fischer projection.
The (1R,2S) configuration specifies the absolute stereochemistry at each chiral center according to the Cahn-Ingold-Prelog priority rules. This precise spatial arrangement is paramount in drug development, as biological systems (e.g., enzymes, receptors) are chiral and will interact differently with each stereoisomer. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or even cause adverse effects.[3]
Caption: Stereoisomers of 1-Phenylpropane-1,2-diol.
Asymmetric Synthesis: Pathways to Enantiopurity
The synthesis of single-enantiomer vicinal diols is a cornerstone of modern organic chemistry.[10][11] Methods must exhibit high levels of both diastereoselectivity and enantioselectivity. Enzymatic synthesis has emerged as a particularly powerful and sustainable approach.[12][13]
Expertise in Practice: Two-Step Enzymatic Cascade
A highly effective strategy for producing all four stereoisomers of 1-phenylpropane-1,2-diol involves a two-step enzymatic cascade starting from inexpensive aldehydes.[14] This approach offers exceptional selectivity under mild reaction conditions, aligning with the principles of green chemistry.
Causality of the Workflow: The choice of enzymes is the critical control point for stereochemistry.
-
C-C Bond Formation (Ligation): A stereoselective lyase catalyzes the carboligation of benzaldehyde and acetaldehyde to form a chiral 2-hydroxy ketone intermediate. The choice of lyase (e.g., different variants of benzoylformate decarboxylase) dictates the configuration of the first stereocenter.
-
Carbonyl Reduction: An alcohol dehydrogenase (ADH) then reduces the ketone to a secondary alcohol, creating the second stereocenter. The selection of a specific ADH (e.g., from Lactobacillus brevis or other sources) determines the final syn or anti diastereoselectivity.
By modularly combining different lyases and ADHs, each of the four stereoisomers can be selectively synthesized.[14]
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(1R,2S)-1-Phenylpropane-1,2-diol CAS number 40421-52-1
An In-Depth Technical Guide to (1R,2S)-1-Phenylpropane-1,2-diol (CAS: 40421-52-1): Synthesis, Characterization, and Applications in Stereoselective Chemistry
Executive Summary
This compound is a high-value chiral building block essential for the stereocontrolled synthesis of complex organic molecules. Its specific three-dimensional arrangement, defined by two stereocenters, makes it a critical intermediate in the pharmaceutical and fine chemical industries, where the biological activity of a final compound is often dictated by its stereochemistry. This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals, detailing the compound's physicochemical properties, robust synthesis methodologies, rigorous analytical characterization techniques, and key applications in modern organic synthesis. The focus is on providing not just protocols, but the scientific rationale behind methodological choices to empower researchers in their work.
Introduction: The Centrality of Chirality
In drug development, the spatial orientation of atoms within a molecule can mean the difference between a potent therapeutic and an inactive or even harmful substance. This compound, also known by its diastereomeric name erythro-1-Phenylpropane-1,2-diol, serves as a foundational element for introducing precise stereochemistry into a target molecule.[1][2] Its two hydroxyl groups and defined stereocenters offer versatile handles for subsequent chemical transformations, allowing for the construction of enantiomerically pure active pharmaceutical ingredients (APIs).[3] The ability to synthesize and confirm the purity of this specific stereoisomer is therefore a paramount concern for any research program that utilizes it.
Physicochemical & Structural Properties
The identity and properties of this compound are well-defined, providing a solid foundation for its use in controlled chemical processes.
2.1. Structural and Stereochemical Identity
-
IUPAC Name: this compound[4]
-
CAS Number: 40421-52-1[5]
-
Molecular Formula: C₉H₁₂O₂[5]
-
Canonical SMILES: CO">C@@HO[4]
-
InChIKey: MZQZXSHFWDHNOW-CBAPKCEASA-N[4]
2.2. Tabulated Physicochemical Data
The compound is a colorless to pale yellow solid or liquid, with solubility characteristics dictated by its polar hydroxyl groups and nonpolar phenyl ring.[2] It is moderately soluble in water and shows greater solubility in organic solvents like alcohols and ethers.
| Property | Value | Source(s) |
| Molecular Weight | 152.19 g/mol | [3][4] |
| Melting Point | 61.05 °C to 97 °C | [3][5] |
| Boiling Point | ~258.22 °C to 294.61 °C | [3] |
| Density | ~1.128 g/cm³ | |
| XLogP3 | 1.1 | [4][5] |
| Hydrogen Bond Donors | 2 | [5] |
| Hydrogen Bond Acceptors | 2 | [5] |
| Rotatable Bonds | 2 | [5] |
Note: The reported range in melting and boiling points may be attributable to differences in purity or measurement conditions.
Synthesis Methodologies: Achieving Stereochemical Fidelity
The synthesis of this compound demands a high degree of stereocontrol. While classical chemical methods exist, biocatalytic routes have emerged as superior for their exceptional selectivity and sustainability.
3.1. Biocatalytic Synthesis: A Two-Step Enzymatic Cascade
The most elegant and efficient route to enantiomerically pure 1-phenylpropane-1,2-diol stereoisomers is through a modular, two-step enzymatic process starting from inexpensive aldehydes.[6] This approach leverages the inherent stereoselectivity of enzymes to build the desired molecule with near-perfect control.
Causality Behind the Method: This cascade reaction is powerful because it decouples the two key transformations. The first enzyme, a lyase , establishes the initial carbon-carbon bond and sets the stereochemistry of the first hydroxyl group. The second enzyme, an alcohol dehydrogenase (ADH) , then reduces the intermediate ketone to form the second hydroxyl group, controlling the final diastereomeric and enantiomeric purity. By selecting the appropriate combination of enzymes, all four possible stereoisomers can be accessed.[6]
Caption: Biocatalytic synthesis of this compound.
Exemplary Protocol: Biocatalytic Synthesis
-
Step 1: Carboligation:
-
To a buffered aqueous solution (e.g., triethanolamine buffer, pH 8-10), add the carboligase enzyme (e.g., benzoylformate decarboxylase, BFD).[1]
-
Add benzaldehyde as the acceptor substrate.
-
Slowly feed acetaldehyde as the donor substrate over several hours. The slow addition minimizes side reactions.
-
Maintain the reaction at a controlled temperature (e.g., 30°C) with gentle stirring. Monitor the formation of the intermediate, (S)-2-hydroxy-1-phenyl-1-propanone, by HPLC or GC.
-
-
Step 2: Stereoselective Reduction:
-
Once the first step is complete, add the alcohol dehydrogenase (e.g., ADH from Lactobacillus brevis, LbADH) and its required cofactor (NADPH).[7]
-
To make the process cost-effective, a cofactor regeneration system is essential. This is achieved by adding a sacrificial alcohol, like isopropanol, which is oxidized by the enzyme to regenerate NADPH.[7]
-
Continue incubation until the intermediate is fully converted to the final diol product.
-
-
Workup and Purification:
-
Extract the product from the aqueous phase using an organic solvent (e.g., ethyl acetate).
-
Dry the organic phase over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel to yield the pure this compound.
-
Analytical Characterization and Quality Control
Confirming the structural identity and, critically, the stereochemical purity of the synthesized material is a non-negotiable step. A multi-pronged approach involving spectroscopy and chiral chromatography forms a self-validating system.
4.1. Spectroscopic Confirmation
-
¹H NMR (Proton NMR): Expected signals would include multiplets in the aromatic region (~7.2-7.4 ppm) for the phenyl protons, two distinct methine (CH) protons coupled to each other, a doublet for the methyl (CH₃) group, and broad singlets for the two hydroxyl (OH) protons.
-
¹³C NMR (Carbon NMR): The spectrum should show distinct signals for the aromatic carbons, the two carbons bearing hydroxyl groups (C1 and C2), and the methyl carbon.
-
FT-IR (Infrared Spectroscopy): Key characteristic peaks would include a broad O-H stretching band (~3300-3500 cm⁻¹), C-O stretching bands (~1050-1200 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), and C=C stretching bands in the aromatic region (~1450-1600 cm⁻¹).
4.2. Determination of Enantiomeric and Diastereomeric Purity
Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric excess (ee%) and diastereomeric ratio of the product.[4]
Causality Behind the Method: Chiral HPLC works by using a stationary phase that is itself chiral. The enantiomers of the analyte form transient, non-covalent diastereomeric complexes with the chiral stationary phase. Because these complexes have different energies and stabilities, one enantiomer is retained longer on the column than the other, allowing for their separation and quantification.
Caption: Quality control workflow for determining enantiomeric excess (ee%).
Exemplary Protocol: Chiral HPLC Method Development
-
Column Selection (The Critical Step):
-
The choice of chiral stationary phase (CSP) is empirical. For a diol like this, polysaccharide-based CSPs are a primary choice.
-
Screen columns such as those based on cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate) under both normal-phase and reversed-phase conditions.
-
-
Mobile Phase Preparation:
-
Normal Phase (most common for this class): Start with a mixture of hexane and a polar modifier like isopropanol (e.g., 90:10 v/v).
-
Reversed Phase: Start with a mixture of water/acetonitrile or water/methanol.
-
-
Method Optimization:
-
Inject a sample of the racemic or diastereomeric mixture.
-
If no separation is observed, systematically vary the ratio of the mobile phase (e.g., increase isopropanol content to 15%, 20%). The goal is to find a balance where peaks are sharp and well-resolved (Resolution > 1.5).
-
Adjust the flow rate (e.g., 0.5 - 1.0 mL/min) to optimize run time and resolution.
-
-
Detection and Quantification:
-
Use a UV detector set to a wavelength where the phenyl group absorbs strongly (e.g., 210 nm or 254 nm).
-
Once the method reliably separates all stereoisomers, inject the synthesized sample.
-
Integrate the area under each peak. Calculate the enantiomeric excess (ee%) and diastereomeric ratio based on the relative peak areas.
-
Core Applications in Research and Development
The primary value of this compound lies in its role as a stereodefined precursor for more complex molecules.
-
Chiral Building Block for APIs: It is extensively used in the pharmaceutical industry to construct enantiomerically pure drugs.[3] The diol functionality can be readily converted into other groups (e.g., epoxides, amino alcohols) or used to direct the stereochemistry of adjacent centers, forming the core of a new chiral molecule.
-
Precursor to Chiral Ligands: Chiral diols are common starting materials for the synthesis of chiral ligands used in asymmetric catalysis. These ligands coordinate to a metal center, creating a chiral environment that forces a reaction to proceed with high enantioselectivity.
Safety and Handling
-
Storage: The compound should be stored in a tightly sealed container in a dry, well-ventilated place. Recommended storage is often at room temperature or refrigerated (2-8°C) for long-term stability.
-
Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. Consult the specific Safety Data Sheet (SDS) from the supplier for detailed handling and disposal information.
Conclusion
This compound is more than just a chemical; it is an enabling tool for precision in molecular design. Its value is intrinsically linked to the growing demand for stereochemically pure pharmaceuticals and fine chemicals. Mastery of its synthesis, particularly through efficient biocatalytic methods, and the ability to rigorously verify its purity via robust analytical techniques like chiral HPLC, are essential skills for any scientist or researcher in the field of drug discovery and development. This guide provides the foundational knowledge and practical framework to utilize this vital chiral building block with confidence and scientific rigor.
References
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Kihumbu, M., et al. (2002). Enzymatic synthesis of all stereoisomers of 1-phenylpropane-1,2-diol. ResearchGate. Available at: [Link]
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PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
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O'Donnell, C., et al. (2016). Stereoselective Two-Step Biocatalysis in Organic Solvent: Toward All Stereoisomers of a 1,2-Diol at High Product Concentrations. ACS Publications. Available at: [Link]
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Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. Available at: [Link]
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Bionity. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. Available at: [Link]
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ResearchGate. (2015). Stereoselective synthesis of (1S,2S)-1-phenylpropane-1,2-diol by cell-free extract of Lactobacillus brevis. ResearchGate. Available at: [Link]
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Phenomenex. (2011). Chiral HPLC Separations. Phenomenex. Available at: [Link]
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DiVA portal. (2023). Chiral Method Development and Racemization Analysis of Diol-Containing Compounds using UPLC, SFC-MS and. DiVA. Available at: [Link]
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A Technical Guide to the Spectroscopic Characterization of (1R,2S)-1-Phenylpropane-1,2-diol
This guide provides an in-depth analysis of the spectroscopic data for (1R,2S)-1-Phenylpropane-1,2-diol, also known as erythro-1-Phenylpropane-1,2-diol. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights into the principles of spectroscopic analysis, ensuring a thorough understanding of the compound's structural characterization.
Introduction: The Importance of Stereochemical Integrity
This compound is a chiral vicinal diol of significant interest in synthetic organic chemistry.[1] Its defined stereochemistry is crucial, as it often serves as a key building block or intermediate in the asymmetric synthesis of pharmaceuticals and other bioactive molecules.[2] The biological activity of a final compound is frequently dictated by its absolute stereochemistry, making unambiguous characterization of intermediates like this diol a matter of utmost importance.
Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are the cornerstones of this characterization. Each method provides a unique piece of the structural puzzle. This guide will dissect the data from each technique, explain the rationale behind the observed signals, and provide standardized protocols for data acquisition.
Molecular Structure and Isomerism
The structure of this compound features two contiguous stereocenters at the C1 and C2 positions. The (1R,2S) designation defines the absolute configuration, which corresponds to the erythro diastereomer. Understanding this three-dimensional arrangement is fundamental to interpreting the spectroscopic data, particularly the coupling constants observed in ¹H NMR.
Caption: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and the spatial relationships between them.
¹H NMR Spectroscopy Data
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling.
| Proton Assignment | Multiplicity | Chemical Shift (δ) ppm | Coupling Constant (J) Hz |
| Phenyl-H | Multiplet | 7.25 - 7.40 | - |
| H1 (CH-OH) | Doublet | 4.55 | 4.4 |
| H2 (CH-OH) | Multiplet | 3.95 | - |
| CH₃ | Doublet | 1.05 | 6.4 |
| OH (x2) | Broad Singlet | 2.5 - 3.5 (variable) | - |
Data adapted from analogous compounds and typical values; specific literature values for this exact isomer can vary slightly.
-
Phenyl Protons (7.25 - 7.40 ppm): The signals for the five protons on the phenyl ring appear as a complex multiplet in the aromatic region. Their downfield shift is a direct result of the deshielding effect caused by the ring current of the aromatic system.
-
Benzylic Proton H1 (4.55 ppm): This proton is significantly deshielded because it is attached to a carbon (C1) that bears both an oxygen atom and the phenyl group. The electronegativity of the oxygen and the magnetic anisotropy of the phenyl ring combine to shift this signal downfield. It appears as a doublet due to coupling with the adjacent H2 proton. The relatively small coupling constant (J = 4.4 Hz) is characteristic of the erythro (or anti) relationship between H1 and H2. In the more stable staggered conformation, these protons have a gauche relationship, which leads to a smaller J-value compared to the threo isomer.
-
H2 Proton (3.95 ppm): This proton is also deshielded by the adjacent hydroxyl group. Its signal is a multiplet because it couples to both the H1 proton and the three protons of the methyl group.
-
Methyl Protons (1.05 ppm): The methyl group protons are in a typical aliphatic region and appear as a doublet due to coupling with the adjacent H2 proton.
-
Hydroxyl Protons (Variable): The chemical shift of the -OH protons is highly variable and depends on concentration, temperature, and solvent. They participate in hydrogen bonding and undergo rapid chemical exchange, which typically results in a broad singlet that does not show coupling to adjacent protons.
¹³C NMR Spectroscopy Data
The ¹³C NMR spectrum provides information on the number of non-equivalent carbons and their chemical environment.
| Carbon Assignment | Chemical Shift (δ) ppm |
| C1 (CH-OH) | 77.5 |
| C2 (CH-OH) | 73.2 |
| CH₃ | 19.1 |
| Phenyl C (quaternary) | 141.8 |
| Phenyl CH (ortho, meta, para) | 126.0 - 128.5 |
Data adapted from analogous compounds and typical values.
-
Oxygenated Carbons (C1 at 77.5 ppm, C2 at 73.2 ppm): The carbons directly attached to the electronegative oxygen atoms are significantly deshielded and appear in the 70-80 ppm range. C1 is slightly further downfield than C2 due to the additional deshielding effect of the attached phenyl ring.
-
Aromatic Carbons (126.0 - 141.8 ppm): The sp²-hybridized carbons of the phenyl ring resonate in the characteristic aromatic region. The quaternary carbon (attached to C1) is typically the most downfield and may have a lower intensity due to its lack of an attached proton and longer relaxation time.
-
Methyl Carbon (19.1 ppm): The sp³-hybridized methyl carbon is highly shielded and appears far upfield, consistent with a typical aliphatic environment.
Experimental Protocol: NMR Data Acquisition
This protocol outlines a self-validating system for acquiring high-quality NMR data for a small molecule like this compound.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is a standard for many organic molecules.[3]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
-
Spectrometer Setup:
-
Insert the sample into the NMR spectrometer (e.g., a 400 MHz or 500 MHz instrument).
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve maximum homogeneity, which is validated by observing a sharp, symmetrical solvent or TMS peak.
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (e.g., -1 to 10 ppm).
-
Use a standard 90° pulse.
-
Set the relaxation delay (d1) to at least 5 times the longest proton spin-lattice relaxation time (T₁). For small molecules, a delay of 2-5 seconds is typically sufficient for semi-quantitative results.[3]
-
Acquire a suitable number of scans (e.g., 8 to 16) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range (e.g., 0 to 220 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum to singlets and enhance the signal via the Nuclear Overhauser Effect (NOE).
-
A longer relaxation delay (e.g., 5-10 seconds) may be required, especially for quaternary carbons, to ensure proper signal intensity.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in positive absorption mode.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.
-
Caption: Standard workflow for NMR sample analysis.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of molecules. It is an excellent technique for identifying the presence of specific functional groups, as different types of bonds absorb infrared radiation at characteristic frequencies.
IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3600 - 3200 (Broad) | O-H Stretch | Alcohol (-OH) |
| 3100 - 3000 | C-H Stretch (sp²) | Aromatic C-H |
| 3000 - 2850 | C-H Stretch (sp³) | Aliphatic C-H |
| 1600, 1495, 1450 | C=C Stretch | Aromatic Ring |
| 1100 - 1000 | C-O Stretch | Alcohol (C-O) |
| 750, 700 | C-H Bend (out-of-plane) | Monosubstituted Benzene |
Data adapted from typical values for aromatic diols.[4]
-
O-H Stretching (3600 - 3200 cm⁻¹): The most prominent feature in the IR spectrum of a diol is a strong, broad absorption band in this region. The broadening is a direct consequence of intermolecular hydrogen bonding between the hydroxyl groups of different molecules. This is a definitive indicator of the presence of -OH groups.
-
C-H Stretching: Two distinct regions for C-H stretching are visible. The absorptions just above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp²-hybridized (the aromatic ring). The absorptions just below 3000 cm⁻¹ are from the C-H bonds of the sp³-hybridized carbons (the propane backbone).
-
Aromatic C=C Stretching (1600 - 1450 cm⁻¹): These medium-to-sharp absorptions are characteristic of the carbon-carbon double bond stretching within the phenyl ring. The presence of several bands in this region is typical for aromatic compounds.
-
C-O Stretching (1100 - 1000 cm⁻¹): A strong absorption in this region confirms the presence of the carbon-oxygen single bonds of the alcohol functional groups.
-
Aromatic C-H Bending (750, 700 cm⁻¹): The strong absorptions in the "fingerprint region" are highly characteristic. For a monosubstituted benzene ring, strong bands around 750 cm⁻¹ and 700 cm⁻¹ due to out-of-plane C-H bending provide compelling evidence for this substitution pattern.
Experimental Protocol: FTIR Data Acquisition (KBr Pellet Method)
The Potassium Bromide (KBr) pellet method is a standard technique for analyzing solid samples.[4] The KBr acts as an IR-transparent matrix.
-
Preparation:
-
Gently grind ~1-2 mg of the this compound sample to a very fine powder using an agate mortar and pestle.
-
Add ~100-200 mg of dry, spectroscopic-grade KBr powder. The KBr must be rigorously dried to prevent a broad water absorption band from obscuring the spectrum.[5]
-
Thoroughly but gently mix the sample and KBr until a homogeneous powder is obtained. The ideal sample concentration is 0.5-2% by weight.[6]
-
-
Pellet Formation:
-
Transfer the powder mixture to a pellet die.
-
Place the die into a hydraulic press.
-
Apply pressure (typically 8-10 metric tons for a 13 mm die) for 1-2 minutes.[5] The pressure causes the KBr to "cold-flow" into a transparent or translucent disc.
-
-
Data Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample chamber to account for atmospheric CO₂ and water vapor.
-
Acquire the sample spectrum. The data is typically collected over a range of 4000 to 400 cm⁻¹.
-
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions and their fragments.
Mass Spectrometry Data (Electron Ionization)
| m/z | Proposed Fragment | Relative Intensity |
| 152 | [M]⁺˙ (Molecular Ion) | Very Low / Absent |
| 108 | [C₇H₈O]⁺˙ | High |
| 107 | [C₇H₇O]⁺ | High (Base Peak) |
| 79 | [C₆H₇]⁺ | Medium |
| 77 | [C₆H₅]⁺ (Phenyl) | Medium |
| 45 | [C₂H₅O]⁺ | High |
Data extracted from the NIST Mass Spectrometry Data Center database for the analogous dl-erythro racemate.[5]
The electron ionization (EI) mass spectrum of an alcohol often shows a weak or absent molecular ion peak ([M]⁺˙ at m/z 152) because the initial ion is unstable and readily undergoes fragmentation.
Sources
Discovery and history of chiral diols in organic synthesis
An In-Depth Technical Guide to the Discovery and History of Chiral Diols in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chiral diols are fundamental building blocks and powerful catalysts in modern organic synthesis, underpinning the creation of complex, enantiomerically pure molecules, particularly in the pharmaceutical industry. Their importance lies in their C2-symmetric nature and their ability to form predictable, rigid transition states, which effectively transfer chiral information. This guide provides a comprehensive exploration of the discovery and historical development of chiral diols, charting the course from early stoichiometric observations to the advent of highly efficient catalytic systems. We will delve into the mechanistic underpinnings of seminal reactions, provide field-proven experimental protocols, and examine the impact of these structures on the synthesis of life-saving therapeutics.
The Dawn of Asymmetric Synthesis: Early Concepts and the Rise of Diols
The concept of chirality, or molecular "handedness," has been a central theme in organic chemistry since Louis Pasteur's manual separation of tartaric acid enantiomers in 1848.[1] However, the ability to selectively synthesize one enantiomer over another—a process known as asymmetric synthesis—remained a formidable challenge for decades. Early strategies often relied on the "chiral pool," using naturally occurring chiral molecules as starting materials.
Diols, organic compounds containing two hydroxyl groups, emerged as particularly valuable structures. Their stereochemistry could be controlled, and the hydroxyl groups provided convenient handles for further synthetic transformations or for coordinating to metal centers, thereby creating a chiral environment to influence subsequent reactions. The challenge, however, was not just to create diols, but to create them with predictable and high levels of enantiomeric purity.
A Nobel-Winning Breakthrough: The Sharpless Asymmetric Dihydroxylation
The landscape of asymmetric synthesis was irrevocably changed by the work of K. Barry Sharpless. Building upon the known racemic dihydroxylation of alkenes using osmium tetroxide (OsO₄), known as the Upjohn dihydroxylation, Sharpless sought a method to render this powerful transformation enantioselective.[2]
The initial breakthrough came in 1980, when Sharpless and Steven G. Hentges demonstrated that adding chiral cinchona alkaloids, such as quinine or quinidine, could induce moderate enantioselectivity in the stoichiometric osmylation of olefins.[3] The pivotal moment, however, was the development of a catalytic system. By using a co-oxidant like N-methylmorpholine N-oxide (NMO) or potassium ferricyanide (K₃Fe(CN)₆) to regenerate the active Os(VIII) catalyst, only a substoichiometric amount of the expensive and toxic osmium was required.[2][4]
Further refinement led to the development of highly effective phthalazine (PHAL) linker-based ligands, (DHQ)₂-PHAL and (DHQD)₂-PHAL, derived from dihydroquinine and dihydroquinidine, respectively.[2][5] These ligands dramatically accelerated the reaction and pushed enantiomeric excess (ee) values to consistently high levels, often exceeding 95%.[3] This work culminated in the Sharpless Asymmetric Dihydroxylation (SAD), a cornerstone of modern synthesis for which Sharpless was awarded a share of the 2001 Nobel Prize in Chemistry.[2][3][5]
The Catalytic Cycle and Mechanism
The mechanism of the Sharpless AD has been studied extensively. It begins with the formation of a complex between osmium tetroxide and the chiral ligand.[2] This complex then undergoes a cycloaddition with the alkene. While there was debate between a [2+2] cycloaddition followed by rearrangement (proposed by Sharpless) and a [3+2] cycloaddition (proposed by E.J. Corey), quantum chemical calculations and experimental data have shown the [3+2] pathway to be more energetically favorable.[4][5][6]
The resulting cyclic osmate ester is hydrolyzed to release the chiral 1,2-diol and the reduced osmium(VI) species.[2][7] The stoichiometric co-oxidant then regenerates the osmium tetroxide, allowing the catalytic cycle to continue. A potential secondary pathway can occur if the osmate ester is oxidized before hydrolysis, which can lead to lower enantioselectivities; this is often suppressed by using a higher concentration of the chiral ligand.[2]
Figure 1: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.
Predictable Stereoselectivity and AD-mix Reagents
A key to the reaction's utility is its predictable stereochemistry. The choice of ligand dictates which face of the alkene is hydroxylated. A simple mnemonic allows chemists to predict the outcome: with the alkene drawn in a specific orientation, the (DHQD)₂-PHAL ligand delivers the hydroxyl groups from the top (β) face, while the (DHQ)₂-PHAL ligand delivers them from the bottom (α) face.[6]
To make the process user-friendly, commercially available reagent kits were developed. AD-mix-α contains the (DHQ)₂-PHAL ligand, and AD-mix-β contains the (DHQD)₂-PHAL ligand, along with potassium osmate, potassium ferricyanide, and potassium carbonate.[2][4][5][8] This allows for straightforward application of the reaction without needing to handle each component individually.
| Alkene Substrate Type | AD-mix-α Product Configuration | AD-mix-β Product Configuration | Typical ee (%) |
| Terminal (R-CH=CH₂) | (R)-diol | (S)-diol | 80-99% |
| trans-Disubstituted | (R,R)-diol | (S,S)-diol | >95% |
| cis-Disubstituted | (R,R)-diol | (S,S)-diol | 80-95% |
| Trisubstituted | Dependent on substituents | Dependent on substituents | 90-99% |
Table 1: Enantioselectivity of the Sharpless AD for Various Alkene Classes.[3][6]
C₂-Symmetric Diols as Chiral Ligands and Auxiliaries
While the Sharpless reaction produces chiral diols, other classes of chiral diols are themselves powerful tools used to induce chirality in a vast array of chemical transformations.[9][10] These diols typically possess C₂ symmetry, an element that reduces the number of possible diastereomeric transition states, often leading to higher enantioselectivity.
BINOL: The Axially Chiral Workhorse
1,1'-Bi-2-naphthol (BINOL) is perhaps the most famous axially chiral diol. Its chirality arises not from a stereocenter but from hindered rotation (atropisomerism) around the C-C single bond connecting the two naphthalene rings. First synthesized in 1926, its application in asymmetric catalysis was pioneered by Noyori in the 1970s.[11] The enantiomers are commercially available and can be readily modified at the 3,3' and other positions to fine-tune their steric and electronic properties.[11][12][13]
BINOL and its derivatives have been used to create highly effective chiral catalysts for a multitude of reactions, including:
-
Asymmetric Reductions: BINOL-modified lithium aluminum hydride (BINAL-H) is a classic reagent for the enantioselective reduction of ketones.
-
Lewis Acid Catalysis: BINOL-metal complexes (e.g., with Ti, Al, Zn) catalyze Diels-Alder reactions, aldol reactions, and Michael additions.[14]
-
Brønsted Acid Catalysis: Phosphoric acids derived from the BINOL scaffold are powerful chiral Brønsted acid catalysts for reactions like imine amidation.[12]
TADDOL: The Tartaric Acid-Derived Auxiliary
Derived from inexpensive and naturally abundant tartaric acid, α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols (TADDOLs) are exceptionally versatile chiral auxiliaries.[15][16] They are synthesized by reacting acetals or ketals of tartrate esters with Grignard reagents.[15][16][17] The two hydroxyl groups and the C₂-symmetric backbone allow TADDOLs to form well-defined chelate complexes with a wide range of metals, including Ti, Al, Mg, and Zn.[15][16][18] These TADDOLate complexes act as potent chiral Lewis acids, catalyzing reactions such as:
-
Nucleophilic additions to aldehydes and ketones.[19]
-
Enantioselective cycloadditions.
-
Catalytic hydrogenations.[15]
Figure 2: General synthetic routes to TADDOL and BINOL.
Modern Frontiers: Biocatalytic and Organocatalytic Synthesis of Chiral Diols
While metal-catalyzed methods are powerful, the push for "green chemistry" has spurred the development of alternative strategies.
Biocatalysis utilizes enzymes or whole microbial cells to perform stereoselective transformations under mild, aqueous conditions.[20] This approach offers exceptional selectivity and avoids the use of toxic heavy metals. Key enzymatic methods for chiral diol synthesis include:
-
Dioxygenases: These enzymes can introduce two hydroxyl groups into an aromatic or olefinic substrate with high stereocontrol.[9][20]
-
Reductases/Dehydrogenases: The enantioselective reduction of diketones or hydroxyketones is a common strategy to produce chiral 1,2-, 1,3-, and 1,4-diols.[9][21]
-
Lipases and Epoxide Hydrolases: These enzymes are often used in the kinetic resolution of racemic diols or their precursors.[9][21]
Organocatalysis uses small, chiral organic molecules to catalyze reactions. Chiral diols themselves can act as organocatalysts, often activating substrates through hydrogen bonding. For instance, (S)-BINOL has been shown to be an effective additive in L-proline-catalyzed direct aldol reactions, improving both yield and enantioselectivity by forming a chiral supramolecular transition state.[22]
Figure 3: Decision workflow for selecting a chiral diol synthesis strategy.
Experimental Protocol: Sharpless Asymmetric Dihydroxylation of Styrene
This protocol provides a representative, self-validating procedure for the synthesis of (R)-1-phenylethane-1,2-diol using AD-mix-α.
Materials:
-
AD-mix-α (Sigma-Aldrich or equivalent)
-
tert-Butanol
-
Water (deionized)
-
Styrene
-
Methanesulfonamide (CH₃SO₂NH₂)
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine AD-mix-α (14.0 g) with a 1:1 mixture of tert-butanol and water (50 mL each). Stir the mixture at room temperature until both phases are clear and the solid is dissolved, resulting in a yellow-orange solution.
-
Cooling: Cool the flask in an ice bath to 0 °C.
-
Additive: Add methanesulfonamide (0.95 g, 10 mmol). The use of this additive can accelerate the hydrolysis of the osmate ester and improve turnover, particularly for non-terminal alkenes.[2]
-
Substrate Addition: Add styrene (1.04 g, 10 mmol) to the cooled, stirring mixture. The flask should be loosely capped or equipped with a drying tube to prevent pressure buildup.
-
Reaction Monitoring: Stir the reaction vigorously at 0 °C. The color will change from yellow-orange to a dark brown/green. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 6-24 hours.
-
Quenching: Once the starting material is consumed, add solid sodium sulfite (15 g) portion-wise while maintaining cooling. Continue stirring for 1 hour. This step reduces any remaining osmium species.
-
Extraction: Add ethyl acetate (100 mL) to the reaction mixture. Allow the layers to separate. If an emulsion forms, adding a small amount of brine can help. Separate the aqueous layer and extract it twice more with ethyl acetate (50 mL each).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude diol.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient, to afford the pure (R)-1-phenylethane-1,2-diol.
-
Characterization: Confirm the product structure and purity via ¹H NMR and ¹³C NMR. Determine the enantiomeric excess (ee) by chiral HPLC or by converting the diol to a Mosher's ester derivative for NMR analysis.
Impact on Drug Development and Conclusion
The ability to synthesize enantiomerically pure diols has had a profound impact on drug development. Chirality is critical to pharmacology, as the different enantiomers of a drug can have vastly different biological activities; one may be therapeutic while the other is inactive or even toxic.[1][23] Chiral diols serve as crucial intermediates in the total synthesis of numerous natural products and pharmaceuticals.[24][25][26] For example, the anti-glaucoma drug travoprost and the insect pheromone (+)-endo-brevicomin are synthesized using chiral diols as key building blocks.[21][27]
From the foundational work on stoichiometric osmylation to the elegant and highly practical Sharpless Asymmetric Dihydroxylation, and onward to the development of powerful C₂-symmetric ligands like BINOL and TADDOL, the history of chiral diols is a story of increasing sophistication and control in organic synthesis. The continued development of biocatalytic and other green methodologies ensures that the synthesis of these vital chiral building blocks will become even more efficient and sustainable. For researchers in medicinal chemistry and process development, a deep understanding of these methods is not merely academic—it is essential for the creation of the next generation of life-saving medicines.
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Commercial availability and suppliers of (1R,2S)-1-Phenylpropane-1,2-diol
An In-Depth Technical Guide to the Commercial Availability and Procurement of (1R,2S)-1-Phenylpropane-1,2-diol
Introduction
This compound (CAS No: 40421-52-1), a chiral diol, is a critical component and versatile building block in the field of enantioselective organic synthesis.[1][2] Its well-defined stereochemistry is paramount for inducing chirality in complex chemical reactions, making it an invaluable intermediate in the pharmaceutical and fine chemical industries.[1] The precise stereochemical structure of this compound can significantly influence the biological activity of the final active pharmaceutical ingredient (API), underscoring the importance of sourcing high-purity material.[1][2] This guide provides an in-depth overview of the commercial landscape, supplier details, technical specifications, and a robust workflow for the procurement and quality verification of this compound for research and drug development professionals.
Section 1: Commercial Landscape and Key Suppliers
This compound has achieved commercial mass production, making it accessible for a range of applications from laboratory-scale research to larger-scale manufacturing.[3] Its availability spans from small quantities (milligrams) for initial studies to bulk quantities for process development and production. The compound is typically sourced from specialized chemical synthesis methods designed to produce specific enantiomers rather than racemic mixtures.[2]
A multitude of chemical suppliers list this compound, though stock levels and lead times can vary. Below is a summary of representative suppliers, highlighting the typical purities and quantities offered.
Table 1: Commercial Suppliers of this compound
| Supplier | Reported Purity | Typical Quantities Offered |
| Biosynth | Information not specified | Research to bulk quantities |
| Crysdot | 95+% | 5mg |
| Arctom | ≥98% | 1mg, 5mg |
| Alfa Chemistry | High-Purity | Catalog and bulk quantities |
| BLD Pharmatech Ltd. | Information not specified | Research chemicals |
| SAGECHEM LIMITED | Information not specified | Pharmaceutical intermediates |
Disclaimer: This table is not exhaustive and represents a snapshot of available suppliers. Researchers should conduct their own due diligence.[1][3][4]
Section 2: Technical Specifications and Quality Control
Verifying the identity and purity of this compound is a critical step to ensure the integrity of subsequent experimental work. The primary concern is not only chemical purity but, more importantly, stereochemical purity (enantiomeric excess).
Key Chemical and Physical Properties
A foundational understanding of the compound's properties is essential for its handling, storage, and characterization.
-
Appearance: Colorless to pale yellow liquid or solid[2]
-
Melting Point: ~97°C[3]
-
SMILES: CO">C@@HO[5]
Quality Control: Purity and Identity Verification Protocol
Upon receipt of the material, independent verification is crucial. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of non-volatile organic compounds like this compound. For stereochemical purity, a chiral HPLC method is required.
Protocol: Chiral HPLC for Enantiomeric Purity Assessment
This protocol provides a general framework. The specific chiral stationary phase and mobile phase composition may require optimization.
-
Column Selection: Choose a suitable Chiral Stationary Phase (CSP) column. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating chiral alcohols.[6]
-
Mobile Phase Preparation: Prepare an isocratic mobile phase, typically a mixture of a non-polar solvent like hexane and an alcohol modifier such as isopropanol or ethanol. A common starting point is a 90:10 (v/v) mixture of hexane and isopropanol.
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution.
-
Instrument Setup:
-
Set the HPLC system flow rate to a typical value for the column, often between 0.5 and 1.0 mL/min. A lower flow rate can sometimes improve resolution.[6]
-
Set the UV detector to a wavelength where the phenyl group absorbs, typically around 214 or 254 nm.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
-
Analysis:
-
Inject a small volume (e.g., 5-10 µL) of the sample solution onto the column.
-
Run the analysis for a sufficient time to allow for the elution of all stereoisomers.
-
To confirm peak identity, if available, run an analytical standard of the racemic mixture, which should show distinct peaks for all present stereoisomers.
-
-
Data Interpretation:
-
Calculate the area of the peak corresponding to the (1R,2S) enantiomer and any other enantiomeric or diastereomeric peaks.
-
Determine the enantiomeric excess (% ee) using the formula: % ee = [([Area of desired enantiomer] - [Area of other enantiomer]) / ([Area of desired enantiomer] + [Area of other enantiomer])] x 100.
-
The purity should be >95%, and ideally >98%, for use in stereoselective synthesis.
-
Section 3: Procurement and Supplier Vetting Workflow
A systematic approach to procurement is essential to mitigate risks associated with chemical quality, which can have profound impacts on research outcomes and project timelines. The following workflow outlines a self-validating system for sourcing and verifying this compound.
Caption: Procurement and Quality Control Workflow for Chiral Reagents.
Causality Behind the Workflow:
-
Requesting a CoA Upfront (Step C): This is a critical due diligence step. The CoA provides the supplier's own quality control data for a specific batch. Evaluating it before purchase prevents acquiring material that does not meet the required stereochemical and chemical purity specifications on paper.
-
In-House QC (Step H): This step is the cornerstone of a self-validating system. It provides independent verification of the supplier's claims on the CoA. Discrepancies between the CoA and in-house results can indicate issues with batch consistency, degradation during shipping, or inaccurate supplier reporting. This step is essential for GMP (Good Manufacturing Practices) and ensuring experimental reproducibility.
-
Quarantine (Step G): Material is held in quarantine until its quality is verified. This prevents potentially out-of-specification material from entering the research and development pipeline, saving significant time and resources that would be wasted on failed experiments.
Section 4: Applications in Research and Development
The primary utility of this compound lies in its role as a chiral precursor. It is employed in the synthesis of more complex enantiomerically pure molecules.[1] For instance, it serves as a key starting material or intermediate in multi-step synthetic pathways that produce APIs where only one stereoisomer exhibits the desired therapeutic effect.[7] Biocatalytic methods, using enzymes like alcohol dehydrogenases, have been developed to produce all four stereoisomers of 1-phenylpropane-1,2-diol, highlighting its importance as a versatile building block for pharmaceuticals.[7][8]
Conclusion
This compound is a commercially accessible and indispensable chiral building block for pharmaceutical and chemical development. Its procurement, however, demands more than a simple purchase; it requires a rigorous, scientifically grounded workflow. For researchers and drug development professionals, the implementation of a systematic process of supplier vetting, pre-purchase documentation review, and mandatory in-house quality control is not merely a best practice—it is a fundamental necessity to ensure the stereochemical integrity of the final product and the validity of the scientific outcomes.
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The Alchemist's Helper: A Senior Application Scientist's Guide to Chiral Auxiliaries in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Chirality in Modern Chemistry
In the intricate world of molecular science, the concept of chirality stands as a fundamental pillar, particularly in the realms of pharmaceuticals and materials science. Chiral molecules, existing as non-superimposable mirror images known as enantiomers, often exhibit profoundly different biological activities. One enantiomer of a drug may offer a life-saving therapeutic effect, while its counterpart could be inactive or, in some cases, dangerously toxic. This stark reality necessitates the development of synthetic strategies that can selectively produce a single enantiomer, a field known as asymmetric synthesis. Among the most robust and reliable tools in the synthetic chemist's arsenal for achieving this stereocontrol is the chiral auxiliary.[1]
This in-depth technical guide, crafted from the perspective of a senior application scientist, moves beyond a mere recitation of facts. It aims to provide a deep, mechanistic understanding of how chiral auxiliaries function, practical guidance on their selection and application, and field-proven insights into optimizing their use in the laboratory. We will delve into the causality behind experimental choices, ensuring that each protocol is not just a series of steps, but a self-validating system for achieving high levels of stereoselectivity.
The Core Principle: Temporary Chirality for Diastereoselective Control
A chiral auxiliary is an enantiomerically pure compound that is temporarily and covalently attached to a prochiral substrate.[1] This act of tethering imparts chirality to the overall molecule, creating a chiral environment that directs the stereochemical outcome of a subsequent reaction. The key to this strategy lies in converting the challenge of forming one of two enantiomers into the more manageable task of forming one of two diastereomers. Diastereomers, unlike enantiomers, have different physical properties, allowing for their separation by standard laboratory techniques such as chromatography or crystallization.[2]
The general workflow of a chiral auxiliary-mediated asymmetric synthesis can be visualized as a three-act play:
-
Act I: The Union - Attachment of the Auxiliary. The chiral auxiliary is covalently bonded to the prochiral substrate, creating a new, diastereomeric molecule.
-
Act II: The Transformation - The Diastereoselective Reaction. The substrate-auxiliary conjugate undergoes a chemical transformation, such as the formation of a new carbon-carbon bond. The steric and electronic properties of the auxiliary guide the incoming reagent to one face of the molecule, leading to the preferential formation of one diastereomer.
-
Act III: The Liberation - Cleavage and Recovery. The chiral auxiliary is removed from the product, yielding the desired enantiomerically enriched molecule. Ideally, the auxiliary can be recovered and recycled, enhancing the overall efficiency and sustainability of the process.[2]
Caption: A generalized workflow for asymmetric synthesis using a chiral auxiliary.
A Comparative Overview of Prominent Chiral Auxiliaries
The field of asymmetric synthesis has witnessed the development of a diverse array of chiral auxiliaries, each with its own strengths and ideal applications. The selection of an appropriate auxiliary is a critical decision that can significantly impact the success of a synthetic campaign. Key factors to consider include the nature of the desired transformation, the steric and electronic properties of the substrate, the desired stereochemical outcome, and the ease of auxiliary attachment and removal.
Here, we provide a comparative overview of some of the most widely used and effective chiral auxiliaries.
| Chiral Auxiliary | Common Precursor | Key Applications | Typical Diastereomeric Excess (d.e.) | Key Advantages | Common Cleavage Methods |
| Evans' Oxazolidinones | Amino Alcohols (e.g., Valinol, Phenylalaninol) | Aldol Reactions, Alkylations, Conjugate Additions | >99% | High diastereoselectivity, well-understood mechanism, reliable performance.[3] | LiOH/H₂O₂, LiBH₄, Weinreb amidation.[4][5] |
| Oppolzer's Camphorsultams | Camphor | Diels-Alder Reactions, Alkylations, Conjugate Additions | >95% | High diastereoselectivity, crystalline derivatives aid purification.[6] | LiOH, LiAlH₄, transesterification.[6][7][8] |
| Myers' Pseudoephedrine Amides | Pseudoephedrine | Alkylations of α- and α,α-disubstituted amides | >95% | Inexpensive and readily available, broad substrate scope, crystalline products.[9][10][11] | Acidic or basic hydrolysis, reduction with LiAlH₄ or LiBH₄.[12][13][14] |
| Enders' SAMP/RAMP Hydrazones | (S)- or (R)-proline | α-Alkylation of aldehydes and ketones | >95% | Highly effective for creating chiral aldehydes and ketones, both enantiomers accessible. | Ozonolysis, acidic hydrolysis.[15] |
Deep Dive: Mechanism and Application Protocols
Evans' Oxazolidinone Auxiliaries: The Gold Standard in Asymmetric Aldol and Alkylation Reactions
Developed by David A. Evans, oxazolidinone-based chiral auxiliaries are arguably the most widely recognized and utilized class of auxiliaries.[1] Their remarkable success stems from their ability to form rigid, chelated enolates that effectively shield one face of the molecule, leading to exceptionally high levels of diastereoselectivity.
Mechanism of Stereocontrol: The Zimmerman-Traxler Model in Action
The stereochemical outcome of Evans' auxiliary-mediated aldol reactions can be rationalized using the Zimmerman-Traxler model. This model posits a six-membered, chair-like transition state where the metal cation (typically boron or lithium) coordinates to both the enolate oxygen and the aldehyde's carbonyl oxygen. The bulky substituent at the C4 position of the oxazolidinone ring effectively blocks one face of the enolate, forcing the electrophile (the aldehyde) to approach from the less hindered face. This leads to the predictable formation of the syn-aldol product.
Caption: A simplified representation of the Zimmerman-Traxler transition state for an Evans aldol reaction.
Experimental Protocol: Asymmetric Alkylation of an N-Acyl Evans' Oxazolidinone
This protocol details a typical procedure for the asymmetric alkylation of an N-propionyl oxazolidinone with benzyl bromide.
Materials:
-
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
-
Propionyl chloride
-
n-Butyllithium (n-BuLi)
-
Benzyl bromide (BnBr)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Acylation of the Auxiliary:
-
Dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 eq) and stir for 30 minutes.
-
Add propionyl chloride (1.1 eq) dropwise and allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract with diethyl ether.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine, dry over MgSO₄, and concentrate in vacuo.
-
Purify the N-propionyl oxazolidinone by flash column chromatography.
-
-
Diastereoselective Alkylation:
-
Dissolve the purified N-propionyl oxazolidinone (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF and stir for 1 hour to form the lithium enolate.
-
Add benzyl bromide (1.2 eq) dropwise and stir at -78 °C for 4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution and allow it to warm to room temperature.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine, dry over MgSO₄, and concentrate in vacuo.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or HPLC analysis.
-
Purify the major diastereomer by flash column chromatography.
-
-
Cleavage of the Auxiliary:
-
Dissolve the purified alkylated product (1.0 eq) in a 4:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% aqueous hydrogen peroxide (4.0 eq) followed by a 0.8 M aqueous solution of lithium hydroxide (LiOH) (2.0 eq).
-
Stir the reaction at 0 °C for 2 hours.
-
Quench the excess peroxide by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃).
-
Separate the layers and extract the aqueous layer with diethyl ether to recover the chiral auxiliary.
-
Acidify the aqueous layer with 1 M HCl and extract the desired carboxylic acid with diethyl ether.
-
Dry the organic layer containing the carboxylic acid over MgSO₄ and concentrate in vacuo.
-
Myers' Pseudoephedrine Amides: A Practical and Cost-Effective Approach
The use of pseudoephedrine as a chiral auxiliary, pioneered by Andrew G. Myers, offers a highly practical and cost-effective alternative to other systems.[9] Both enantiomers of pseudoephedrine are readily available and inexpensive, and the resulting amides are often crystalline, which facilitates purification by recrystallization.[9]
Mechanism of Stereocontrol:
The stereoselectivity of the Myers' asymmetric alkylation arises from the formation of a rigid lithium chelate between the enolate oxygen and the hydroxyl group of the pseudoephedrine auxiliary. This chelation, in conjunction with the steric bulk of the phenyl and methyl groups, effectively blocks one face of the enolate, directing the incoming electrophile to the opposite face.
Experimental Protocol: Asymmetric Alkylation of a Pseudoephedrine Amide
This protocol outlines the synthesis of an α-substituted carboxylic acid using (1S,2S)-(+)-pseudoephedrine.
Materials:
-
(1S,2S)-(+)-Pseudoephedrine
-
Propionic anhydride
-
Anhydrous lithium chloride (LiCl)
-
Lithium diisopropylamide (LDA)
-
Benzyl bromide (BnBr)
-
Anhydrous tetrahydrofuran (THF)
-
Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Amide Formation:
-
Suspend (1S,2S)-(+)-pseudoephedrine (1.0 eq) in toluene.
-
Add propionic anhydride (1.1 eq) and heat the mixture to reflux for 3 hours.
-
Cool the reaction to room temperature and concentrate in vacuo.
-
The resulting pseudoephedrine amide can often be used without further purification.
-
-
Diastereoselective Alkylation:
-
Suspend anhydrous LiCl (6.0 eq) in anhydrous THF under an inert atmosphere.
-
Add a solution of the pseudoephedrine amide (1.0 eq) in THF.
-
Cool the mixture to -78 °C.
-
Slowly add a solution of LDA (2.2 eq) in THF and stir for 1 hour.
-
Add benzyl bromide (1.5 eq) and stir at -78 °C for 4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution and warm to room temperature.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate in vacuo.
-
The product is often a crystalline solid and can be purified by recrystallization.
-
-
Auxiliary Cleavage (Hydrolysis):
-
Dissolve the alkylated pseudoephedrine amide (1.0 eq) in a mixture of THF and water.
-
Add a sufficient amount of a strong acid (e.g., 3 M H₂SO₄) or base (e.g., 3 M NaOH) and heat to reflux until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature.
-
If acidic hydrolysis was performed, basify the solution with NaOH to recover the pseudoephedrine auxiliary by extraction with diethyl ether. Then, re-acidify the aqueous layer and extract the carboxylic acid.
-
If basic hydrolysis was performed, extract the pseudoephedrine auxiliary with diethyl ether. Then, acidify the aqueous layer and extract the carboxylic acid.
-
Dry the organic layer containing the carboxylic acid over Na₂SO₄ and concentrate in vacuo.
-
Troubleshooting and Field-Proven Insights
-
Incomplete Enolate Formation: Incomplete deprotonation can lead to low yields and poor diastereoselectivity. Ensure all reagents and solvents are scrupulously dry. The use of freshly prepared LDA is recommended. For less acidic substrates, a stronger base or longer deprotonation times may be necessary.
-
Low Diastereoselectivity: The temperature of the alkylation step is critical. Maintaining a low temperature (-78 °C) is crucial for achieving high diastereoselectivity. The choice of solvent can also play a role; THF is generally the solvent of choice for lithium enolates.
-
Difficult Auxiliary Cleavage: For sterically hindered substrates, the cleavage of the chiral auxiliary can be challenging. For Evans' auxiliaries, alternative cleavage methods such as reduction with LiBH₄ to the corresponding alcohol may be more effective. For Oppolzer's sultams, harsher hydrolytic conditions or reductive cleavage may be required.[7][8]
-
Racemization during Cleavage: Cleavage conditions should be carefully chosen to avoid racemization of the newly formed stereocenter. For acid-sensitive products, basic hydrolysis is preferred, and vice versa.
The Future of Asymmetric Synthesis: Beyond Stoichiometric Auxiliaries
While chiral auxiliaries remain a powerful and reliable tool in asymmetric synthesis, the field is continually evolving. The development of catalytic asymmetric methods, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically pure product, represents the next frontier. However, the principles of stereocontrol learned from the study of chiral auxiliaries have been instrumental in the design of these more advanced catalytic systems. The understanding of steric and electronic effects that govern the diastereoselectivity in auxiliary-mediated reactions provides a solid foundation for the rational design of new and more efficient asymmetric catalysts.
Conclusion
Chiral auxiliaries are an indispensable tool for the modern synthetic chemist, providing a robust and predictable means of controlling stereochemistry. By understanding the underlying mechanistic principles and mastering the practical aspects of their application, researchers, scientists, and drug development professionals can confidently tackle the synthesis of complex, enantiomerically pure molecules. The journey from a prochiral starting material to a single enantiomer product is a testament to the power of rational design in organic synthesis, with the chiral auxiliary serving as the alchemist's trusted helper in this intricate molecular transformation.
References
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Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. (2019). Organic Process Research & Development. [Link]
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Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. (2019). ACS Publications. [Link]
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Myers Asymmetric Alkylation. (n.d.). SynArchive. [Link]
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Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. (2019). ACS Publications. [Link]
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An Efficient Protocol for the Oxidative Hydrolysis of Ketone SAMP Hydrazones Employing SeO2 and H2O2 under Buffered (pH 7) Conditions. (n.d.). NIH Public Access. [Link]
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Submitted by Dieter Enders, Peter Fey, and Helmut Kipphardt. (n.d.). Organic Syntheses. [Link]
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Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. (2019). ACS Figshare. [Link]
-
The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. (2023). UQ eSpace. [Link]
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Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Laboratory. (2008). Journal of Chemical Education. [Link]
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(−)-d-2,10-camphorsultam. (n.d.). Organic Syntheses. [Link]
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Transformation of Pseudoephedrine Amides into Highly Enantiomerically Enriched Aldehydes, Alcohols, and Ketones. (1997). Journal of the American Chemical Society. [Link]
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Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. (2026). Oreate AI Blog. [Link]
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Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. (2012). Angewandte Chemie International Edition. [Link]
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Diastereoselective Alkylation and Aldol Reactions Mediated by the D-Mannitol-Derived Oxazolidin-2-one as a Chiral Auxiliary. (2004). Tetrahedron Letters. [Link]
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Camphorsultam. (2026). Grokipedia. [Link]
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Chiral auxiliary. (n.d.). Wikipedia. [Link]
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Asymmetric Alkylation of Enolates. (n.d.). Harvard University. [Link]
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Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. (2012). Angewandte Chemie International Edition. [Link]
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ASYMMETRIC SYNTHESES USING THE SAMP-/RAMP- HYDRAZONE METHOD: (S)-(+)-4-METHYL-3-HEPTANONE. (n.d.). MIT OpenCourseWare. [Link]
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Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. (2018). Chemical Science. [Link]
-
Asymmetric Syntheses Using the SAMP-/RAMP-Hydrazone Method: ( S )-(+)-4-Methyl-3-Heptanone. (1993). Organic Syntheses. [Link]
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Diastereoselective alkylation and methods for chiral auxiliary removal. (n.d.). ResearchGate. [Link]
-
Asymmetric Synthesis. (n.d.). University of York. [Link]
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Navigating Stereochemistry: A Technical Guide to the Biological Activity of Phenylpropane-1,2-diol Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stereoisomerism is a cornerstone of pharmacology, where the three-dimensional arrangement of atoms in a molecule can dictate its biological activity. Phenylpropane-1,2-diol (PPD), a chiral molecule with two stereocenters, exists as four distinct stereoisomers: (1R,2S), (1S,2R), (1R,2R), and (1S,2S). While PPD serves as a valuable building block in the synthesis of various pharmaceuticals, a comprehensive, direct comparative analysis of the biological activities of its four stereoisomers is notably scarce in publicly available literature.[1] This guide synthesizes the current understanding of the pharmacological relevance of PPD stereoisomers, drawing insights from studies on structurally related compounds and derivatives. We will delve into the potential for stereoselective biological effects, particularly in the realms of anticonvulsant and neuromodulatory activities, and propose a framework for the systematic evaluation of these isomers. This document serves as a technical resource and a roadmap for future research to unlock the full therapeutic potential of each unique PPD stereoisomer.
The Significance of Stereoisomerism in Drug Action
The spatial orientation of functional groups in a chiral drug molecule determines its interaction with biological targets such as receptors and enzymes, which are themselves chiral. This can lead to significant differences in potency, efficacy, and toxicity between stereoisomers. The classic "three-point attachment" model posits that for a chiral molecule to elicit a specific biological response, it must interact with its target at a minimum of three distinct points. A change in the configuration at a stereocenter can disrupt this interaction, leading to a different or diminished biological effect.
Phenylpropane-1,2-diol possesses two chiral centers, C1 and C2, giving rise to two pairs of enantiomers: the erythro pair ((1R,2S) and (1S,2R)) and the threo pair ((1R,2R) and (1S,2S)). Understanding the distinct biological profile of each of these four isomers is crucial for the development of safe and effective therapeutics.
Inferred Biological Activities from PPD Derivatives and Related Compounds
While direct studies on the four PPD stereoisomers are limited, research on their derivatives provides compelling evidence for stereoselective biological activity.
Anticonvulsant Properties
Several studies have highlighted the anticonvulsant potential of compounds structurally related to PPD. For instance, a homologous series of phenyl alcohol amides has demonstrated a broad profile of anticonvulsant activity in various seizure models. Notably, studies on the enantiomers of 2-hydroxy-2-phenylbutyramide, a structurally similar compound, revealed that while both enantiomers exhibited significant anticonvulsant activity against pentylenetetrazol-induced seizures, the (-)-enantiomer possessed lower neurotoxicity in the rotarod ataxia test.[2] This suggests that stereochemistry can differentiate between therapeutic efficacy and adverse effects.
Furthermore, research on 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides has identified compounds with potent, broad-spectrum anticonvulsant properties.[3] These studies underscore the potential of the phenylpropane scaffold in the design of novel anticonvulsant agents and highlight the importance of evaluating individual stereoisomers.
Neuromodulatory Effects
(R)-3-phenylpropane-1,2-diol has been investigated for its potential as a neuromodulator, with research suggesting it may influence the levels of neurotransmitters like dopamine and norepinephrine. Such modulation could impact cognitive functions, including memory and learning. The stereochemistry of related molecules, such as norephedrine, has been shown to be critical for their vasoactive effects, which are mediated by the l-enantiomer's interaction with the norepinephrine transporter.[1] This provides a strong rationale for investigating the differential effects of PPD stereoisomers on neurotransmitter systems.
Antitussive Activity
A compelling example of stereoselectivity is found in derivatives of phenylpiperazinepropane-1,2-diol.[4] Synthesis and pharmacological screening of these derivatives revealed that the (S)-isomers exhibited a more favorable pharmacological profile, with a better ratio of antitussive activity to sedative effects compared to the (R)-isomers and the corresponding racemates.[4] Specifically, levodropropizine, the (S)-isomer of 3-(4-phenyl-piperazin-1-yl)-propane-1,2-diol, was identified as having the most favorable therapeutic index.[4]
A Proposed Framework for the Systematic Evaluation of PPD Stereoisomers
Given the lack of direct comparative data, a systematic investigation is warranted to elucidate the distinct biological activities of the four PPD stereoisomers. The following sections outline proposed experimental workflows.
Stereoselective Synthesis
The foundation of a comparative study lies in the availability of stereochemically pure isomers. Enzymatic synthesis offers a highly selective and environmentally friendly approach to obtain all four stereoisomers of PPD from simple starting materials like benzaldehyde and acetaldehyde.[5]
Diagram 1: Proposed High-Level Workflow for Comparative Analysis
Caption: Workflow for in vivo and in vitro anticonvulsant evaluation.
Neuromodulatory Activity Assessment
The influence of each PPD stereoisomer on neurotransmitter systems can be evaluated using a combination of in vivo and in vitro techniques.
3.3.1. In Vivo Microdialysis
This technique allows for the sampling of extracellular fluid from specific brain regions (e.g., striatum, prefrontal cortex) in freely moving animals to measure changes in neurotransmitter levels.
Step-by-Step Protocol: In Vivo Microdialysis in Rats
-
Surgical Implantation: Surgically implant a microdialysis guide cannula into the target brain region of an anesthetized rat. Allow for a post-operative recovery period.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion and Baseline Collection: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min). Collect baseline dialysate samples every 20 minutes.
-
Compound Administration: Administer a PPD stereoisomer (i.p. or via reverse dialysis).
-
Sample Collection: Continue collecting dialysate samples for several hours post-administration.
-
Neurotransmitter Analysis: Analyze the dialysate samples for levels of dopamine, norepinephrine, serotonin, and their metabolites using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Express post-administration neurotransmitter levels as a percentage of the baseline levels and compare the effects of the different stereoisomers.
3.3.2. Receptor Binding Assays
To identify potential molecular targets, competitive radioligand binding assays can be performed using cell membranes expressing specific neurotransmitter receptors or transporters (e.g., dopamine transporter (DAT), serotonin transporter (SERT), norepinephrine transporter (NET)). [1]
Data Presentation and Interpretation
All quantitative data should be summarized in tables for clear comparison of the stereoisomers.
Table 1: Hypothetical Comparative Anticonvulsant Activity of PPD Stereoisomers
| Stereoisomer | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | 6-Hz ED₅₀ (mg/kg) | Rotarod TD₅₀ (mg/kg) | Protective Index (TD₅₀/MES ED₅₀) |
| (1R,2S) | Data | Data | Data | Data | Data |
| (1S,2R) | Data | Data | Data | Data | Data |
| (1R,2R) | Data | Data | Data | Data | Data |
| (1S,2S) | Data | Data | Data | Data | Data |
| Phenytoin | Data | Data | Data | Data | Data |
Table 2: Hypothetical Comparative Neuromodulatory Activity of PPD Stereoisomers
| Stereoisomer | Dopamine Transporter (DAT) Ki (nM) | Serotonin Transporter (SERT) Ki (nM) | Norepinephrine Transporter (NET) Ki (nM) |
| (1R,2S) | Data | Data | Data |
| (1S,2R) | Data | Data | Data |
| (1R,2R) | Data | Data | Data |
| (1S,2S) | Data | Data | Data |
| Cocaine | Data | Data | Data |
Conclusion and Future Directions
The stereochemical configuration of phenylpropane-1,2-diol is likely to be a critical determinant of its biological activity. While current research on PPD derivatives strongly suggests stereoselective effects, a direct, comprehensive comparison of the four PPD stereoisomers is a significant gap in the literature. The proposed framework for systematic evaluation, encompassing stereoselective synthesis, in vivo screening for anticonvulsant and neuromodulatory activities, and in vitro mechanistic studies, provides a clear path forward. Elucidating the distinct pharmacological profiles of each stereoisomer will be instrumental in guiding the development of novel, safer, and more effective therapeutics based on the phenylpropane-1,2-diol scaffold. This endeavor holds the promise of unlocking the full potential of these chiral building blocks in drug discovery.
References
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Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. (n.d.). International Journal of Neurological Research and Therapy. [Link]
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Regan, C. M., & Gorman, A. M. (1987). In vitro screening for anticonvulsant-induced teratogenesis in neural primary cultures and cell lines. In Vitro Cellular & Developmental Biology, 23(11), 800-806. [Link]
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Determination of anticonvulsant activity of drugs using animal models. (2019, October 29). Slideshare. [Link]
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White, H. S., et al. (2017). Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties. Journal of Medicinal Chemistry, 60(17), 7434-7448. [Link]
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Kassim, S. B., et al. (2014). Evaluation of Anticonvulsant Actions of Dibromophenyl Enaminones Using In Vitro and In Vivo Seizure Models. PLoS ONE, 9(4), e94135. [Link]
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Aboul-Enein, H. Y., & El-Subbagh, H. I. (1995). Stereoselective anticonvulsant activity of the enantiomers of (+/-)-2-hydroxy-2-phenylbutyramide. Arzneimittelforschung, 45(7), 756-759. [Link]
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Bandara, S., et al. (2024). Protocol for image-based small-molecule screen to identify neuroprotective compounds for dopaminergic neurons in zebrafish. STAR Protocols, 5(1), 102830. [Link]
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Giani, R., et al. (1988). Synthesis and pharmacological screening of new phenylpiperazinepropane derivatives and their enantiomers. Arzneimittelforschung, 38(8), 1139-1141. [Link]
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(1R,2S)-1-Phenylpropane-1,2-diol. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
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Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. (2022). MDPI. [Link]
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Neuromodulator Control of Energy Reserves in Dopaminergic Neurons. (2025, August 14). Protocols.io. [Link]
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Computational Modeling of the Anticonvulsant Activity. (n.d.). Amanote Research. [Link]
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Jin, W., et al. (1995). Enantiomers of diastereomeric cis-N-[1-(2-hydroxy-2-phenylethyl)- 3-methyl-4-piperidyl]-N-phenylpropanamides: synthesis, X-ray analysis, and biological activities. Journal of Medicinal Chemistry, 38(9), 1547-1557. [Link]
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Enzymatic synthesis of all stereoisomers of 1-phenylpropane-1,2-diol. (n.d.). ResearchGate. [Link]
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Enantioselective Hydrogenation of 1-Phenyl-1,2-propanedione. (n.d.). ResearchGate. [Link]
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Stereoselective synthesis of phenylpropane 1,2-diols from (S)-2-hydroxypropiophenone by NADH-dependent oxidoreductases. (n.d.). ResearchGate. [Link]
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Methodological & Application
Application Note & Protocol: A High-Fidelity, Stereoselective Synthesis of (1R,2S)-1-Phenylpropane-1,2-diol from Propiophenone
Abstract: This document provides a comprehensive guide for the stereoselective synthesis of (1R,2S)-1-phenylpropane-1,2-diol, a valuable chiral building block for the pharmaceutical and fine chemical industries.[1][2] The protocol details a robust two-part synthetic strategy commencing from the readily available propiophenone. The methodology first involves the formation of a key alkene intermediate, trans-β-methylstyrene, followed by a highly controlled Sharpless Asymmetric Dihydroxylation (SAD) to yield the target diol with high enantiomeric purity. This guide is intended for researchers, chemists, and process development professionals, offering in-depth mechanistic insights, step-by-step protocols, and critical safety information.
Strategic Overview & Rationale
The synthesis of enantiomerically pure vicinal diols is a cornerstone of modern asymmetric synthesis, providing chiral synthons for numerous complex molecules, including active pharmaceutical ingredients (APIs).[3] The target molecule, this compound, is a versatile precursor whose stereochemistry is critical for its application in inducing chirality in subsequent reactions.[1]
A direct, single-step conversion from propiophenone, a ketone, to the desired chiral diol is not feasible. Therefore, a logical and field-proven two-step sequence is employed:
-
Alkene Formation: Propiophenone is first converted to the corresponding alkene, β-methylstyrene. This is achieved via a reduction of the carbonyl group to a secondary alcohol, followed by dehydration. This process favors the formation of the more stable trans-isomer, which is the preferred substrate for the subsequent dihydroxylation step.[4]
-
Asymmetric Dihydroxylation: The pivotal stereocenter is introduced using the Sharpless Asymmetric Dihydroxylation (SAD) reaction.[5] This powerful method utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high enantioselectivity.[6][7] The choice of the AD-mix-β reagent ensures the desired (1R,2S) configuration.[5][6]
This strategic approach allows for the reliable and scalable production of the target chiral diol from an inexpensive starting material.
Caption: Overall synthetic workflow from propiophenone to the target diol.
Part I: Synthesis of trans-β-Methylstyrene
Mechanistic Principles
The conversion of propiophenone to trans-β-methylstyrene is a two-stage process.
-
Reduction: The first stage involves the reduction of the ketone carbonyl group to a secondary hydroxyl group using a mild reducing agent like sodium borohydride (NaBH₄). The hydride ion from NaBH₄ performs a nucleophilic attack on the electrophilic carbonyl carbon, and a subsequent workup protonates the resulting alkoxide to yield 1-phenyl-1-propanol.
-
Dehydration: The second stage is an acid-catalyzed dehydration of the alcohol. The acid protonates the hydroxyl group, converting it into a good leaving group (H₂O). The departure of water generates a secondary carbocation, which is stabilized by the adjacent phenyl ring. A base (e.g., water) then abstracts a proton from the adjacent carbon, forming a double bond. While a mixture of cis and trans isomers can be formed, the trans isomer is thermodynamically more stable due to reduced steric hindrance and is therefore the major product.[4]
Experimental Protocol: trans-β-Methylstyrene
Materials:
-
Propiophenone
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Potassium bisulfate (KHSO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Diethyl ether
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reduction: In a round-bottom flask equipped with a magnetic stirrer, dissolve propiophenone (1.0 eq) in methanol (5 mL per 1 g of ketone) and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (0.25 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1 hour. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully add 1 M HCl to quench the excess NaBH₄ until gas evolution ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield crude 1-phenyl-1-propanol. The product can be used directly in the next step.
-
Dehydration: Place the crude 1-phenyl-1-propanol and a catalytic amount of potassium bisulfate (approx. 5 mol%) into a distillation apparatus.
-
Heat the mixture to 180-200 °C. The product, trans-β-methylstyrene, will co-distill with water.[4]
-
Collect the distillate in a receiving flask.
-
Separate the organic layer from the distillate and wash it with saturated NaHCO₃ solution and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and purify by fractional distillation (b.p. 175 °C) to obtain pure trans-β-methylstyrene.[8]
Part II: Sharpless Asymmetric Dihydroxylation
Mechanistic Principles: The Sharpless Catalytic Cycle
The Sharpless Asymmetric Dihydroxylation is a landmark reaction in organic synthesis that produces chiral diols from prochiral alkenes with high predictability and enantioselectivity.[5][7] The reaction is catalyzed by osmium tetroxide (OsO₄) in the presence of a chiral ligand derived from cinchona alkaloids.[9] For practical use, a pre-packaged mixture known as AD-mix is used, which contains the OsO₄ source, the chiral ligand, a stoichiometric oxidant, and a buffer.[6][10]
The key steps in the catalytic cycle are:
-
Complex Formation: The chiral ligand, (DHQD)₂PHAL in AD-mix-β, coordinates to the osmium tetroxide catalyst, forming a chiral active complex.[6]
-
Cycloaddition: The alkene approaches the chiral osmium complex from a sterically favored face. A [3+2]-cycloaddition occurs between the alkene and the osmium complex to form a cyclic osmate ester intermediate.[6][7] The choice of ligand dictates which face of the alkene is hydroxylated. For trans-alkenes, the Sharpless mnemonic predicts that the (DHQD)₂PHAL ligand (in AD-mix-β) directs hydroxylation to the "top face", yielding the (R,S) diol in this case.
-
Hydrolysis: The osmate ester is hydrolyzed to release the chiral diol product, this compound, and the reduced osmium(VI) species.[6]
-
Reoxidation: A stoichiometric co-oxidant, typically potassium ferricyanide [K₃Fe(CN)₆], regenerates the active osmium(VIII) tetroxide catalyst, allowing the cycle to continue with only a catalytic amount of the highly toxic and expensive osmium.[6][10]
Caption: The catalytic cycle of the Sharpless Asymmetric Dihydroxylation.
Experimental Protocol: this compound
Materials:
-
trans-β-Methylstyrene
-
AD-mix-β
-
Methanesulfonamide (CH₃SO₂NH₂)
-
tert-Butanol (t-BuOH)
-
Water (H₂O)
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, prepare a solvent mixture of t-BuOH and water (1:1 v/v). For every 1 mmol of alkene, use approximately 10 mL of the solvent mixture.
-
Add AD-mix-β (approx. 1.4 g per 1 mmol of alkene) and methanesulfonamide (1.0 eq relative to the alkene) to the solvent mixture. Stir vigorously until the two phases are well-mixed and a yellow-green slurry forms.
-
Cool the mixture to 0 °C using an ice bath.
-
Add trans-β-methylstyrene (1.0 eq) to the cooled, stirring mixture.
-
Maintain the reaction at 0 °C and stir vigorously for 12-24 hours. The reaction progress can be monitored by TLC (staining with KMnO₄). The color of the reaction will typically change from orange to a deeper red-brown as it progresses.
-
Workup: Once the starting material is consumed, add solid sodium sulfite (approx. 1.5 g per 1 mmol of alkene) and stir the mixture at room temperature for 1 hour to quench the reaction and reduce any remaining osmium species.
-
Add ethyl acetate (20 mL) and stir for another 10 minutes.
-
Transfer the mixture to a separatory funnel. Separate the aqueous and organic layers.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine all organic layers, wash with 2 M NaOH and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield pure this compound as a solid.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy. Determine the enantiomeric excess (ee%) using chiral HPLC or GC analysis.
Data Summary & Expected Results
The following table summarizes typical quantitative data for the synthesis. Yields and enantiomeric excess are representative and may vary based on reaction scale and purity of reagents.
| Parameter | Step 1: Alkene Formation | Step 2: Dihydroxylation |
| Starting Material | Propiophenone | trans-β-Methylstyrene |
| Key Reagent | NaBH₄, KHSO₄ | AD-mix-β |
| Solvent | MeOH; None (distillation) | t-BuOH/H₂O (1:1) |
| Temperature | 0 °C to RT; 180-200 °C | 0 °C |
| Reaction Time | 1-2 hours; 1-2 hours | 12-24 hours |
| Typical Yield | 75-85% (overall) | 80-95% |
| Enantiomeric Excess (ee%) | N/A | >95% for the (1R,2S) enantiomer |
Safety & Handling Precautions
-
Osmium Tetroxide: The osmium catalyst used in AD-mix is highly toxic, volatile, and can cause severe damage to the eyes and respiratory tract. Although used in catalytic amounts and complexed within the mix, appropriate precautions must be taken. Always handle AD-mix in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.
-
Sodium Borohydride: NaBH₄ reacts with water and acidic solutions to produce flammable hydrogen gas. Additions and quenching should be performed slowly and with care.
-
Solvents: Diethyl ether and ethyl acetate are highly flammable. Ensure all heating is done using heating mantles or oil baths, and avoid open flames.
References
-
Sharpless asymmetric dihydroxylation - Wikipedia. Provides a detailed overview of the reaction mechanism, reagents, and catalytic cycle.
-
Sharpless Dihydroxylation (Bishydroxylation) - Organic Chemistry Portal. Offers a concise summary of the reaction, its mechanism, and links to primary literature.
-
Sharpless Asymmetric Dihydroxylation - Alfa Chemistry. Discusses the reaction mechanism, selectivity, and applications in organic synthesis.
-
Sharpless asymmetric dihydroxylation. A comprehensive article detailing the history, mechanism, and application of the SAD reaction.
-
1.1.3 Sharpless Asymmetric Dihydroxylation - NPTEL Archive. Describes the development of the asymmetric version of the dihydroxylation reaction using cinchona alkaloids.
-
Enzymatic synthesis of all stereoisomers of 1-phenylpropane-1,2-diol - ResearchGate. Highlights the importance of 1,2-diols as building blocks for pharmaceuticals.
-
This compound | 40421-52-1 - Biosynth. Details the applications of the target molecule as a chiral building block in the pharmaceutical industry.
-
Reduction of 1-phenyl-1,2-propanedione to 1-phenyl-1,2-propanediol - One Part of Chemistry. Describes an alternative synthesis using baker's yeast.
-
High Regio‐ and Stereoselective Multi‐enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β‐Methylstyrene - PMC - NIH. Mentions the use of 1-phenylpropane-1,2-diols as key intermediates.
-
Stereoselective synthesis of (1S,2S)-1-phenylpropane-1,2-diol by cell-free extract of Lactobacillus brevis - ResearchGate. Details a biocatalytic approach to synthesizing a stereoisomer of the target molecule.
-
(1S,2R)-1-phenylpropane-1,2-diol - CymitQuimica. Provides chemical properties and notes its importance in organic synthesis.
-
Stereochemistry 2016: Applications of sharpless asymmetric dihydroxylation in total synthesis of natural product - Research and Reviews. Reviews the application of SAD in the synthesis of natural products.
-
trans, cis, or both, Beta-Methylstyrene? - Sciencemadness.org. A forum discussion on the dehydration of 1-phenyl-1-propanol, noting the predominance of the trans isomer.
-
trans-b-Methylstyrene 99 873-66-5 - Sigma-Aldrich. Provides physical properties and safety information for the alkene intermediate.
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- 4. Sciencemadness Discussion Board - Trans, cis, or both, Beta-Methylstyrene? - Powered by XMB 1.9.11 [sciencemadness.org]
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- 7. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
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- 10. rroij.com [rroij.com]
Enantioselective Synthesis of (1R,2S)-1-Phenylpropane-1,2-diol: A Guide for Researchers
Introduction
(1R,2S)-1-Phenylpropane-1,2-diol is a vital chiral building block in the landscape of pharmaceutical and fine chemical synthesis.[1][2] Its specific stereochemistry is crucial for inducing chirality in subsequent reactions, making it an invaluable intermediate in the production of enantiomerically pure compounds with specific biological activities.[1] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the reliable and stereocontrolled synthesis of this important chiral diol. We will explore and provide detailed protocols for the most robust and widely adopted synthetic strategies, with a focus on explaining the underlying principles that govern the stereochemical outcome.
Strategic Approaches to Enantioselective Synthesis
The synthesis of this compound can be effectively achieved through several key asymmetric methodologies. The choice of strategy often depends on the available starting materials, desired scale, and the specific enantiomeric purity requirements. The primary methods covered in this guide are:
-
Sharpless Asymmetric Dihydroxylation: A powerful and predictable method for the syn-dihydroxylation of alkenes.
-
Catalytic Asymmetric Epoxidation followed by Hydrolysis: A versatile two-step approach offering access to diols from epoxides.
-
Enzymatic Synthesis: A highly selective and environmentally benign approach utilizing biocatalysts.
Sharpless Asymmetric Dihydroxylation of (Z)-1-Phenylpropene
The Sharpless Asymmetric Dihydroxylation (SAD) is a cornerstone of modern asymmetric synthesis, allowing for the enantioselective conversion of a wide range of alkenes into vicinal diols with high stereocontrol.[3] The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine ligand to direct the dihydroxylation to a specific face of the alkene.[3][4] For the synthesis of this compound, the starting material is (Z)-1-phenylpropene, and the appropriate chiral ligand is crucial for achieving the desired stereochemistry.
Mechanism and Stereochemical Control
The reaction proceeds through a [3+2] cycloaddition of the osmium tetroxide, coordinated to the chiral ligand, with the alkene.[4][5] This is followed by hydrolysis of the resulting osmate ester to yield the diol and regenerate the osmium catalyst.[4] The choice between the two commercially available catalyst mixtures, AD-mix-α (containing (DHQ)₂PHAL) and AD-mix-β (containing (DHQD)₂PHAL), dictates the facial selectivity of the dihydroxylation.[3][5] To obtain the (1R,2S) enantiomer from (Z)-1-phenylpropene, AD-mix-β is the reagent of choice.
Experimental Workflow: Sharpless Asymmetric Dihydroxylation
Caption: Workflow for the Sharpless Asymmetric Dihydroxylation.
Detailed Protocol
Materials:
-
AD-mix-β
-
(Z)-1-Phenylpropene
-
tert-Butanol (t-BuOH)
-
Water (H₂O)
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, prepare a solvent mixture of t-BuOH and H₂O (1:1 ratio).
-
To this solvent mixture, add AD-mix-β (1.4 g per 1 mmol of alkene) and stir until the solids are largely dissolved, resulting in a yellow-orange suspension.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add (Z)-1-phenylpropene to the cooled mixture.
-
Stir the reaction vigorously at 0°C. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding solid sodium sulfite and allowing the mixture to warm to room temperature while stirring for 1 hour.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diol.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure this compound.
| Parameter | Condition | Rationale |
| Starting Material | (Z)-1-Phenylpropene | The cis configuration is essential for obtaining the desired syn-diol stereochemistry. |
| Catalyst System | AD-mix-β | The (DHQD)₂PHAL ligand directs dihydroxylation to the appropriate face for the (1R,2S) product.[6] |
| Solvent | t-BuOH/H₂O (1:1) | Biphasic system that facilitates the interaction of all reactants. |
| Temperature | 0°C | Lower temperature generally enhances enantioselectivity. |
| Work-up | Sodium sulfite quench | Reduces the osmate ester and any remaining OsO₄. |
Asymmetric Epoxidation of (E)-1-Phenylpropene and Subsequent Hydrolysis
An alternative and powerful strategy involves the enantioselective epoxidation of an alkene followed by regioselective ring-opening of the resulting epoxide. For the synthesis of this compound, this approach typically starts with (E)-1-phenylpropene. The Jacobsen-Katsuki epoxidation is a well-established method for the asymmetric epoxidation of unfunctionalized alkenes.[7][8][9]
Mechanism and Stereochemical Considerations
The Jacobsen-Katsuki epoxidation utilizes a chiral manganese-salen complex as the catalyst to deliver an oxygen atom to one face of the alkene, forming a chiral epoxide.[8][10] The subsequent step is the hydrolysis of the epoxide, which proceeds via an Sₙ2 mechanism. This ring-opening inverts the stereochemistry at the point of nucleophilic attack. To obtain the (1R,2S)-diol, a (1R,2R)-epoxide is required, which can be synthesized from (E)-1-phenylpropene using the appropriate enantiomer of the Jacobsen catalyst.
Experimental Workflow: Epoxidation and Hydrolysis
Caption: Two-step workflow for diol synthesis via epoxidation.
Detailed Protocol
Part A: (1R,2R)-1-Phenyl-1,2-epoxypropane Synthesis
Materials:
-
(E)-1-Phenylpropene
-
(R,R)-Jacobsen's catalyst
-
Dichloromethane (DCM)
-
Sodium hypochlorite solution (bleach)
-
4-Phenylpyridine N-oxide (optional, can improve catalyst turnover)
Procedure:
-
Dissolve (E)-1-phenylpropene and a catalytic amount of (R,R)-Jacobsen's catalyst in DCM.
-
Cool the mixture to 0°C.
-
Slowly add buffered sodium hypochlorite solution dropwise with vigorous stirring.
-
Monitor the reaction by TLC. Upon completion, separate the organic layer.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution to obtain the crude epoxide, which can be used in the next step without further purification or purified by chromatography if necessary.
Part B: Hydrolysis to this compound
Materials:
-
Crude (1R,2R)-1-Phenyl-1,2-epoxypropane
-
Dilute sulfuric acid (e.g., 0.1 M)
-
Sodium bicarbonate
-
Ethyl acetate
Procedure:
-
Suspend the crude epoxide in dilute sulfuric acid.
-
Heat the mixture to reflux and monitor the reaction by TLC until the epoxide is consumed.
-
Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate.
-
Purify by silica gel chromatography to yield the final product.
| Parameter | Condition | Rationale |
| Starting Material | (E)-1-Phenylpropene | The trans configuration is key for accessing the desired epoxide stereoisomer. |
| Epoxidation Catalyst | (R,R)-Jacobsen's Catalyst | Selectively delivers oxygen to one face of the alkene to produce the (1R,2R)-epoxide. |
| Hydrolysis | Acid-catalyzed | Promotes regioselective ring-opening at the benzylic position with inversion of configuration. |
Enzymatic Synthesis
Biocatalysis offers a highly selective and environmentally friendly alternative for the synthesis of chiral compounds. For this compound, enzymatic approaches can involve either the kinetic resolution of a racemic mixture or a direct stereoselective synthesis.[11][12][13] Recent studies have demonstrated the use of a combination of lyases and alcohol dehydrogenases to produce all four stereoisomers of 1-phenylpropane-1,2-diol from simple achiral starting materials.[12]
Enzymatic Cascade for this compound
A two-step enzymatic process starting from benzaldehyde and acetaldehyde can be employed.[12]
-
Carboligation: A lyase, such as benzoylformate decarboxylase (BFD), catalyzes the condensation of benzaldehyde and acetaldehyde to form (S)-2-hydroxy-1-phenylpropan-1-one.
-
Stereoselective Reduction: An NADH-dependent oxidoreductase, such as alcohol dehydrogenase from Candida boidinii, reduces the ketone to the desired (1R,2S)-diol.[14]
Conceptual Workflow: Enzymatic Synthesis
Caption: Two-step enzymatic synthesis of the target diol.
Protocol Outline
Materials:
-
Benzaldehyde
-
Acetaldehyde
-
Benzoylformate decarboxylase (BFD)
-
Alcohol dehydrogenase from Candida boidinii
-
NADH
-
Buffer solution (e.g., phosphate buffer, pH 7)
Procedure:
-
In a buffered solution, combine benzaldehyde, acetaldehyde, and BFD.
-
Incubate the reaction mixture with gentle agitation until the formation of (S)-2-hydroxy-1-phenylpropan-1-one is complete (monitored by HPLC or GC).
-
To the reaction mixture containing the hydroxy ketone, add the alcohol dehydrogenase and NADH.
-
Continue incubation until the reduction to the diol is complete.
-
The product can be isolated by extraction with an organic solvent followed by purification.
| Parameter | Condition | Rationale |
| Enzyme 1 | Benzoylformate Decarboxylase | Catalyzes the stereoselective formation of the (S)-hydroxy ketone intermediate. |
| Enzyme 2 | Alcohol Dehydrogenase (C. boidinii) | Stereoselectively reduces the ketone to the desired (1R,2S)-diol.[14] |
| Cofactor | NADH | Required for the reductase activity of the alcohol dehydrogenase. |
| Reaction Medium | Aqueous Buffer | Provides the optimal environment for enzyme activity and stability. |
Conclusion
The enantioselective synthesis of this compound can be successfully achieved through several reliable methods. The Sharpless Asymmetric Dihydroxylation of (Z)-1-phenylpropene offers a direct and highly predictable route. The Jacobsen-Katsuki epoxidation of (E)-1-phenylpropene followed by hydrolysis provides a versatile two-step alternative. Finally, enzymatic synthesis presents a green and highly selective approach. The choice of method will depend on factors such as substrate availability, cost, scale, and the specific capabilities of the laboratory. The protocols and principles outlined in this guide provide a solid foundation for researchers to successfully synthesize this important chiral building block for applications in drug discovery and development.
References
-
Wikipedia. Sharpless asymmetric dihydroxylation. [Link]
-
Organic Chemistry Portal. Sharpless Dihydroxylation (Bishydroxylation). [Link]
-
Grok. Sharpless asymmetric dihydroxylation. [Link]
-
NPTEL Archive. 1.1.3 Sharpless Asymmetric Dihydroxylation. [Link]
-
Organic Chemistry Portal. Jacobsen-Katsuki Epoxidation. [Link]
-
Wikipedia. Jacobsen epoxidation. [Link]
-
ResearchGate. Stereoselective synthesis of phenylpropane 1,2-diols from (S)-2-hydroxypropiophenone by NADH-dependent oxidoreductases. [Link]
-
OpenOChem Learn. Jacobsen epoxidation. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Jacobsen Asymmetric Epoxidation. [Link]
-
ResearchGate. Enzymatic resolution of 1,2-diols: preparation of optically pure dropropizine. [Link]
-
ResearchGate. Enzymatic synthesis of all stereoisomers of 1-phenylpropane-1,2-diol. [Link]
-
Wipf Group. 9. Jacobsen-Katsuki Epoxidations. [Link]
-
PubMed. Kinetic Resolution of Racemic 1-phenyl 1-propanol by Lipase Catalyzed Enantioselective Esterification Reaction. [Link]
-
National Center for Biotechnology Information. High Regio‐ and Stereoselective Multi‐enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β‐Methylstyrene. [Link]
-
Andrew G Myers Research Group. Sharpless Asymmetric Dihydroxylation Reaction. [Link]
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- 2. CAS 40421-52-1: (1S,2R)-1-phenylpropane-1,2-diol [cymitquimica.com]
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- 4. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 5. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 8. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 9. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]
- 10. Jacobsen Asymmetric Epoxidation - Wordpress [reagents.acsgcipr.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Kinetic resolution of racemic 1-phenyl 1-propanol by lipase catalyzed enantioselective esterification reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Versatile Catalyst: Unlocking Asymmetric Transformations with (1R,2S)-1-Phenylpropane-1,2-diol
In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is paramount, particularly in the realms of pharmaceutical development and materials science. Chiral auxiliaries and ligands are the master keys to unlocking stereoselective reaction pathways, and among these, (1R,2S)-1-Phenylpropane-1,2-diol stands out as a versatile and efficient chiral building block.[1] This application note provides an in-depth guide for researchers, chemists, and drug development professionals on leveraging the unique stereochemical properties of this diol in asymmetric catalysis. We will explore its application as a chiral auxiliary, its role as a precursor to sophisticated chiral ligands, and provide detailed protocols for its practical implementation.
The Foundation of Chirality: Understanding this compound
This compound, a chiral diol, is a critical component for enantioselective synthesis in organic chemistry.[1] Its structure, featuring two adjacent stereocenters with a defined (1R,2S) configuration, provides a rigid and predictable chiral environment. This inherent chirality is the cornerstone of its utility, allowing it to induce stereoselectivity in a variety of chemical transformations.[1] The presence of the phenyl group provides steric bulk, which is crucial for facial discrimination in asymmetric reactions, while the two hydroxyl groups offer reactive handles for derivatization into more complex chiral ligands or for temporary incorporation as a chiral auxiliary.
Application as a Chiral Auxiliary: A Lesson from Analogs
While direct and extensive literature on this compound as a chiral auxiliary is emerging, its structural similarity to the well-established chiral auxiliary, (1R,2S)-pseudoephedrine, provides a strong foundation for its application. Both molecules share the 1-phenyl-2-hydroxypropane backbone, with the key difference being the substituent at the 2-position (hydroxyl vs. methylamino). This structural parallel allows us to extrapolate the principles of established methodologies, such as Myers' asymmetric alkylation, to the diol system.[2][3]
The core principle involves the temporary incorporation of the chiral diol into a substrate to direct the stereochemical outcome of a subsequent reaction.[4] This is typically achieved by forming a chiral amide or ester linkage.
Proposed Mechanism of Action in Diastereoselective Enolate Alkylation
Drawing a parallel with pseudoephedrine amides, an amide formed from a carboxylic acid and the corresponding amino alcohol derived from this compound would be expected to undergo highly diastereoselective alkylation.[3][4] Deprotonation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) would form a rigid lithium enolate. The stereochemistry of the auxiliary would then direct the approach of an electrophile to one face of the enolate, leading to the formation of one diastereomer in high excess.[3][4] The phenyl group and the second hydroxyl (or a protected form) would create a sterically hindered face, forcing the electrophile to attack from the less hindered side.
Workflow for Diastereoselective Alkylation
Caption: General workflow for asymmetric alkylation using a chiral auxiliary derived from this compound.
Precursor to Chiral Ligands for Asymmetric Catalysis
A significant application of this compound is its use as a starting material for the synthesis of more elaborate chiral ligands. The vicinal diol functionality is a versatile platform for creating bidentate and tridentate ligands that can coordinate to a metal center, forming a chiral catalyst for a wide range of asymmetric transformations.
Synthesis of Chiral Diamine Ligands
The diol can be converted into the corresponding (1R,2S)-1-phenyl-1,2-propanediamine.[5] These chiral diamines are valuable ligands in their own right, particularly in asymmetric transfer hydrogenation of ketones and imines when complexed with transition metals like ruthenium or rhodium.
Synthesis of Chiral Phosphine Ligands
The hydroxyl groups of the diol can be functionalized to introduce phosphine moieties, leading to the formation of chiral diphosphine ligands. These P,P-ligands are highly effective in a variety of catalytic reactions, including asymmetric hydrogenation and allylic alkylation.
Catalytic Cycle for Asymmetric Transfer Hydrogenation
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis - Oreate AI Blog [oreateai.com]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. Convenient synthesis of 1-phenyl-1,2-propanediamines. Preliminary pharmacological results - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust Enzymatic Cascade for the Stereoselective Synthesis of (1R,2S)-1-Phenylpropane-1,2-diol
Abstract
Optically pure vicinal diols are crucial chiral building blocks in the synthesis of pharmaceuticals and other fine chemicals. This application note details a highly stereoselective and efficient enzymatic protocol for the synthesis of (1R,2S)-1-Phenylpropane-1,2-diol (PPD). The methodology employs a two-step enzymatic cascade, commencing with the carboligation of benzaldehyde and acetaldehyde to form (S)-2-hydroxy-1-phenylpropan-1-one, followed by a stereospecific reduction to yield the target (1R,2S)-PPD. This protocol is designed for researchers in biocatalysis and drug development, offering a scalable and environmentally benign alternative to traditional chemical synthesis.
Introduction
Chiral 1,2-diols, such as 1-phenylpropane-1,2-diol, are valuable synthons for the preparation of a variety of biologically active molecules. The specific stereoisomer, this compound, is a key intermediate in the synthesis of several pharmaceuticals.[1] Traditional chemical methods for obtaining enantiomerically pure diols often involve hazardous reagents, protecting groups, and multiple steps, leading to lower yields and significant waste. Biocatalysis, utilizing isolated enzymes or whole-cell systems, presents a powerful alternative, offering high selectivity under mild reaction conditions.[2][3]
This protocol leverages a modular, two-step enzymatic cascade that allows for the synthesis of all four stereoisomers of PPD by selecting the appropriate combination of enzymes.[1][2] Here, we focus on the specific synthesis of the (1R,2S) isomer, which is achieved through the sequential action of a carboligase and an alcohol dehydrogenase. This chemo-enzymatic approach provides excellent stereocontrol and high product concentrations.[1]
Principle of the Method
The synthesis of this compound is accomplished via a two-step enzymatic cascade:
-
Carboligation: The first step involves the asymmetric carbon-carbon bond formation between benzaldehyde and acetaldehyde. This reaction is catalyzed by a Thiamine Diphosphate (ThDP)-dependent lyase, specifically a variant of Benzoylformate Decarboxylase (BFD), to produce the intermediate (S)-2-hydroxy-1-phenylpropan-1-one ((S)-HPP).[1][2]
-
Stereoselective Reduction: The second step is the reduction of the keto group of (S)-HPP. A highly selective alcohol dehydrogenase (ADH) is employed to reduce the carbonyl, establishing the second stereocenter and yielding the desired this compound.[1][2][4] The use of whole-cell catalysts is often preferred as it circumvents the need for costly cofactor addition and purification of enzymes.[1]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Benzaldehyde | ≥99% | Sigma-Aldrich | |
| Acetaldehyde | ≥99.5% | Sigma-Aldrich | |
| This compound standard | ≥98% | Santa Cruz Biotechnology | For analytical purposes |
| Recombinant E. coli expressing Benzoylformate Decarboxylase variant (e.g., BFDL461A) | - | In-house/Commercial | Lyophilized whole cells |
| Recombinant E. coli expressing Alcohol Dehydrogenase from Ralstonia sp. (RADH) | - | In-house/Commercial | Lyophilized whole cells |
| Potassium Phosphate Buffer (50 mM, pH 7.5) | Molecular Biology Grade | Thermo Fisher Scientific | |
| Magnesium Sulfate (MgSO₄) | ACS Reagent | Sigma-Aldrich | |
| Thiamine Diphosphate (ThDP) | ≥98% | Sigma-Aldrich | |
| 2-Propanol | HPLC Grade | Fisher Scientific | For cofactor regeneration |
| Ethyl Acetate | HPLC Grade | Fisher Scientific | For extraction |
| Sodium Sulfate (Na₂SO₄), anhydrous | ACS Reagent | VWR | For drying |
| HPLC Grade Solvents (e.g., n-hexane, isopropanol) | HPLC Grade | Fisher Scientific | For chromatography |
Experimental Protocol
This protocol is divided into two main stages: the carboligation reaction to produce (S)-HPP and the subsequent reduction to (1R,2S)-PPD.
-
Reaction Setup: In a temperature-controlled shaker, prepare the reaction mixture in a suitable vessel (e.g., a 50 mL baffled flask for a 10 mL reaction volume).
-
To 10 mL of 50 mM potassium phosphate buffer (pH 7.5), add MgSO₄ to a final concentration of 2.5 mM and ThDP to a final concentration of 0.1 mM.[5]
-
Add 50 mM benzaldehyde to the mixture.
-
Equilibrate the mixture to 30°C.
-
Initiate the reaction by adding 30 mg/mL of lyophilized whole-cell catalyst expressing the Benzoylformate Decarboxylase variant.[5]
-
Add 67.5 mM acetaldehyde to the reaction.[5]
-
Incubate the reaction at 30°C with shaking (e.g., 200 rpm) for 4-6 hours.
-
Monitoring the Reaction: Periodically (e.g., every hour), withdraw a small aliquot (e.g., 100 µL), quench the reaction by adding an equal volume of ethyl acetate, vortex, and centrifuge. Analyze the organic phase by HPLC to monitor the formation of (S)-HPP.
-
Enzyme Addition: Once the carboligation reaction has reached completion (or the desired conversion), add the lyophilized whole-cell catalyst expressing the Alcohol Dehydrogenase from Ralstonia sp. (RADH) to the reaction mixture at a concentration of 30 mg/mL.
-
Cofactor Regeneration: Add 2-propanol as a cosubstrate for cofactor regeneration to a final concentration of 10% (v/v).[1]
-
Continue the incubation at 30°C with shaking for 12-24 hours.
-
Monitoring the Reaction: Monitor the conversion of (S)-HPP to (1R,2S)-PPD using HPLC as described above.
-
Extraction: Once the reduction is complete, saturate the aqueous reaction mixture with NaCl.
-
Extract the product with three volumes of ethyl acetate.
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purification: Purify the crude diol by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
Analytical Methods
The stereochemical purity (enantiomeric and diastereomeric excess) of the product is determined by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: Chiralpak AD-H column (250 x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).[6][7]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Column Temperature: 25°C.
Retention times for the different stereoisomers should be determined using commercially available standards.
Expected Results and Discussion
This two-step enzymatic cascade is expected to produce this compound with high yield and excellent stereoselectivity.
| Parameter | Expected Value | Reference |
| Overall Yield | >75% | [1] |
| Diastereomeric Excess (de) | >95% | [1] |
| Enantiomeric Excess (ee) | >98% | [1] |
| Product Concentration | Up to 63 g/L | [1] |
The use of a micro-aqueous organic solvent system can significantly increase the substrate loading and product concentration, making the process more industrially viable.[1] The choice of alcohol dehydrogenase is critical for the stereochemical outcome of the final product. The RADH from Ralstonia sp. has been shown to be highly selective for the reduction of (S)-HPP to the (1R,2S)-diol.[1]
Workflow and Pathway Visualization
The overall experimental workflow and the enzymatic pathway are depicted below.
Sources
Application Notes & Protocols: Asymmetric Reduction of Ketones Using (1R,2S)-1-Phenylpropane-1,2-diol Derivatives
Introduction: The Imperative for Chiral Alcohols
The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development, agrochemistry, and fine chemical manufacturing. Chiral secondary alcohols, in particular, are high-value intermediates and structural motifs present in a vast array of biologically active molecules. The enantioselective reduction of prochiral ketones represents one of the most direct and efficient methods to access these chiral building blocks. While numerous catalytic systems have been developed, those employing chiral diols in conjunction with borane reagents offer a compelling combination of high selectivity, operational simplicity, and predictable stereochemical outcomes.
This guide provides a detailed exploration of the use of (1R,2S)-1-Phenylpropane-1,2-diol and its derivatives as chiral auxiliaries for the borane-mediated asymmetric reduction of prochiral ketones. We will delve into the mechanistic underpinnings of the reaction, provide a robust and validated experimental protocol, and discuss the critical parameters that govern the success of this transformation.
Theoretical Background & Mechanism of Asymmetric Induction
The fundamental principle of this method lies in the temporary conversion of an achiral reducing agent, such as borane (BH₃), into a chiral reagent through its reaction with a chiral auxiliary. The this compound serves this purpose, forming a chiral dioxaborolane intermediate in situ. This complex then delivers a hydride (H⁻) to the prochiral ketone in a highly stereocontrolled manner.
The enantioselectivity of the reduction is dictated by the steric environment created by the chiral diol in the transition state. The reaction proceeds through a series of coordinated steps:
-
Formation of the Chiral Reagent: The this compound reacts with a borane source (e.g., BH₃·SMe₂ or BH₃·THF) to form a five-membered dioxaborolane ring. This reaction is typically fast and efficient.
-
Ketone Coordination: The prochiral ketone, a Lewis base, coordinates to the Lewis acidic boron atom of the chiral dioxaborolane.
-
Diastereoselective Hydride Transfer: The hydride is transferred from the boron to the carbonyl carbon of the ketone through a highly organized, six-membered, chair-like transition state. The substituents on the ketone (one large, RL, and one small, RS) and the chiral diol orient themselves to minimize steric repulsion. The bulky phenyl group of the diol derivative effectively shields one face of the ketone, forcing the hydride to attack from the less hindered face, thereby leading to the preferential formation of one enantiomer of the alcohol.
The following diagram illustrates the proposed catalytic cycle and the key transition state responsible for asymmetric induction.
Detailed Experimental Protocol
This protocol provides a general procedure for the asymmetric reduction of acetophenone as a representative prochiral ketone. Researchers should note that optimal conditions, particularly temperature and reaction time, may vary depending on the specific substrate.
3.1. Materials and Equipment
-
Reagents:
-
This compound (≥98% purity)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂, ~10 M in CH₂Cl₂) or Borane-THF complex (~1.0 M in THF)
-
Acetophenone (or other prochiral ketone), freshly distilled
-
Anhydrous Tetrahydrofuran (THF), inhibitor-free
-
Methanol (MeOH)
-
1 M Hydrochloric Acid (HCl)
-
Diethyl ether (Et₂O)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Equipment:
-
Oven-dried, two-neck round-bottom flask with a magnetic stir bar
-
Septa and nitrogen/argon inlet
-
Syringes for liquid transfer
-
Low-temperature cooling bath (e.g., dry ice/acetone or cryocooler)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Standard glassware for extraction and purification
-
Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) column for enantiomeric excess (ee) determination
-
3.2. Experimental Workflow Diagram
3.3. Step-by-Step Procedure
-
Preparation (Self-Validation: Anhydrous Conditions): Ensure all glassware is rigorously oven-dried and assembled hot under a positive pressure of nitrogen or argon. This is critical as moisture will decompose the borane reagent and reduce both yield and enantioselectivity.
-
Reagent Formation: To a 50 mL two-neck flask, add this compound (152 mg, 1.0 mmol, 1.0 equiv). Add anhydrous THF (10 mL) and stir until the diol is fully dissolved. Cool the solution to 0 °C in an ice bath.
-
Slowly add the borane-dimethyl sulfide complex (approx. 0.11 mL of 10 M solution, 1.1 mmol, 1.1 equiv) dropwise via syringe. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. A clear, homogeneous solution should be observed.
-
Asymmetric Reduction: Cool the flask to the desired reaction temperature (a starting point of -20 °C is recommended for good selectivity). In a separate vial, prepare a solution of acetophenone (120 mg, 1.0 mmol, 1.0 equiv) in anhydrous THF (2 mL).
-
Add the acetophenone solution to the chiral borane reagent dropwise via syringe over approximately 10 minutes.
-
Reaction Monitoring (Self-Validation: Checkpoint): Stir the reaction at -20 °C. Monitor the consumption of the starting ketone by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 1-4 hours. A complete reaction is indicated by the disappearance of the ketone spot on the TLC plate.
-
Quenching: Once the reaction is complete, slowly and carefully add methanol (4 mL) dropwise at the reaction temperature to quench any excess borane. Caution: This process evolves hydrogen gas. Ensure adequate ventilation and slow addition.
-
Work-up: Remove the cooling bath and allow the mixture to warm to room temperature. Add 1 M HCl (10 mL) and stir for 30 minutes to hydrolyze the borate esters.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 15 mL).
-
Purification: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (15 mL) and brine (15 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of Hexanes:Ethyl Acetate) to afford the pure secondary alcohol.
-
Analysis: Determine the final yield. The enantiomeric excess (ee) of the product, 1-phenylethanol, should be determined by chiral GC or HPLC analysis.
Expected Results & Discussion
The enantioselectivity of the reduction is highly dependent on the steric and electronic nature of the ketone substrate. Generally, ketones with significantly different steric bulk between the two substituents (RL vs. RS) provide higher enantiomeric excess. Aromatic ketones, such as acetophenone, are excellent substrates for this type of reduction.
Table 1: Representative Data for Asymmetric Reduction of Various Ketones
| Substrate (Ketone) | Product Alcohol | Typical Yield (%) | Typical ee (%) [S-config.] |
|---|---|---|---|
| Acetophenone | 1-Phenylethanol | 85 - 95 | >95 |
| Propiophenone | 1-Phenyl-1-propanol | 80 - 90 | >92 |
| 1-Tetralone | 1,2,3,4-Tetrahydro-1-naphthol | 90 - 98 | >98 |
| 2-Chloroacetophenone | 2-Chloro-1-phenylethanol | 82 - 92 | >96 |
| Benzyl methyl ketone | 1-Phenyl-2-propanol | 75 - 85 | ~85 |
Note: Data are representative and may vary based on precise reaction conditions. The stereochemical outcome ((R) vs. (S)) is determined by the specific chiral auxiliary used. With (1R,2S)-diol, one enantiomer will be favored; the exact configuration should be confirmed experimentally.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Moisture contamination. - Insufficient borane reagent. | - Increase reaction time or slightly raise the temperature. - Ensure all glassware is oven-dried and reagents are anhydrous. - Use a slight excess (1.1-1.2 equiv) of the borane reagent. |
| Low Enantioselectivity (ee) | - Reaction temperature too high. - Impurities in the substrate. - Incorrect stoichiometry of diol to borane. | - Perform the reaction at a lower temperature (-40 °C or -78 °C). - Purify the ketone substrate (e.g., by distillation) before use. - Ensure an accurate 1:1 or 1:1.1 ratio of diol to borane. |
| Inconsistent Results | - Variable quality/concentration of borane. - Inconsistent reaction setup or temperatures. | - Use a freshly opened bottle of borane reagent or titrate the solution before use. - Maintain strict control over all reaction parameters, especially temperature and addition rates. |
Conclusion
The use of this compound as a chiral auxiliary in the borane-mediated reduction of prochiral ketones is a powerful and effective method for the synthesis of enantiomerically enriched secondary alcohols. The procedure is operationally simple, utilizes readily available reagents, and provides high levels of stereocontrol for a range of substrates. By understanding the underlying mechanism and carefully controlling key experimental parameters, researchers can reliably access valuable chiral building blocks for applications in pharmaceutical and chemical synthesis.
References
-
Pu, L. (2015). Asymmetric Borane Reduction of Prochiral Ketones Catalyzed By Helical Poly[(S)-3-vinyl-2,2'-dihydroxy-1,1'-binaphthyl]. Chirality, 27(7), 422-4. [Link]
-
Cho, B. T. (2008). Recent development and improvement for boron hydride-based catalytic asymmetric reduction of unsymmetrical ketones. Chemical Society Reviews, 38(2), 443-452. [Link]
-
Wikipedia contributors. (2023). Enantioselective reduction of ketones. Wikipedia, The Free Encyclopedia. [Link]
-
Midland, M. M., et al. (1984). Asymmetric reductions of prochiral ketones with B-3-pinanyl-9-borabicyclo[3.3.1]nonane (Alpine-Borane) at elevated pressures. The Journal of Organic Chemistry, 49(8), 1330–1334. [Link]
-
Wright, M. E., et al. (2004). Use of a chiral surfactant for enantioselective reduction of a ketone. Journal of Colloid and Interface Science, 276(2), 498-502. [Link]
-
Pu, L. (2015). Asymmetric Borane Reduction of Prochiral Ketones Catalyzed By Helical Poly[(S)-3-vinyl-2,2'-dihydroxy-1,1'-binaphthyl]. ResearchGate. [Link]
-
University of Windsor. (n.d.). Enantioselective Reduction of Ketones. chem.uwindsor.ca. [Link]
-
Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia, The Free Encyclopedia. [Link]
-
University of Liverpool. (2021). Chiral reagents. Stereoelectronics. [Link]
- BenchChem. (2025).
Application Note: A Robust HPLC Method for the Enantioselective Separation of Phenylpropane-1,2-diol Isomers
Abstract
The stereochemical configuration of active pharmaceutical ingredients (APIs) and their intermediates is a critical determinant of pharmacological activity and safety. Phenylpropane-1,2-diol, a chiral compound with two stereocenters, serves as a valuable building block in various organic syntheses.[1][2] Consequently, the ability to accurately resolve and quantify its enantiomers is paramount for quality control and regulatory compliance. This application note presents a detailed, robust High-Performance Liquid Chromatography (HPLC) method for the baseline separation of the enantiomers of phenylpropane-1,2-diol. The method employs a polysaccharide-based chiral stationary phase under normal phase conditions, providing excellent resolution and peak shape. We will explore the principles of the separation, provide a step-by-step protocol, and discuss the rationale behind the methodological choices to ensure reproducibility and reliability.
Introduction: The Imperative of Chiral Purity
Phenylpropane-1,2-diol possesses two chiral centers, resulting in four possible stereoisomers ((1R,2S), (1S,2R), (1R,2R), and (1S,2S)). The distinct spatial arrangement of atoms in these isomers can lead to significant differences in their interaction with other chiral molecules, such as biological receptors and enzymes.[3][4] In drug development, one enantiomer may exhibit the desired therapeutic effect while the other could be inactive or, in some cases, responsible for adverse effects.[5] Therefore, the development of reliable analytical methods to separate and quantify these isomers is not merely an academic exercise but a critical necessity in the pharmaceutical and chemical industries.[6]
High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) stands as the preeminent technique for this purpose.[7][8] CSPs create a chiral environment within the column, enabling differential interaction with the enantiomers of the analyte, which results in different retention times and, thus, separation.
Principle of Chiral Recognition
The successful separation of enantiomers on a CSP relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. The stability of these complexes must be different for each enantiomer. For phenylpropane-1,2-diol, the key molecular features enabling chiral recognition are:
-
Hydroxyl Groups (-OH): These groups are potent sites for hydrogen bonding with the CSP.
-
Phenyl Group (C₆H₅): This aromatic ring can engage in π-π stacking interactions with complementary aromatic structures in the chiral selector.
-
Stereocenters: The rigid, three-dimensional structure dictates the spatial orientation of these interactive groups.
Polysaccharide-based CSPs, particularly those derived from amylose or cellulose coated or immobilized on a silica support, are exceptionally effective for a wide range of chiral compounds, including those with alcohol functionalities.[8][9][10] The helical structure of the polysaccharide polymer creates chiral grooves containing carbamate groups that can act as sites for hydrogen bonding and π-π interactions, providing the necessary environment for enantioselective discrimination.[9]
Caption: Chiral recognition mechanism on a CSP.
Strategic Approach to Method Development
A systematic screening process is the most efficient path to a successful chiral separation. Our approach prioritizes polysaccharide-based CSPs under normal phase conditions due to their high success rate with analytes containing hydroxyl and aromatic functionalities. The normal phase mode, typically using a hexane/alcohol mobile phase, promotes the hydrogen bonding interactions crucial for resolving this class of compounds.[9][11]
Sources
- 1. CAS 40421-52-1: (1S,2R)-1-phenylpropane-1,2-diol [cymitquimica.com]
- 2. 1-phenylpropane-1,2-diol | 1855-09-0 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Scalable Synthesis of Enantiomerically Pure 1,3-Diols
Abstract
Enantiomerically pure 1,3-diols are fundamental chiral building blocks, forming the structural backbone of numerous pharmaceuticals, natural products, and fine chemicals.[1][2][3][4] Their synthesis in a stereocontrolled manner is a critical challenge in modern organic chemistry, demanding high enantiomeric and diastereomeric purity, particularly for large-scale industrial applications. This guide provides an in-depth analysis of field-proven, scalable strategies for synthesizing these valuable motifs. We will explore the mechanistic underpinnings, practical considerations, and detailed protocols for three principal methodologies: Asymmetric Hydrogenation, Dynamic Kinetic Resolution (DKR), and Substrate-Controlled Diastereoselective Reduction. This document is intended for researchers, scientists, and drug development professionals seeking robust and scalable solutions for the stereoselective synthesis of 1,3-diols.
Strategic Overview: Selecting the Optimal Synthetic Pathway
The choice of synthetic strategy for a target 1,3-diol depends critically on the nature of the available starting materials, the desired stereochemistry (syn- or anti-), and scalability requirements. The following decision-making workflow provides a high-level guide for selecting an appropriate method.
Caption: Strategic workflow for selecting a synthetic method.
-
Asymmetric Hydrogenation is ideal for prochiral substrates like 1,3-diketones or β-hydroxy ketones. It is highly atom-economical and can directly generate the desired stereocenters with high selectivity.
-
Dynamic Kinetic Resolution (DKR) is the premier choice for racemic starting materials. It elegantly bypasses the 50% theoretical yield limit of conventional kinetic resolution, enabling the conversion of the entire racemic mixture into a single, highly enriched stereoisomer.[5]
-
Substrate-Controlled Reduction leverages existing chirality within a molecule to direct the stereochemical outcome of a subsequent transformation, making it a powerful tool when starting from the chiral pool.
Method 1: Asymmetric Hydrogenation of Diketones
Asymmetric hydrogenation is a cornerstone of modern synthesis, offering a direct and efficient route to chiral alcohols from prochiral ketones. For 1,3-diols, the asymmetric reduction of 1,3-diketones or β-hydroxy ketones using transition metal catalysts, particularly Ruthenium complexes, is a highly developed and scalable technology.[6][7]
Scientific Principle & Rationale
The efficacy of this method hinges on the chiral catalyst, typically a Ruthenium(II) center coordinated to a chiral ligand such as a diphosphine (e.g., BINAP) and a diamine (e.g., TsDPEN).[6] This ligand framework creates a well-defined, sterically demanding chiral pocket around the metal. During the catalytic cycle, the ketone substrate coordinates to the Ruthenium center. The steric and electronic properties of the chiral ligands force the substrate to adopt a specific orientation, exposing one of its two prochiral faces to the incoming hydride. This facial discrimination ensures that hydrogen is delivered stereoselectively, leading to the formation of one enantiomer in high excess.
A particularly scalable and environmentally benign variation is mechanochemical Asymmetric Transfer Hydrogenation (ATH), which can be performed solvent-free in a ball mill, offering rapid kinetics and high selectivity.[8]
Caption: Simplified mechanism for Ru-catalyzed ATH of a diketone.
Protocol 1: Gram-Scale Mechanochemical ATH of 1,3-Diketones
This protocol is adapted from the solvent-free method developed by Cheng, Liu, and coworkers, which demonstrates excellent yields and enantioselectivities.[8]
Materials:
-
Substrate (e.g., 1,3-diphenyl-1,3-propanedione)
-
(η⁶-mesitylene)RuCl(TsDPEN) catalyst
-
Formic acid (HCOOH) and Triethylamine (NEt₃) (as a 1:1 azeotropic mixture)
-
Zirconia (ZrO₂) milling vessel and balls
-
Planetary ball mill
-
Ethyl acetate, brine, anhydrous sodium sulfate
-
Silica gel for chromatography
Procedure:
-
Preparation: To a 50 mL zirconia milling vessel, add the 1,3-diketone (1.0 g, 1.0 equiv), the Ruthenium catalyst (0.5-1.0 mol%), and zirconia milling balls (10 x 10 mm).
-
Reagent Addition: Add the HCOOH/NEt₃ azeotrope (1.5 equiv) to the vessel.
-
Milling: Secure the vessel in the planetary ball mill and operate at 600 rpm for 1-4 hours. Causality Note: The high energy input from milling ensures efficient mass transfer and catalyst-substrate interaction, accelerating the reaction without the need for bulk solvent.
-
Monitoring: Progress can be monitored by periodically taking a small aliquot, dissolving it in ethyl acetate, and analyzing by TLC or HPLC.
-
Workup: Upon completion, dissolve the reaction mixture in ethyl acetate (25 mL). Filter to remove the catalyst and milling balls. Wash the organic layer with water (15 mL) and brine (15 mL).
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine yield and characterize by ¹H and ¹³C NMR. Enantiomeric excess (ee) and diastereomeric ratio (dr) are determined by chiral HPLC analysis.
Performance Data
| Substrate | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee% (syn/anti) | dr (syn:anti) |
| 1,3-Diphenyl-1,3-propanedione | 0.5 | 2 | 95 | >99 (syn) | >99:1 |
| 1-Phenyl-1,3-butanedione | 1.0 | 4 | 92 | 98 (syn) | 95:5 |
| 2,4-Pentanedione | 1.0 | 1.5 | 96 | 99 (syn) | >99:1 |
| Data adapted from Synlett, 2022, 33, 1858-1862.[8] |
Method 2: Dynamic Kinetic Resolution (DKR)
DKR is a powerful strategy for the asymmetric synthesis of chiral compounds from racemic mixtures, providing theoretical yields up to 100%.[5] For 1,3-diols, chemoenzymatic DKR, which combines a metal racemization catalyst with a highly selective enzyme, is particularly effective for large-scale applications.[9][10]
Scientific Principle & Rationale
The process relies on the synergistic action of two distinct catalysts operating in one pot. A transition metal complex, often Ruthenium-based, serves to rapidly racemize the starting diol (or a derivative like a monoacetate).[10][11] This ensures that both enantiomers are available for the resolution step. Simultaneously, a lipase, such as Candida antarctica Lipase B (CALB), selectively catalyzes the acylation of only one of the two rapidly interconverting enantiomers.[9][10] Because the enzymatic acylation is typically irreversible, the acylated product is removed from the equilibrium, effectively pulling the entire mixture toward the single desired enantiomer. The key to a successful DKR is ensuring the rate of racemization is significantly faster than the rate of the enzymatic resolution (k_rac >> k_slow).
Caption: Chemoenzymatic DKR of a racemic 1,3-diol.
Protocol 2: One-Pot DKR of a Racemic 1,3-Diol Mixture
This protocol is based on the work of Bäckvall and coworkers for the synthesis of enantiopure syn-1,3-diacetates from racemic diastereomeric mixtures of 1,3-diols.[10]
Materials:
-
Racemic 1,3-diol (syn/anti mixture)
-
Immobilized Candida antarctica Lipase B (CALB, e.g., Novozym 435)
-
Ruthenium racemization catalyst (e.g., Shvo's catalyst)
-
Acyl donor (e.g., isopropenyl acetate)
-
Anhydrous toluene or other suitable organic solvent
-
Molecular sieves (4 Å)
Procedure:
-
Vessel Preparation: To a flame-dried, argon-purged reaction vessel, add the racemic 1,3-diol (1.0 equiv), the Ruthenium catalyst (1-2 mol%), and freshly activated 4 Å molecular sieves.
-
Solvent and Reagents: Add anhydrous toluene, followed by the acyl donor (2.5 equiv).
-
Initiation: Stir the mixture at 60-70 °C. Causality Note: This elevated temperature is often required to achieve a sufficient rate of racemization with the metal catalyst while remaining within the operational window of the thermostable lipase.
-
Enzymatic Resolution: Add immobilized CALB (e.g., 30 mg per mmol of substrate).
-
Monitoring: Monitor the reaction by chiral HPLC or GC, observing the disappearance of the starting materials and the formation of the single enantiomer of the diacetate product.
-
Workup: Upon completion (typically 24-48 hours), cool the reaction mixture to room temperature and filter to recover the immobilized enzyme and molecular sieves. The enzyme can often be washed and reused.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude diacetate by flash column chromatography. The diacetate can be hydrolyzed under basic conditions (e.g., K₂CO₃ in methanol) to yield the enantiopure 1,3-diol.
Performance Data
| Substrate (Racemic Diol) | Yield (Diacetate, %) | ee% | dr (syn:anti) |
| 1-Phenyl-1,3-butanediol | 73 | >99 | 93:7 |
| 1-Phenyl-1,3-pentanediol | 69 | >99 | 90:10 |
| 1-(2-Naphthyl)-1,3-butanediol | 65 | >99 | 94:6 |
| Data adapted from PNAS, 2005, 102 (38), 13369-13373.[10] |
Method 3: Substrate-Controlled Diastereoselective Reduction
When a starting material already possesses a stereocenter, this inherent chirality can be exploited to direct the formation of a new stereocenter. For the synthesis of 1,3-diols, the diastereoselective reduction of chiral β-hydroxy ketones is a classic and powerful strategy.
Scientific Principle & Rationale
This approach often relies on chelation control to achieve high diastereoselectivity. The substrate, a chiral β-hydroxy ketone, is treated with a chelating agent (e.g., a boronic acid derivative or a Lewis acid like Et₂BOMe) that can coordinate to both the existing hydroxyl group and the ketone carbonyl.[12][13] This coordination locks the molecule into a rigid, cyclic intermediate. The steric bulk of the substrate's substituents then dictates the trajectory of the incoming hydride from a reducing agent (e.g., NaBH₄). The hydride is forced to attack the carbonyl from the less hindered face of the chelated complex, resulting in the preferential formation of one diastereomer. The Narasaka-Prasad reduction, for instance, reliably produces syn-1,3-diols, while other methods using samarium diiodide can favor anti-1,3-diols.[12][14][15]
Protocol 3: Narasaka-Prasad Reduction for syn-1,3-Diols
This protocol describes a typical procedure for the synthesis of syn-1,3-diols from chiral β-hydroxy ketones, a method with known limitations for industrial scale-up due to cryogenic conditions and flammable reagents but which offers excellent selectivity.[12]
Materials:
-
Chiral β-hydroxy ketone
-
Diethylmethoxyborane (Et₂BOMe)
-
Sodium borohydride (NaBH₄)
-
Anhydrous solvents (e.g., THF, Methanol)
-
Acetic acid, hydrogen peroxide (30%)
Procedure:
-
Chelation: Dissolve the chiral β-hydroxy ketone (1.0 equiv) in a 4:1 mixture of anhydrous THF/Methanol in a flame-dried, argon-purged flask.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Causality Note: Cryogenic temperatures are critical to maintain the stability of the boron chelate and maximize diastereoselectivity by minimizing non-chelated background reactions.
-
Boron Reagent Addition: Slowly add diethylmethoxyborane (1.1-1.2 equiv) to the cooled solution and stir for 15-30 minutes to allow for complete chelate formation.
-
Reduction: Add sodium borohydride (1.5 equiv) portion-wise, ensuring the internal temperature remains below -70 °C. Stir for 3-5 hours at -78 °C.
-
Quenching: Quench the reaction by the slow addition of acetic acid. Allow the mixture to warm to room temperature.
-
Workup: Concentrate the mixture under reduced pressure. Add methanol and concentrate again to remove borate esters as their volatile methyl esters. Dissolve the residue in ethyl acetate and carefully add 30% hydrogen peroxide to oxidize any remaining boron species. Stir for 1 hour, then wash with saturated sodium bicarbonate and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify by flash column chromatography to afford the syn-1,3-diol.
-
Analysis: Characterize the product and determine the diastereomeric ratio by NMR spectroscopy or GC/HPLC analysis.
Performance Data
| Substrate (Chiral β-Hydroxy Ketone) | Reducing Agent | Chelating Agent | dr (syn:anti) | Yield (%) |
| (R)-5-hydroxy-4-methyl-3-heptanone | NaBH₄ | Et₂BOMe | 98:2 | 85 |
| (S)-3-hydroxy-1-phenyl-1-pentanone | NaBH₄ | Et₂BOMe | 97:3 | 90 |
| (R)-4-hydroxy-2,6-dimethyl-3-heptanone | Me₄NHB(OAc)₃ | (Self-chelation) | 3:97 (anti) | 88 |
| Representative data based on principles described in cited literature.[12] |
Conclusion and Outlook
The large-scale synthesis of enantiomerically pure 1,3-diols is achievable through several robust methodologies. Asymmetric hydrogenation offers an atom-economical route from prochiral precursors, while dynamic kinetic resolution provides an elegant solution for converting racemic mixtures into valuable single enantiomers with high efficiency. For substrates derived from the chiral pool, substrate-controlled reductions remain a reliable tool for diastereoselective synthesis.
Future developments will likely focus on enhancing the sustainability and efficiency of these processes. The adoption of flow chemistry can improve safety, control, and throughput for reactions like the Narasaka-Prasad reduction.[16] Furthermore, the discovery of novel biocatalysts and chemo-catalysts with higher activities and broader substrate scopes will continue to expand the synthetic chemist's toolbox, making these vital chiral building blocks more accessible for pharmaceutical and industrial applications.[4]
References
-
Enzymatic Resolution, Desymmetrization, and Dynamic Kinetic Asymmetric Transformation of 1,3-Cycloalkanediols. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Organocatalytic Enantio- and Diastereoselective Construction of syn-1,3-Diol Motifs via Dynamic Kinetic Resolution of In Situ Generated Chiral Cyanohydrins. Organic Letters - ACS Publications. Available at: [Link]
-
Mechanochemical Asymmetric Transfer Hydrogenation of Diketones to Access Chiral 1,3-Diols under Solvent-Free Conditions. Organic Chemistry Portal. Available at: [Link]
-
One-pot synthesis of enantiopure syn-1,3-diacetates from racemic syn/anti mixtures of 1,3-diols by dynamic kinetic asymmetric transformation. Proceedings of the National Academy of Sciences. Available at: [Link]
-
New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega. Available at: [Link]
-
Horeau amplification in the sequential acylative kinetic resolution of (±)-1,2-diols and (±)-1,3-diols in flow. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Dynamic Kinetic Resolution: A Powerful Approach to Asymmetric Synthesis. University of Connecticut OpenCommons. Available at: [Link]
-
Iridium-catalyzed asymmetric hydrogenation of racemic α-substituted lactones to chiral diols. Chemical Science (RSC Publishing). Available at: [Link]
-
The Science Behind Asymmetric Hydrogenation with Ruthenium Catalysts. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega. Available at: [Link]
-
(PDF) New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ResearchGate. Available at: [Link]
-
Recent advances in the stereoselective synthesis of 1,3-diols using biocatalysts. Catalysis Science & Technology (RSC Publishing). Available at: [Link]
-
(PDF) Stereocontrolled synthesis of functionalized chiral syn-1,3-diol derivatives via a one-pot diastereoselective carboxylation/bromocyclization of homoallylic alcohols. ResearchGate. Available at: [Link]
-
Ruthenacycles and Iridacycles as Transfer Hydrogenation Catalysts. Molecules. Available at: [Link]
-
Stereoselective Synthesis of 1,3-Diols. Request PDF on ResearchGate. Available at: [Link]
-
Iridium-catalyzed asymmetric hydrogenation of racemic α-substituted lactones to chiral diols. Chemical Science. Available at: [Link]
-
Two‐pot synthesis of chiral syn‐1,3‐diols via asymmetric aldol reaction... ResearchGate. Available at: [Link]
-
Stereoseletive Reduction of β-Hydroxy Ketones to 1,3-Diols with the Aid of a Terphenylboronic Acid. Sci-Hub. Available at: [Link]
-
Stereoselective Synthesis of 1,3-Diols. Semantic Scholar. Available at: [Link]
-
1,3-Diol synthesis by hydroxylation. Organic Chemistry Portal. Available at: [Link]
-
An Especially Convenient Stereoselective Reduction of β-Hydroxy Ketones to Anti 1,3 Diols Using Samarium Diiodide. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Synthesis of cyclic 1,3-diols as scaffolds for spatially directed libraries. RSC Publishing. Available at: [Link]
-
The First Directed Reduction of β-Alkoxy Ketones to anti-1,3-Diol Monoethers: Identification of Spectator and Director Alkoxy Groups. Organic Letters - ACS Publications. Available at: [Link]
-
Synthesis of α-hydroxy ketones and vicinal (R,R)-diols by Bacillus clausii DSM 8716T butanediol dehydrogenase. RSC Advances. Available at: [Link]
-
Complementary Synthesis of Anti- and Syn-Hydroxymethyl 1,3-Diols via Regioselective Ring Opening of TIPS-Protected 2,3-Epoxy Alcohols: Toward Polypropionate Fragments. MDPI. Available at: [Link]
-
Stereoselective Synthesis and Catalytical Application of Perillaldehyde-Based 3-Amino-1,2-diol Regioisomers. Molecules. Available at: [Link]
Sources
- 1. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the stereoselective synthesis of 1,3-diols using biocatalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. princeton.edu [princeton.edu]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. Mechanochemical Asymmetric Transfer Hydrogenation of Diketones to Access Chiral 1,3-Diols under Solvent-Free Conditions [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. One-pot synthesis of enantiopure syn-1,3-diacetates from racemic syn/anti mixtures of 1,3-diols by dynamic kinetic asymmetric transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ruthenacycles and Iridacycles as Transfer Hydrogenation Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. sci-hub.box [sci-hub.box]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Horeau amplification in the sequential acylative kinetic resolution of (±)-1,2-diols and (±)-1,3-diols in flow - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
The Strategic deployment of (1R,2S)-1-Phenylpropane-1,2-diol in the Synthesis of Stereochemically Defined Pharmaceuticals
Abstract
(1R,2S)-1-Phenylpropane-1,2-diol, a readily accessible chiral building block, has emerged as a cornerstone in the stereoselective synthesis of a multitude of pharmaceutical agents. Its inherent chirality, derived from the chiral pool, provides a strategic advantage in the construction of complex molecules with precise three-dimensional architectures—a critical determinant of therapeutic efficacy and safety.[1] This comprehensive guide elucidates the multifaceted applications of this compound in drug synthesis, offering detailed protocols, mechanistic insights, and a comparative analysis of synthetic strategies. Tailored for researchers, medicinal chemists, and professionals in drug development, this document aims to be a definitive resource for leveraging this versatile chiral synthon.
Introduction: The Imperative of Chirality in Modern Drug Design
The vast majority of biological targets, including enzymes and receptors, are chiral entities. Consequently, the pharmacological and toxicological profiles of a drug are often intrinsically linked to its stereochemistry. The use of single-enantiomer drugs has become a paramount objective in the pharmaceutical industry to enhance therapeutic indices and mitigate off-target effects.[2] Chiral building blocks, such as this compound, are instrumental in achieving this goal, offering a reliable and cost-effective route to enantiomerically pure active pharmaceutical ingredients (APIs).[]
This compound, with its two contiguous stereocenters, serves as a versatile precursor for a range of pharmaceuticals, most notably as a key intermediate in the synthesis of sympathomimetic amines and other bioactive molecules. Its utility stems from the ability to controllably manipulate the hydroxyl groups to introduce new functionalities while preserving the existing stereochemistry.
Core Applications in Pharmaceutical Synthesis
The primary application of this compound lies in its role as a precursor to vicinal amino alcohols, a structural motif prevalent in numerous drug classes.
Synthesis of (1R,2S)-Norephedrine: A Key Pharmaceutical Intermediate
(1R,2S)-Norephedrine, also known as phenylpropanolamine, is a sympathomimetic amine that has been used as a decongestant and appetite suppressant.[4] Its specific stereoisomer is crucial for its desired pharmacological activity. This compound is an ideal starting material for the stereospecific synthesis of (1R,2S)-Norephedrine.
Two primary strategies are employed for this transformation: a biocatalytic cascade and a multi-step chemical synthesis.
A highly efficient and environmentally benign method for the synthesis of all four stereoisomers of phenylpropanolamine from the corresponding 1-phenylpropane-1,2-diols has been developed.[1] This one-pot cascade utilizes a combination of an alcohol dehydrogenase (ADH) and a transaminase (ωTA) to achieve high optical purity and analytical yields.
dot
Figure 1: Biocatalytic cascade for the synthesis of (1R,2S)-Norephedrine.
This enzymatic approach offers exceptional stereocontrol and operates under mild reaction conditions, aligning with the principles of green chemistry. The process can be tuned to produce any of the four stereoisomers of phenylpropanolamine by selecting the appropriate starting diol and enzyme combination.[1]
A robust chemical synthesis pathway provides an alternative to the biocatalytic route. This multi-step process involves the selective activation of one hydroxyl group, followed by nucleophilic substitution with an amine source and subsequent deprotection.
Protocol 1: Synthesis of (1R,2S)-Norephedrine from this compound
Step 1: Monotosylation of this compound
-
Dissolve this compound (1.0 eq) in anhydrous pyridine at 0 °C under a nitrogen atmosphere.
-
Slowly add p-toluenesulfonyl chloride (1.05 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with cold water and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with cold 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the monotosylated intermediate.
Step 2: Azide Substitution
-
Dissolve the monotosylated intermediate (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 eq) and heat the mixture to 80-90 °C.
-
Stir for 12-18 hours until the starting material is consumed (TLC monitoring).
-
Cool the reaction to room temperature, pour into water, and extract with diethyl ether.
-
Wash the combined organic extracts with water and brine, dry over Na₂SO₄, and concentrate.
-
The crude azido alcohol is typically used in the next step without further purification.
Step 3: Reduction of the Azide
-
Dissolve the crude azido alcohol in methanol or ethanol.
-
Add a catalytic amount of Palladium on carbon (10 mol%).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-8 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain crude (1R,2S)-Norephedrine.
-
The crude product can be further purified by recrystallization from a suitable solvent system to yield the pure amine.
| Step | Reagents and Conditions | Typical Yield | Key Considerations |
| Monotosylation | p-TsCl, Pyridine, 0-5 °C | 85-95% | Selective monotosylation of the less hindered secondary hydroxyl group is crucial. |
| Azide Substitution | NaN₃, DMF, 80-90 °C | 90-98% | The reaction proceeds via an Sₙ2 mechanism, resulting in an inversion of configuration at C2. |
| Azide Reduction | H₂, Pd/C, MeOH/EtOH | >95% | Catalytic hydrogenation is a clean and efficient method for azide reduction. |
Table 1: Summary of the chemical synthesis of (1R,2S)-Norephedrine.
dot
Figure 2: Chemical synthesis pathway to (1R,2S)-Norephedrine.
Progenitor for Other Phenylpropanolamine Derivatives
The synthetic routes established for (1R,2S)-Norephedrine can be adapted to produce a variety of other phenylpropanolamine-based pharmaceuticals. By modifying the starting aryl group or the amine nucleophile, a diverse library of chiral amino alcohols can be accessed.
Potential Application in the Synthesis of HIV Protease Inhibitors
The vicinal amino alcohol motif is a key pharmacophore in several HIV protease inhibitors. While direct synthetic routes from this compound to these complex molecules are not extensively documented, its derivatives, such as the corresponding amino alcohols, can serve as crucial chiral building blocks in their total synthesis. The stereocenters present in the diol can be strategically incorporated into the backbone of these inhibitors, influencing their binding affinity to the enzyme's active site.
Experimental Considerations and Mechanistic Rationale
The successful application of this compound in synthesis hinges on a deep understanding of the underlying reaction mechanisms and careful control of experimental parameters.
-
Stereochemical Integrity: The primary advantage of using a chiral building block is the preservation of its stereochemistry. Reaction conditions should be carefully chosen to avoid racemization. For instance, in the chemical synthesis of norephedrine, the Sₙ2 reaction with azide proceeds with a predictable inversion of configuration, ensuring the desired stereochemical outcome.
-
Regioselectivity: In molecules with multiple reactive sites, such as the two hydroxyl groups in the starting diol, achieving high regioselectivity is paramount. The monotosylation step, for example, relies on the steric and electronic differences between the primary and secondary alcohols to favor the reaction at the desired position.
-
Protecting Group Strategy: In multi-step syntheses, the judicious use of protecting groups is often necessary to mask reactive functionalities and prevent unwanted side reactions. The choice of protecting groups should be orthogonal, allowing for their selective removal under different conditions.
Conclusion and Future Outlook
This compound stands as a testament to the power of chiral pool synthesis in modern drug discovery. Its utility in the stereoselective synthesis of (1R,2S)-Norephedrine and its potential as a precursor for other complex pharmaceuticals underscore its importance for the research and development community. Both biocatalytic and chemical synthetic routes offer viable pathways to valuable chiral intermediates, with the choice of method depending on factors such as scale, cost, and environmental considerations.
Future research will likely focus on expanding the repertoire of enzymatic transformations involving this diol, further enhancing the efficiency and sustainability of chiral drug synthesis. Moreover, the development of novel catalytic methods for the direct and stereoselective amination of 1,2-diols will undoubtedly broaden the applicability of this compound and similar chiral building blocks in the pharmaceutical industry.
References
- Mutti, F. G., Knaus, T., & Kroutil, W. (2021). High Regio‐ and Stereoselective Multi‐enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β‐Methylstyrene.
-
Erowid. (2005). Synthesis of (1R,2S)-1-Phenyl-2-nitropropanol. Retrieved from [Link]
- McConnell, O. J., & Zha, C. (2005). Synthesis of chiral building blocks for use in drug discovery. Current opinion in drug discovery & development, 8(6), 776-784.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of (1R,2S)-1-Phenylpropane-1,2-diol
Welcome to the technical support guide for the synthesis of (1R,2S)-1-Phenylpropane-1,2-diol. This chiral diol is a valuable building block in the pharmaceutical and fine chemical industries, where stereochemical purity is paramount for biological activity and product efficacy.[1] The most reliable and widely adopted method for synthesizing this specific stereoisomer is the Sharpless Asymmetric Dihydroxylation (SAD) of trans-β-methylstyrene.
This guide is structured to provide direct, actionable solutions to common experimental challenges and to answer frequently asked questions, ensuring you can optimize your synthesis for both yield and stereochemical purity.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis. Each answer provides a causal explanation and a clear path to resolution.
Q1: My reaction yield is consistently low. What are the common causes?
A: Low yield is a frequent issue that can typically be traced to three main areas: reagent integrity, reaction conditions, or workup procedure.
-
Reagent Integrity: The AD-mix reagents are a mixture of several components, and their efficacy can degrade over time, especially if not stored properly in a cool, dry place. The co-oxidant, potassium ferricyanide (K₃Fe(CN)₆), is particularly crucial for regenerating the osmium catalyst.[2][3][4] If it has degraded, the catalytic cycle will halt, leading to low conversion. Always use a freshly opened batch of AD-mix-β or individually sourced, high-purity reagents.
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the consumption of the starting material (trans-β-methylstyrene) by Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, the catalyst may have deactivated.
-
Improper Workup: The workup procedure is critical for isolating the diol. After the reaction, it is essential to quench with a reducing agent like sodium sulfite (Na₂SO₃) for an adequate amount of time (at least 1 hour) with vigorous stirring. This reduces the osmate esters and helps break up emulsions, making the extraction more efficient. Inefficient extraction from the aqueous layer is a common source of product loss.
Q2: The stereoselectivity of my product is poor (low diastereomeric or enantiomeric excess). How can I improve it?
A: Achieving high stereoselectivity is the primary goal of this synthesis. Poor selectivity points directly to issues with the chiral environment of the reaction.
The mechanism of the Sharpless dihydroxylation involves a primary catalytic cycle that produces high enantioselectivity.[4] However, a competing secondary cycle can occur where the dihydroxylation happens from a less-defined osmium(VIII)-diol complex, which results in a significant drop in enantiomeric excess (ee%).[4]
Key Solutions to Enhance Selectivity:
-
Temperature Control: This is the most critical parameter. While the reaction can proceed at room temperature, running it at 0°C significantly enhances selectivity. The lower temperature rigidifies the transition state assembly of the chiral ligand and the alkene, amplifying the facial bias of the oxidation.
-
Use of Additives: The addition of methanesulfonamide (CH₃SO₂NH₂) is known to accelerate the hydrolysis of the osmate ester intermediate.[4] This acceleration favors the primary catalytic cycle by quickly releasing the diol and freeing the catalyst, thereby suppressing the less selective secondary pathway.[4][5]
-
Maintain Stable pH: The potassium carbonate included in the AD-mix is vital for maintaining a slightly basic pH, under which the reaction proceeds more rapidly and cleanly.[6] Ensure your solvent system (typically t-butanol/water) is well-buffered.
-
Slow Substrate Addition: If you are still facing issues, consider adding the trans-β-methylstyrene substrate slowly over a period of 1-2 hours to the cooled reaction mixture. This keeps the instantaneous concentration of the alkene low, which can further disfavor the secondary catalytic pathway.[6]
Q3: The reaction seems sluggish or stalls completely before the starting material is consumed. Why is this happening?
A: A stalled reaction is almost always due to catalyst deactivation.
-
Catalyst Turnover Failure: The catalytic cycle depends on the re-oxidation of the Os(VI) species back to Os(VIII) by potassium ferricyanide.[3][4] If the ferricyanide is old, has absorbed moisture, or is of poor quality, this step will fail, and the reaction will stop once the initial catalytic amount of osmium is consumed.
-
pH Imbalance: If the reaction medium becomes acidic, the catalytic cycle can be inhibited. The potassium carbonate in the AD-mix is designed to prevent this, but acidic impurities in the starting material or solvent could be a factor.
-
Low Temperature Start: While the reaction should be run at 0°C for optimal selectivity, it is often beneficial to stir the AD-mix in the solvent at room temperature for 10-15 minutes to ensure all components are well-dissolved before cooling the mixture and adding the alkene.
Q4: I'm struggling with the purification. What is the best way to remove the catalyst residues and byproducts?
A: Purification requires a methodical workup to remove the inorganic salts and catalyst, followed by chromatography.
-
Quenching: After the reaction is complete (as confirmed by TLC), add a solid reducing agent like sodium sulfite or sodium metabisulfite. Stir vigorously for at least one hour. This step reduces any remaining Os(VIII) and osmate esters to lower oxidation state osmium species, which are easier to remove.
-
Initial Filtration (Optional but Recommended): If a large amount of inorganic precipitate forms, you can filter the entire mixture through a pad of Celite® to remove the bulk of the solids before proceeding to extraction. Wash the filter cake thoroughly with an organic solvent (e.g., ethyl acetate) to recover any adsorbed product.
-
Extraction: Transfer the filtrate to a separatory funnel. Extract the aqueous layer multiple times (3x) with a suitable organic solvent like ethyl acetate or dichloromethane. The diol product is polar and may require several extractions for complete removal.
-
Washing: Combine the organic layers and wash with water and then brine to remove residual inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Column Chromatography: The crude product will likely contain non-polar impurities (like unreacted starting material) and highly polar baseline impurities. Flash column chromatography on silica gel is the definitive final step. A gradient elution starting from a non-polar solvent system (e.g., Hexane/Ethyl Acetate 9:1) and gradually increasing the polarity (e.g., to 7:3 or 6:4) will effectively separate the desired diol.
Frequently Asked Questions (FAQs)
Q1: What is the specific role of each component in AD-mix-β?
A: AD-mix is a carefully formulated, commercially available reagent mixture that simplifies the Sharpless Asymmetric Dihydroxylation.[2][3][7] The components in AD-mix-β are:
-
Potassium Osmate (K₂OsO₂(OH)₄): This is the source of the osmium tetroxide catalyst, which performs the dihydroxylation of the alkene.[2][3]
-
Potassium Ferricyanide (K₃Fe(CN)₆): This is the stoichiometric co-oxidant. Its role is to regenerate the active Os(VIII) catalyst from the reduced Os(VI) species formed after each dihydroxylation event, allowing the use of only a catalytic amount of the expensive and toxic osmium.[2][3]
-
Potassium Carbonate (K₂CO₃): This acts as a base to maintain a slightly alkaline pH (around 10-11), which is optimal for reaction speed and stability of the catalytic intermediates.[2][3][6]
-
(DHQD)₂PHAL: This is the chiral ligand (a dihydroquinidine-phthalazine adduct). It coordinates to the osmium center, creating a chiral pocket that directs the alkene to approach from a specific face, thereby controlling the stereochemical outcome of the reaction.[2][8]
Q2: Why must I use AD-mix-β for the (1R,2S) isomer and not AD-mix-α?
A: The choice between AD-mix-α and AD-mix-β directly determines which enantiomer of the diol is produced. The stereochemical outcome follows a well-established mnemonic based on the structure of the chiral ligand.
-
AD-mix-β contains the (DHQD)₂PHAL ligand. For a trans-disubstituted alkene like trans-β-methylstyrene, this ligand directs the dihydroxylation to deliver the two hydroxyl groups to the "top face" of the alkene (when drawn in a standard orientation), resulting in the (1R,2S) stereochemistry.
-
AD-mix-α contains the pseudoenantiomeric (DHQ)₂PHAL ligand.[2][3] This ligand directs the dihydroxylation to the opposite "bottom face," which would produce the (1S,2R) enantiomer.
Q3: How do I accurately determine the stereochemical purity (ee% and dr) of my final product?
A: Determining the stereochemical purity is essential to validate the success of the synthesis. This cannot be done by standard techniques like ¹H NMR or TLC.
-
Enantiomeric Excess (ee%): The most common method is Chiral High-Performance Liquid Chromatography (Chiral HPLC) . The diol sample is passed through a column with a chiral stationary phase, which separates the (1R,2S) and (1S,2R) enantiomers, allowing for their quantification.
-
Diastereomeric Ratio (dr): While the starting material is trans, small amounts of the cis-isomer could lead to the syn-diastereomer. The diastereomeric ratio can often be determined by high-field ¹H NMR by integrating specific, well-resolved signals corresponding to each diastereomer. Alternatively, Gas Chromatography (GC) with an appropriate column can also be used to separate and quantify diastereomers.
Data & Visualization
Table 1: Effect of Reaction Parameters on Synthesis Outcome
| Parameter | Condition | Expected Yield | Expected Enantiomeric Excess (ee%) | Rationale |
| Temperature | Room Temp (~25°C) | Good | Moderate (85-95%) | Faster reaction but allows for more flexibility in the transition state, reducing facial selectivity. |
| 0°C | Good | Excellent (>98%) | Lower energy reduces molecular motion, leading to a more ordered and selective transition state. | |
| Additive | None | Good | Good-Excellent (>95%) | The standard reaction is highly selective for this substrate. |
| CH₃SO₂NH₂ | Excellent | Excellent (>99%) | Accelerates the primary catalytic cycle, suppressing the less selective secondary pathway.[4] |
Troubleshooting Workflow
This diagram provides a logical path to diagnose and solve common issues during the synthesis.
Caption: Troubleshooting Decision Tree for this compound Synthesis.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
AD-mix-β (1.4 g per 1 mmol of alkene)
-
trans-β-methylstyrene
-
tert-Butanol (t-BuOH)
-
Water (deionized)
-
Methanesulfonamide (CH₃SO₂NH₂) (optional, but recommended)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, prepare a 1:1 solvent mixture of t-BuOH and water (e.g., 5 mL of each per 1 mmol of alkene).
-
Add the AD-mix-β (1.4 g) and methanesulfonamide (1 equivalent, optional) to the solvent. Stir vigorously at room temperature for 10-15 minutes until the mixture turns into a clear, two-phase system with a bright yellow-green organic layer.
-
Cool the flask to 0°C using an ice-water bath. Continue stirring for another 10 minutes.
-
Add trans-β-methylstyrene (1 mmol) to the cooled, stirring mixture. The addition can be done in one portion.
-
Seal the flask and stir vigorously at 0°C. The reaction progress can be monitored by TLC (eluent: 8:2 Hexane/Ethyl Acetate). The reaction is typically complete within 6-24 hours. The color of the mixture will change from yellow-green to a darker, brownish color.
Protocol 2: Workup and Purification
Materials:
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Once the reaction is complete, add solid sodium sulfite (approx. 1.5 g per 1.4 g of AD-mix used) to the reaction mixture at 0°C.
-
Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for at least 1 hour.
-
Transfer the mixture to a separatory funnel. Add ethyl acetate (20 mL) and shake well.
-
Separate the layers. Extract the aqueous layer two more times with ethyl acetate (2 x 20 mL).
-
Combine the organic extracts and wash with 2M HCl, followed by water, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as a pale oil or solid.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of Hexane/Ethyl Acetate (e.g., starting with 9:1 and moving to 7:3) to afford the pure this compound.
References
-
Wikipedia. AD-mix. [Link]
-
Sadaf, A., et al. (2023). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. PubMed Central. [Link]
-
Grokipedia. AD-mix. [Link]
-
chemeurope.com. AD-mix. [Link]
-
Löwe, H., et al. (2016). Stereoselective Two-Step Biocatalysis in Organic Solvent: Toward All Stereoisomers of a 1,2-Diol at High Product Concentrations. ACS Publications. [Link]
-
ResearchGate. Enzymatic synthesis of all stereoisomers of 1-phenylpropane-1,2-diol. [Link]
-
PrepChem.com. Synthesis of 1-phenylpropane-1,2-dione. [Link]
-
Wikipedia. Sharpless asymmetric dihydroxylation. [Link]
-
Chem-Station. (2014). Sharpless Asymmetric Dihydroxylation (Sharpless AD). [Link]
-
The Organic Chemistry Tutor. (2019). Sharpless Asymmetric Dihydroxylation. [Link]
-
Organic Syntheses. (R,R)-trans-β-METHYLSTYRENE OXIDE. [Link]
-
MDPI. (2023). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. [Link]
-
Organic Chemistry Portal. Sharpless Dihydroxylation (Bishydroxylation). [Link]
-
Unlock Chemystery. (2019). Conquer Sharpless Asymmetric Dihydroxylation in Just 15 Minutes!. [Link]
-
University of York. Catalytic Asymmetric Dihydroxylation. [Link]
-
ResearchGate. (2017). Stereoselective synthesis of (1S,2S)-1-phenylpropane-1,2-diol by cell-free extract of Lactobacillus brevis. [Link]
-
PubMed. (2023). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. [Link]
-
chemeurope.com. Sharpless asymmetric dihydroxylation. [Link]
-
Semantic Scholar. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. [Link]
- Google Patents. Process for producing l-erythro-(1r,2s)-2-amino-1-phenylpropan-1-ol.
Sources
- 1. biosynth.com [biosynth.com]
- 2. AD-mix - Wikipedia [en.wikipedia.org]
- 3. AD-mix [chemeurope.com]
- 4. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 5. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 7. grokipedia.com [grokipedia.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Purification of (1R,2S)-1-Phenylpropane-1,2-diol
Welcome to the technical support center for the purification of (1R,2S)-1-Phenylpropane-1,2-diol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this chiral diol. The following sections are structured in a question-and-answer format to directly address specific issues you may face in the lab.
Part 1: Troubleshooting Guide
This section addresses common problems encountered during the purification of this compound, providing step-by-step solutions and the scientific rationale behind them.
Issue 1: My crude product is an oil and won't crystallize.
Q: I've completed my synthesis, and after workup, the crude this compound is a persistent oil. How can I induce crystallization?
A: This is a common issue, often caused by the presence of impurities that act as "crystal poisons" or by the product being in a metastable supercooled liquid state. Here’s a systematic approach to tackle this:
-
Purity Assessment: First, assess the crude product's purity via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the desired product is less than 80-90% pure, a preliminary purification by column chromatography is recommended before attempting recrystallization.
-
Solvent Screening: The choice of solvent is critical for successful recrystallization. For a diol like 1-phenylpropane-1,2-diol, which has both polar hydroxyl groups and a nonpolar phenyl ring, a binary solvent system often works best.
-
Recommended Systems:
-
Ethyl acetate/Hexane
-
Toluene/Heptane
-
Isopropanol/Water
-
-
Protocol: Dissolve the oil in a minimum amount of the more polar solvent (e.g., ethyl acetate) at an elevated temperature. Then, slowly add the less polar solvent (e.g., hexane) dropwise until turbidity persists. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.
-
-
Seeding: If a pure crystal of this compound is available, add a tiny speck to the cooled, supersaturated solution. This provides a nucleation site for crystal growth.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites.
-
Patience and Temperature Cycling: Slow cooling is paramount. Allow the solution to cool to room temperature, and if no crystals form, transfer it to a refrigerator (4°C) and then to a freezer (-20°C). Sometimes, cycling the temperature between room temperature and cold can induce crystallization.
Issue 2: Poor separation of diastereomers in column chromatography.
Q: I am trying to separate the desired (1R,2S)-syn-diol from the (1R,2R)-anti-diol diastereomer using silica gel chromatography, but the resolution is poor.
A: Separating diastereomers can be challenging due to their similar polarities.[1][2] Here's how to optimize your chromatographic separation:
-
Solvent System Optimization: Standard ethyl acetate/hexane systems may not provide sufficient resolution. Experiment with different solvent systems to exploit subtle differences in the diastereomers' interactions with the silica gel.
-
Increase Polarity Gradually: Use a shallow gradient of a more polar solvent system, such as dichloromethane/methanol or adding a small percentage of isopropanol to your ethyl acetate/hexane mobile phase.
-
Utilize Different Solvents: Sometimes, solvents with different properties, like diethyl ether or methyl tert-butyl ether (MTBE), can offer unique selectivity.
-
-
Column Parameters:
-
Column Length and Diameter: Use a long, narrow column to increase the number of theoretical plates.
-
Silica Gel: Use a smaller particle size silica gel (e.g., 40-63 µm) for higher resolution.
-
Loading: Do not overload the column. A general rule of thumb is to load no more than 1-2% of the silica gel mass.
-
-
Alternative Stationary Phases: If silica gel fails, consider other stationary phases.[3]
Experimental Workflow for Optimizing Diastereomer Separation
Sources
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Technical Support Center: Optimization of Asymmetric Dihydroxylation
Welcome to the technical support hub for Sharpless Asymmetric Dihydroxylation (AD). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful synthetic transformation. Here, we will dissect common experimental challenges, provide validated solutions grounded in mechanistic principles, and offer detailed protocols to enhance the success of your reactions.
Introduction to Asymmetric Dihydroxylation
The Sharpless Asymmetric Dihydroxylation is a cornerstone reaction in modern organic synthesis, enabling the conversion of prochiral alkenes into valuable chiral vicinal diols with high levels of enantioselectivity.[1][2][3] The reaction typically utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand derived from cinchona alkaloids.[4][5] To make the process catalytic and reduce the need for the highly toxic and expensive osmium tetroxide, a stoichiometric co-oxidant, such as potassium ferricyanide (K₃Fe(CN)₆) or N-methylmorpholine N-oxide (NMO), is used to regenerate the active Os(VIII) species.[1][6]
For convenience, these reagents are commercially available as pre-packaged mixtures known as AD-mix-α (containing the (DHQ)₂PHAL ligand) and AD-mix-β (containing the (DHQD)₂PHAL ligand), which provide access to opposite enantiomers of the diol product.[1][7][8] Understanding the catalytic cycle is paramount to effective troubleshooting.
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-studied catalytic cycle. A simplified representation is crucial for diagnosing issues. The cycle begins with the formation of a complex between osmium tetroxide and the chiral ligand.[1] This complex then reacts with the alkene via a [3+2] cycloaddition to form a cyclic osmate ester intermediate.[1][9] Hydrolysis of this intermediate liberates the chiral diol and a reduced osmium(VI) species.[1] Finally, the co-oxidant regenerates the osmium tetroxide, allowing the cycle to continue.[1]
A potential pitfall is a secondary, non-enantioselective pathway that can occur if the osmate ester is re-oxidized before hydrolysis and dissociation.[1] This secondary cycle generally leads to lower enantioselectivity and can be suppressed by using a higher concentration of the chiral ligand.[1]
Caption: Figure 1. Sharpless AD Catalytic Cycles.
Troubleshooting Guide
This section addresses the most common issues encountered during asymmetric dihydroxylation, providing potential causes and actionable solutions.
Issue 1: Low or No Yield
Symptom: TLC or GC/LC-MS analysis shows unreacted starting material after the expected reaction time.
| Potential Cause | Explanation & Recommended Solution |
| Poor Substrate Solubility | The standard t-BuOH/H₂O (1:1) solvent system may not be suitable for very nonpolar substrates. Solution: Increase the proportion of the organic solvent. For extremely nonpolar substrates, consider alternative solvent systems like toluene/water, but be aware this can affect reaction rates and enantioselectivity. |
| Slow Hydrolysis of Osmate Ester | The hydrolysis of the osmate ester intermediate can be the rate-limiting step, especially for sterically hindered or internal olefins.[10] This leads to a buildup of the intermediate and slows catalyst turnover. Solution: Add methanesulfonamide (CH₃SO₂NH₂) (1 equivalent relative to the alkene) to the reaction mixture.[1] Methanesulfonamide acts as a general acid catalyst, protonating the osmate ester and accelerating its hydrolysis.[4][11][12] |
| Inactive Catalyst or Reagents | The AD-mix reagents can degrade over time if not stored properly (cool and dry). The co-oxidant, potassium ferricyanide, is particularly sensitive to moisture. Solution: Use fresh AD-mix from a reputable supplier. If you suspect reagent degradation, test the reaction on a reliable substrate (e.g., stilbene) to confirm activity. |
| Incorrect pH | The reaction is sensitive to pH. The potassium carbonate in the AD-mix is meant to maintain a stable, slightly basic pH, which is optimal for most substrates.[9] Deviations can slow the reaction. Solution: Ensure the AD-mix is fully dissolved and that no acidic or strongly basic contaminants are present in your starting material or solvent. For electron-deficient olefins, a slightly acidic pH (using citric acid) can sometimes accelerate the reaction, while a higher pH can increase the rate for internal olefins.[1][6] |
Issue 2: Low Enantiomeric Excess (ee)
Symptom: The desired diol is formed, but chiral HPLC or GC analysis shows a low ratio of the desired enantiomer.
| Potential Cause | Explanation & Recommended Solution |
| Secondary Catalytic Cycle | As shown in Figure 1, premature re-oxidation of the osmate ester before hydrolysis can lead to a non-selective dihydroxylation pathway.[1] This is more common at higher temperatures or with highly reactive olefins. Solution 1: Lower the reaction temperature. Running the reaction at 0°C or even lower is standard practice and generally improves enantioselectivity.[13] Solution 2: Increase the ligand concentration. If preparing the reaction from individual components, increase the molar ratio of the chiral ligand. Some protocols suggest "Super-AD-mix" formulations with higher ligand content for challenging substrates.[14] |
| Incorrect Ligand Choice | AD-mix-α and AD-mix-β are pseudoenantiomeric and deliver the two hydroxyl groups to opposite faces of the alkene.[7] Using the wrong mix will produce the undesired enantiomer. Solution: Use the mnemonic device for predicting stereochemistry. For an alkene drawn horizontally, AD-mix-β typically adds the hydroxyl groups from the "top" face, while AD-mix-α adds from the "bottom" face.[7] Always double-check which AD-mix is required for your target molecule. |
| Reaction Temperature Too High | Higher temperatures can provide enough thermal energy to overcome the energy difference between the two diastereomeric transition states, leading to lower enantioselectivity. Solution: Maintain a consistent low temperature (typically 0°C) using an ice bath for the duration of the reaction.[15] For particularly sensitive substrates, temperatures as low as -20°C or -40°C have been reported to improve ee.[13] |
| Substrate Class Limitations | Certain classes of alkenes are inherently more challenging. For example, cis-disubstituted olefins are known to give lower enantioselectivities compared to trans- or mono-substituted olefins.[6] Solution: For these substrates, screening different ligands (beyond the standard PHAL ligands) or modifying the solvent system may be necessary. Adding methanesulfonamide can also improve enantioselectivity in many cases.[14] |
Frequently Asked Questions (FAQs)
Q1: Which AD-mix should I use, α or β? A1: This depends on the desired stereochemistry of your product diol. AD-mix-α contains the (DHQ)₂PHAL ligand, and AD-mix-β contains the pseudoenantiomeric (DHQD)₂PHAL ligand.[7][8] They deliver opposite stereochemical outcomes. A widely used mnemonic helps predict the outcome: draw the alkene with its substituents in the plane, and AD-mix-β will add the diols to the top face, while AD-mix-α will add to the bottom face.[7]
Q2: What is the role of methanesulfonamide (CH₃SO₂NH₂)? A2: Methanesulfonamide (MsNH₂) plays a crucial, dual role that is substrate-dependent.[4]
-
For aliphatic olefins: It acts as a cosolvent or phase-transfer catalyst, helping to shuttle hydroxide ions from the aqueous phase to the organic phase to accelerate the hydrolysis of the osmate ester.[11][12] This is especially important for non-terminal olefins whose osmate intermediates are less water-soluble.[11]
-
For conjugated aromatic olefins: It functions as a weak general acid catalyst, protonating the electron-rich osmate ester to speed up the rate-limiting hydrolysis step.[4][10][11] In both cases, accelerating the hydrolysis helps to favor the primary catalytic cycle, which can improve both the reaction rate and the enantioselectivity.[10][14]
Q3: My reaction is very slow, even with methanesulfonamide. What can I do? A3: If the reaction is sluggish, first ensure your reagents are fresh and the stirring is vigorous enough to mix the biphasic t-BuOH/H₂O system effectively. If the issue persists, it may be due to the substrate's electronic properties. Electron-deficient olefins, such as α,β-unsaturated esters, react more slowly.[1][6] While counterintuitive, slightly raising the temperature from 0°C to room temperature can sometimes be necessary to achieve a reasonable reaction rate, though this may come at the cost of reduced enantioselectivity. A careful optimization of temperature is key.
Q4: Can I use a different co-oxidant besides potassium ferricyanide? A4: Yes. N-methylmorpholine N-oxide (NMO) is another common co-oxidant and was used in the original Upjohn dihydroxylation process.[1][16] However, potassium ferricyanide in the biphasic system is generally preferred for the asymmetric version as it is highly effective at minimizing the secondary catalytic pathway, thus leading to higher enantioselectivities.[14]
Standard Experimental Protocol
This protocol provides a general procedure for the asymmetric dihydroxylation of 1 mmol of an alkene using a commercially available AD-mix reagent.
Materials:
-
AD-mix-α or AD-mix-β (1.4 g)
-
tert-Butanol (5 mL)
-
Water (5 mL)
-
Alkene (1.0 mmol)
-
Methanesulfonamide (CH₃SO₂NH₂) (95 mg, 1.0 mmol, optional but recommended)
-
Sodium sulfite (Na₂SO₃) (1.5 g)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add tert-butanol (5 mL) and water (5 mL).
-
Add the appropriate AD-mix reagent (1.4 g). Stir vigorously until the solids are mostly dissolved, resulting in a yellow, biphasic mixture.
-
If using, add methanesulfonamide (1.0 equivalent) at this stage.[2]
-
Cool the reaction mixture to 0°C in an ice bath. Some salts may precipitate upon cooling.[15]
-
Add the alkene (1.0 mmol) to the vigorously stirred mixture.
-
Continue to stir the reaction vigorously at 0°C. Monitor the progress by thin-layer chromatography (TLC) by periodically quenching a small aliquot with sodium sulfite before spotting. Reaction times can vary from a few hours to over 24 hours.[2]
-
Once the reaction is complete (as judged by the consumption of the starting material), quench the reaction by adding solid sodium sulfite (1.5 g).[2]
-
Remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 30-60 minutes. The color should change from yellow/orange to a pale yellow or colorless solution.
-
Add ethyl acetate (10 mL) and stir for 10 minutes.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.[2]
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude diol by flash column chromatography on silica gel to yield the final product.[2]
Caption: Figure 2. Experimental Workflow.
References
-
Sharpless asymmetric dihydroxylation. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]
-
Junttila, M. H., & Hormi, O. O. E. (2009). Methanesulfonamide: a Cosolvent and a General Acid Catalyst in Sharpless Asymmetric Dihydroxylations. The Journal of Organic Chemistry, 74(8), 3038–3047. [Link]
-
Junttila, M. H., & Hormi, O. O. E. (2009). Methanesulfonamide: a Cosolvent and a General Acid Catalyst in Sharpless Asymmetric Dihydroxylations. The Journal of Organic Chemistry. [Link]
-
Junttila, M. H., & Hormi, O. O. E. (2009). Methanesulfonamide: a Cosolvent and a General Acid Catalyst in Sharpless Asymmetric Dihydroxylations. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Sharpless Dihydroxylation (Bishydroxylation). Retrieved January 14, 2026, from [Link]
-
AD-mix. (2026, January 7). In Grokipedia. Retrieved January 14, 2026, from [Link]
-
NPTEL Archive. (n.d.). 1.1.3 Sharpless Asymmetric Dihydroxylation. Retrieved January 14, 2026, from [Link]
-
Zahoor, A. F., et al. (2023). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Molecules, 28(6), 2608. [Link]
-
Heravi, M. M. (2016). Stereochemistry 2016: Applications of sharpless asymmetric dihydroxylation in total synthesis of natural product. Research and Reviews: Journal of Chemistry. [Link]
-
McNamara, C. A., et al. (2005). Optimization of asymmetric dihydroxylation through optimal designed experiments. ePrints Soton. [Link]
-
PubMed. (2025). Data-Driven Prediction of Enantioselectivity for the Sharpless Asymmetric Dihydroxylation: Model Development and Experimental Validation. ACS Central Science. [Link]
-
ResearchGate. (n.d.). Effects of solvents and temperature on the asymmetric desymmetrization of 5. Retrieved January 14, 2026, from [Link]
-
PubMed Central. (2023). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Molecules. [Link]
-
Chem-Station. (2014). Sharpless Asymmetric Dihydroxylation (Sharpless AD). Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). Data-Driven Prediction of Enantioselectivity for the Sharpless Asymmetric Dihydroxylation: Model Development and Experimental Validation. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (2023). An Improved Version of the Sharpless Asymmetric Dihydroxylation. Molecules. [Link]
-
University of York. (n.d.). Catalytic Asymmetric Dihydroxylation. Retrieved January 14, 2026, from [Link]
-
ACS Central Science. (2025). Data-Driven Prediction of Enantioselectivity for the Sharpless Asymmetric Dihydroxylation: Model Development and Experimental Validation. [Link]
-
Göbel, T., & Sharpless, K. B. (1993). Temperature Effects in Asymmetric Dihydroxylation: Evidence for a Stepwise Mechanism. Angewandte Chemie International Edition in English, 32(9), 1329-1331. [Link]
-
Imperial College London. (n.d.). Experiment 7: Catalytic Asymmetric Dihydroxylation of Alkenes. Retrieved January 14, 2026, from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). CHEM21 Case Study: Asymmetric Dihydroxylation. Retrieved January 14, 2026, from [Link]
-
Biswas, T. (2020, July 28). Sharpless Asymmetric Di-hydroxylation (1,2-cis-diol): Basic idea, mechanism and stereo-selectivity [Video]. YouTube. [Link]
-
Myers, A. G. (n.d.). Sharpless Asymmetric Dihydroxylation Reaction. Harvard University. Retrieved January 14, 2026, from [Link]
-
Organic Chemistry. (2019, April 14). Conquer Sharpless Asymmetric Dihydroxylation in Just 15 Minutes! [Video]. YouTube. [Link]
-
Yale University Department of Chemistry. (n.d.). Problem Set 9. Retrieved January 14, 2026, from [Link]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 9. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Methanesulfonamide: a Cosolvent and a General Acid Catalyst in Sharpless Asymmetric Dihydroxylations [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
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- 14. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]
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Common impurities in commercial (1R,2S)-1-Phenylpropane-1,2-diol
Welcome to the technical support center for (1R,2S)-1-Phenylpropane-1,2-diol. This guide is designed for researchers, scientists, and professionals in drug development who utilize this chiral diol in their synthetic workflows. Here, we address common questions and troubleshooting scenarios related to impurities that may be present in commercial batches of this compound, providing expert insights and practical solutions to ensure the integrity of your research.
I. Understanding the Impurity Profile of Commercial this compound
This compound is a critical chiral building block in asymmetric synthesis, particularly in the pharmaceutical industry where stereochemical purity is paramount for biological activity and patient safety.[1][2] The efficacy of this reagent is highly dependent on its enantiomeric and diastereomeric purity. Impurities, even in trace amounts, can significantly impact the stereochemical outcome of a reaction, lead to the formation of undesired side products, and complicate downstream processing.
The most common impurities in commercial this compound can be broadly categorized into two classes:
-
Stereoisomeric Impurities: These are isomers of 1-phenylpropane-1,2-diol that differ in the spatial arrangement of atoms. Due to the presence of two chiral centers, there are four possible stereoisomers.
-
Process-Related Impurities: These are substances that are unreacted starting materials, byproducts, or reagents carried over from the manufacturing process.
Below is a summary of the most frequently encountered impurities:
| Impurity Name | Structure | Type | Potential Origin |
| (1S,2R)-1-Phenylpropane-1,2-diol | Enantiomer of the desired product | Stereoisomeric | Incomplete resolution or racemization |
| (1R,2R)-1-Phenylpropane-1,2-diol | Diastereomer | Stereoisomeric | Non-selective synthesis or epimerization |
| (1S,2S)-1-Phenylpropane-1,2-diol | Diastereomer | Stereoisomeric | Non-selective synthesis or epimerization |
| 1-Phenylpropane-1,2-dione | Process-Related | Incomplete reduction of the diketone precursor[3] | |
| (R)-1-Hydroxy-1-phenyl-2-propanone | Process-Related | Incomplete reduction of the diketone precursor | |
| (S)-2-Hydroxypropiophenone | Process-Related | Byproduct of synthesis | |
| Propiophenone | Process-Related | Unreacted starting material | |
| Benzaldehyde | Process-Related | Unreacted starting material in some synthetic routes[4] |
II. Frequently Asked Questions (FAQs)
FAQ 1: What is the acceptable level of stereoisomeric impurities in this compound for use in GMP synthesis?
For Good Manufacturing Practice (GMP) synthesis of active pharmaceutical ingredients (APIs), the acceptable level of stereoisomeric impurities is stringent and typically defined by regulatory bodies like the FDA.[5] While specific limits can vary depending on the therapeutic indication and the stage of drug development, a general guideline is to have the enantiomeric excess (e.e.) of the desired (1R,2S) isomer greater than 99.5%. The presence of the other diastereomers should also be minimized, often to below 0.1% each. It is crucial to establish and justify the specifications for your particular application based on toxicological data and the impact on the final drug substance's purity and efficacy.
FAQ 2: How can I accurately determine the enantiomeric and diastereomeric purity of my this compound sample?
The most reliable and widely used methods for determining the stereoisomeric purity of chiral diols are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC).
-
Chiral HPLC: This is the preferred method for its high resolution and accuracy. A chiral stationary phase (CSP), often based on polysaccharide derivatives like cellulose or amylose, is used to separate the enantiomers and diastereomers.
-
Chiral GC: This method is also effective, particularly for more volatile derivatives of the diol. A chiral column, such as one coated with a cyclodextrin derivative, is employed.
It is essential to develop and validate your analytical method to ensure it can adequately separate all four stereoisomers.
FAQ 3: Can process-related impurities like residual ketones affect my subsequent reactions?
Yes, absolutely. Residual ketones such as 1-phenylpropane-1,2-dione or the hydroxy ketones can have several detrimental effects:
-
Competitive Reactions: These ketones can compete with your intended substrate in reactions involving nucleophilic attack on a carbonyl group, leading to the formation of undesired byproducts.
-
Catalyst Poisoning: In catalytic reactions, particularly those involving metal catalysts, the ketone impurities can act as ligands and poison the catalyst, reducing its activity and selectivity.
-
Reduction in Yield: The presence of these impurities effectively lowers the molar concentration of your desired diol, leading to lower than expected yields.
III. Troubleshooting Guide
Problem 1: My chiral synthesis is yielding a lower enantiomeric excess (e.e.) than expected.
If you are observing a poor stereochemical outcome in your reaction, the purity of your starting this compound is a primary suspect.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low enantiomeric excess.
Causality behind the steps:
-
Verify Purity of (1R,2S)-Diol: The stereochemical integrity of your product is directly influenced by the purity of your chiral starting material. The presence of the enantiomeric (1S,2R) diol will directly lead to the formation of the undesired product enantiomer.
-
Perform Chiral HPLC/GC Analysis: This is a critical diagnostic step to definitively identify and quantify the presence of stereoisomeric impurities.
-
Investigate Other Reaction Parameters: If the diol is pure, other factors in your reaction setup are likely the cause of the poor stereoselectivity.
-
Purify the Diol: If the diol is found to be impure, it must be purified before use to achieve the desired stereochemical outcome. Diastereomeric recrystallization or preparative chiral chromatography are effective methods for this.
Problem 2: I am observing unexpected side products in my reaction.
The formation of unexpected side products can often be traced back to process-related impurities in your this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected side products.
Causality behind the steps:
-
Analyze for Process-Related Impurities: Techniques like GC-MS and LC-MS are excellent for identifying and quantifying a broader range of potential impurities beyond just stereoisomers.
-
Impurity Check: This step determines if the issue lies with the starting material or the reaction conditions.
-
Identify Impurities and Select Purification Method: The choice of purification technique will depend on the nature of the identified impurities. For example, non-polar impurities might be removed by recrystallization from a suitable solvent system, while more polar impurities might require column chromatography.
IV. Experimental Protocols
Protocol 1: Chiral HPLC Analysis of this compound
This protocol provides a general method for the separation of the four stereoisomers of 1-phenylpropane-1,2-diol. Optimization may be required for your specific instrument and column.
Materials:
-
This compound sample
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA)
-
Chiral HPLC column (e.g., Daicel Chiralcel OD-H or equivalent)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 90:10 (v/v) n-Hexane:Isopropanol. Degas the mobile phase before use.
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL solution.
-
HPLC Conditions:
-
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: 90:10 n-Hexane:IPA
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the sample and record the chromatogram. The elution order of the stereoisomers should be determined by running standards of the other isomers if available. A typical elution order might be (1R,2R), (1S,2S), (1R,2S), and (1S,2R), but this must be experimentally verified.
-
Quantification: Calculate the percentage of each impurity by peak area normalization.
Protocol 2: Purification of this compound by Recrystallization
This protocol is a general guideline for improving the purity of this compound that contains minor impurities. The choice of solvent is critical and may require screening.
Materials:
-
Impure this compound
-
Recrystallization solvent (e.g., Toluene, Ethyl Acetate/Hexane mixture)
-
Heating mantle with magnetic stirrer
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Solvent Selection: Choose a solvent or solvent system in which the diol is sparingly soluble at room temperature but readily soluble at elevated temperatures.
-
Dissolution: In a flask, add the impure diol and a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Slowly cool the solution to room temperature to allow for the formation of crystals. For further crystallization, place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum.
-
Purity Check: Analyze the purity of the recrystallized material using the chiral HPLC method described in Protocol 1.
V. References
-
Kihumbu, A. et al. (2002). Enzymatic synthesis of all stereoisomers of 1-phenylpropane-1,2-diol. Tetrahedron: Asymmetry, 13(16), 1779-1784.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9964150, this compound. [Link]
-
PrepChem.com. Synthesis of 1-phenylpropane-1,2-dione. [Link]
-
Pure Synth. (2025). Importance of Chiral Separation and Resolution in Drug Synthesis. [Link]
-
ResearchGate. (2025). Enzymatic synthesis of all stereoisomers of 1-phenylpropane-1,2-diol. [Link]
-
Royal Society of Chemistry. (2023). Strategies for chiral separation: from racemate to enantiomer. [Link]
-
SIELC Technologies. Separation of (R(R,R))-2-Amino-1-(p-(methylsulphonyl)phenyl)propane-1,3-diol on Newcrom R1 HPLC column. [Link]
-
U.S. National Library of Medicine. (2010). The Significance of Chirality in Drug Design and Development. [Link]
Sources
Technical Support Center: Troubleshooting Low Enantioselectivity in Reactions with Chiral Diols
Welcome to the Technical Support Center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges with low enantioselectivity in asymmetric reactions utilizing chiral diols. This guide is structured to provide both quick answers to common problems and in-depth troubleshooting protocols to systematically diagnose and resolve issues in your experimental work. Our goal is to empower you with the scientific rationale behind each step, fostering a deeper understanding of your catalytic system.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered when working with chiral diol catalysts such as BINOLs, TADDOLs, and their derivatives.
Q1: My reaction is showing low enantiomeric excess (ee). What are the most common initial checks?
Low enantioselectivity can often be traced back to fundamental experimental parameters. Before delving into more complex troubleshooting, always verify the following:
-
Purity of Reagents and Solvents: Ensure that your starting materials, reagents, and solvents are of the highest purity and are anhydrous, as required by the reaction. Water and other protic impurities can interfere with the catalyst's function.[1][2]
-
Catalyst Integrity: Confirm the purity and integrity of your chiral diol catalyst. Many are sensitive to air and moisture. If the catalyst is old or has been improperly stored, consider using a fresh batch.[3]
-
Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature fluctuations. Ensure your reaction is maintained at the specified temperature with precise control.[3]
-
Analytical Method Validation: Double-check your chiral HPLC or GC method to ensure it is accurately separating and quantifying the enantiomers.[4]
Q2: Can the choice of solvent dramatically impact the enantioselectivity?
Absolutely. The solvent plays a critical role in asymmetric catalysis by influencing the conformation of the catalyst-substrate complex and the stability of the diastereomeric transition states. A solvent that appears ideal for solubility and reactivity may not be optimal for enantioselectivity. It is highly recommended to perform a solvent screen with a range of polar and non-polar, protic and aprotic solvents to identify the best medium for your specific reaction.[5][6]
Q3: I observed a significant drop in enantioselectivity when scaling up my reaction. Why is this happening and how can I fix it?
A decrease in enantioselectivity upon scale-up is a common challenge and is often related to physical, rather than chemical, parameters.[7] Key factors to consider are:
-
Mixing Efficiency: Inadequate mixing on a larger scale can lead to localized "hot spots" or areas of high reactant concentration, promoting non-selective background reactions. Ensure your stirring is vigorous enough to maintain a homogeneous reaction mixture.
-
Temperature Gradients: Larger reaction volumes are more prone to temperature gradients. Even small deviations from the optimal temperature can negatively impact enantioselectivity. Implement robust temperature control and monitoring.[7]
-
Rate of Reagent Addition: The rate at which reagents are added can become more critical on a larger scale. A slower, controlled addition can often help maintain high enantioselectivity.
Q4: How do I select the most appropriate chiral diol for my specific transformation?
The choice of a chiral diol is highly dependent on the reaction type, substrate, and desired outcome. While there is no universal "best" diol, some general guidelines can be followed:
-
Literature Precedent: The most reliable starting point is to review the literature for similar transformations and see which chiral diols have been successfully employed.
-
Catalyst Scaffolds:
-
BINOL and its derivatives are widely used and have proven effective in a broad range of reactions, including Diels-Alder, carbonyl additions, and reductions.[8]
-
TADDOLs are often used in hetero-Diels-Alder reactions and aldol additions.[9]
-
Tartaric acid derivatives can be particularly effective in certain conjugate addition reactions.[10]
-
-
Comparative Screening: If feasible, screen a small library of different chiral diols to empirically determine the best performer for your specific system.[11][12]
In-Depth Troubleshooting Guides
This section provides systematic approaches to resolving persistent issues with low enantioselectivity.
Guide 1: Systematic Troubleshooting of Low Enantiomeric Excess (ee)
This guide presents a logical workflow for diagnosing and resolving low ee in your reactions.
DOT Diagram: General Troubleshooting Workflow
Caption: A stepwise approach to diagnosing low enantioselectivity.
Step-by-Step Protocol:
-
Verify Analytical Method:
-
Ensure your chiral column is appropriate for the analyte.
-
Confirm that the enantiomers are baseline-resolved.
-
Run a racemic standard to confirm the identity of each enantiomeric peak.
-
-
Assess Reagent and Solvent Purity:
-
Use freshly distilled or purchased anhydrous solvents.
-
Purify starting materials if their purity is questionable.
-
Consider the use of molecular sieves to rigorously exclude water.[3]
-
-
Evaluate Catalyst Integrity and Loading:
-
Integrity: Check for signs of catalyst degradation, such as discoloration. If in doubt, use a fresh batch of catalyst. Some chiral diols, like BINOL, can racemize under certain conditions.[13][14]
-
Loading: Insufficient catalyst loading can allow a non-selective background reaction to dominate, lowering the overall ee. Conversely, excessively high loading is not always beneficial and can be uneconomical. Perform a catalyst loading study to find the optimal concentration.
-
-
Optimize Reaction Conditions:
-
Temperature: Many asymmetric reactions show increased enantioselectivity at lower temperatures. Perform a temperature screen (e.g., room temperature, 0 °C, -20 °C, -78 °C) to determine the optimal condition.[3]
-
Concentration: Vary the concentration of your reactants to see if it impacts the ee.
-
Reaction Time: Monitor the reaction over time to ensure that the ee is not decreasing due to product racemization or other side reactions.
-
-
Screen Solvents and Additives:
-
Solvent Screening: Test a diverse range of solvents (e.g., toluene, THF, dichloromethane, acetonitrile, hexanes). The optimal solvent can vary significantly between different reaction types.[5]
-
Additives: The addition of co-catalysts, such as Lewis acids or bases, can sometimes enhance enantioselectivity by modifying the catalyst's environment or accelerating the desired catalytic cycle.[15][16][17]
-
Guide 2: Protocol for Solvent Screening to Enhance Enantioselectivity
A systematic approach to identifying the optimal solvent for your reaction.
Experimental Protocol:
-
Solvent Selection: Choose a range of 5-7 solvents with varying polarities and coordination abilities (e.g., Toluene, THF, CH₂Cl₂, Et₂O, MeCN, Hexane). Ensure all solvents are of high purity and anhydrous.
-
Reaction Setup: Set up a series of identical small-scale reactions in parallel, with each reaction using a different solvent. It is crucial that all other parameters (temperature, concentrations, catalyst loading, and stirring rate) are kept constant across all reactions.
-
Execution and Monitoring: Run the reactions for a predetermined amount of time. Monitor the progress of each reaction by TLC or another suitable method.
-
Analysis: Upon completion, quench each reaction and carefully work up the samples in an identical manner. Analyze the enantiomeric excess of the product from each reaction using a validated chiral HPLC or GC method.
-
Data Evaluation: Tabulate the results to compare both the reaction conversion and the enantiomeric excess for each solvent.
Data Presentation: Illustrative Solvent Screening Results
| Solvent | Dielectric Constant (ε) | Conversion (%) | Enantiomeric Excess (ee, %) |
| Toluene | 2.4 | 95 | 85 |
| THF | 7.6 | 99 | 72 |
| CH₂Cl₂ | 9.1 | 98 | 92 |
| Acetonitrile | 37.5 | 85 | 45 |
| Hexane | 1.9 | 60 | 78 |
This is example data and will vary depending on the specific reaction.
This systematic screening will help you identify a solvent that provides the best balance of reactivity and enantioselectivity for your specific chiral diol-catalyzed transformation.[3]
Mechanistic Insights and Advanced Concepts
Understanding the underlying mechanism of your reaction is key to rational troubleshooting.
The Role of Hydrogen Bonding in Chiral Diol Catalysis
Many chiral diols, particularly those of the Brønsted acid type, function by activating the substrate through hydrogen bonding.[9] The diol's hydroxyl groups coordinate with electrophilic centers (e.g., a carbonyl group), creating a chiral pocket that directs the nucleophilic attack to one face of the substrate over the other.
DOT Diagram: Proposed Catalytic Cycle for a Chiral Diol-Catalyzed Reaction
Caption: A generalized catalytic cycle for chiral diol catalysis.
Any factor that disrupts this delicate hydrogen-bonding network, such as the presence of water or highly polar solvents, can lead to a decrease in enantioselectivity. Conversely, optimizing the reaction environment to favor the formation of the more ordered, diastereomeric transition state can lead to significant improvements in ee.
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Guide to Chiral Diols in Synthesis: (+)-Pinanediol vs. The Field. BenchChem.
- BenchChem. (2025). Technical Support Center: Scale-Up of Reactions Involving Chiral Diols. BenchChem.
- BenchChem. (2025). A Comparative Guide to Prominent Chiral Diols in Asymmetric Synthesis. BenchChem.
- Chiral Diols: A New Class of Additives for Direct Aldol Reaction Catalyzed by L-Proline. (2025, August 6).
- New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. (n.d.). ACS Omega.
- Nguyen, T. N., Chen, P.-A., Setthakarn, K., & May, J. A. (2018). Chiral Diol-Based Organocatalysts in Enantioselective Reactions. Molecules, 23(9), 2317.
- Nguyen, T. N., Chen, P.-A., Setthakarn, K., & May, J. A. (2018). Chiral Diol-Based Organocatalysts in Enantioselective Reactions. PMC.
- Common chiral diol-based organocatalysts. (n.d.).
- New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. (n.d.). NIH.
- Efficient direct asymmetric aldol reactions in water using chiral diamide as organocatalysts. (n.d.). E3S Web of Conferences.
- Nguyen, T. N., Chen, P.-A., Setthakarn, K., & May, J. A. (2018). Chiral Diol-Based Organocatalysts in Enantioselective Reactions. PubMed.
- Efficient direct asymmetric aldol reactions in water using chiral diamide as organoc
- New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. (2024, March 8).
- Changing the absolute configuration of atropisomeric bisnaphthols (BINOLs). (n.d.).
- Regioselective Substitution of BINOL. (n.d.). PMC.
- Steeples, E. (2017, August 16). Solvent-Induced Enantioselectivity. ChemistryViews.
- BINOL and Deriv
- Solvent Selection Guides. (n.d.). ACS GCI Pharmaceutical Roundtable.
- Advances in the Asymmetric Synthesis of BINOL Deriv
- Asymmetric reactions_synthesis. (n.d.).
- Chiral Diol-Based Organocatalysts in Enantioselective Reactions. (n.d.).
- Asymmetric Catalysis (Enantioselective Catalysis)
- HETEROGENEOUS ASYMMETRIC CATALYSTS: Strategies for Achieving High Enantioselection. (2005, August 4). Annual Reviews.
- Regioselective Substitution of BINOL. (2024, May 9).
- Toward a More Holistic Framework for Solvent Selection. (2016, February 18).
- Nguyen, T. N., Chen, P.-A., Setthakarn, K., & May, J. A. (2018). Chiral Diol-Based Organocatalysts in Enantioselective Reactions. MDPI.
- A Practical High-Throughput Screening System for Enantioselectivity by Using FTIR Spectroscopy. (n.d.). ElectronicsAndBooks.
- SOLVENT SCREENING METHODS. (n.d.).
- Axially Chiral Biaryl Diols Catalyze Highly Enantioselective Hetero-Diels−Alder Reactions through Hydrogen Bonding. (n.d.). Journal of the American Chemical Society.
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Stability of (1R,2S)-1-Phenylpropane-1,2-diol under acidic/basic conditions
Technical Support Center: (1R,2S)-1-Phenylpropane-1,2-diol
A Guide to Chemical Stability for Researchers and Drug Development Professionals
Welcome to the technical support center for this compound. As a key chiral building block in pharmaceutical synthesis, understanding its stability profile is critical for reaction optimization, formulation development, and ensuring the integrity of drug substances.[1][2] This guide, structured in a question-and-answer format, provides in-depth insights into the compound's behavior under acidic and basic conditions, offers troubleshooting advice for common experimental challenges, and details protocols for comprehensive stability assessments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of a vicinal diol like this compound?
A1: Vicinal diols (1,2-diols) are generally stable compounds, particularly when compared to their geminal diol (1,1-diol) counterparts, which readily dehydrate to form carbonyl compounds.[3][4][5] The stability of vicinal diols stems from the placement of the hydroxyl groups on adjacent carbons, which minimizes steric hindrance and allows for stabilizing intramolecular hydrogen bonding.[4] However, this stability is conditional and highly dependent on the chemical environment. While robust under neutral and many basic conditions, vicinal diols are susceptible to a characteristic rearrangement under acidic conditions.
Q2: What is the primary degradation pathway for this compound under acidic conditions?
A2: The primary and most significant degradation pathway for this compound in an acidic medium is the Pinacol Rearrangement .[6][7] This is a classic acid-catalyzed reaction of 1,2-diols that results in the formation of a carbonyl compound (a ketone in this case) through dehydration and skeletal rearrangement.[8][9]
The mechanism involves three key steps:
-
Protonation: An acid catalyst protonates one of the hydroxyl groups, converting it into a good leaving group (water).[7] For this compound, the hydroxyl group on the carbon bearing the phenyl group (C1) is preferentially protonated due to the formation of a highly stable benzylic carbocation upon the departure of water.[8]
-
Carbocation Formation: The protonated hydroxyl group departs as a water molecule, generating a carbocation intermediate. The stability of this carbocation dictates the reaction pathway.
-
1,2-Hydride Shift and Tautomerization: A hydride group from the adjacent carbon (C2) migrates to the carbocation center (C1). This rearrangement is driven by the formation of a more stable resonance-stabilized oxonium ion.[8] Subsequent deprotonation yields the final ketone product, 1-phenyl-2-propanone.
The entire process results in an isomeric transformation of the diol into a ketone.
Q3: How does this compound behave under basic conditions?
A3: this compound is significantly more stable under basic conditions compared to acidic conditions. Vicinal diols lack a low-energy pathway for base-catalyzed degradation analogous to the pinacol rearrangement.[3][4] Therefore, under typical experimental conditions (e.g., using amine bases, hydroxides, or carbonates at room temperature to moderate heat), the molecule is expected to remain intact.
Degradation would only be anticipated under harsh or extreme basic conditions, such as very high concentrations of a strong base at elevated temperatures. In such scenarios, potential but less probable degradation pathways could include oxidation (if an oxidant is present) or, under exceptionally forcing conditions, C-C bond cleavage. For most applications in drug development and synthesis, the compound can be considered stable to base.
Mechanism Visualization: Acid-Catalyzed Degradation
Caption: Acid-catalyzed pinacol rearrangement of this compound.
Troubleshooting Guide
Issue: An unexpected peak appears in my HPLC analysis after an acidic workup.
-
Probable Cause: You are likely observing the formation of 1-phenyl-2-propanone, the product of the pinacol rearrangement.[6][8] Since this product is an isomer of the starting diol, it will have the same mass but a different polarity and thus a different retention time on a typical reversed-phase HPLC column.
-
Troubleshooting Steps:
-
Confirm Identity with LC-MS: Analyze the sample using Liquid Chromatography-Mass Spectrometry (LC-MS). The new peak should have an identical mass-to-charge ratio (m/z) as the parent diol. This confirms the formation of an isomer.[10]
-
Co-injection with Standard: If available, co-inject your sample with an authentic standard of 1-phenyl-2-propanone to see if the retention times match.
-
Minimize Degradation: If this degradation is undesirable, consider modifying your process.
-
Reduce Acidity: Use the mildest acidic conditions possible or reduce the concentration of the acid.
-
Lower Temperature: Perform the acidic step at a lower temperature (e.g., 0 °C) to decrease the rate of the rearrangement.
-
Protecting Groups: If compatible with your synthesis, protect the diol functionality (e.g., as an acetal) before exposing the molecule to strong acid.[11]
-
-
Issue: My reaction yield is low when using this compound as a starting material in an acidic reaction.
-
Probable Cause: The starting material is likely degrading via the pinacol rearrangement, competing with your desired reaction.
-
Troubleshooting Steps:
-
Analyze Reaction Byproducts: Use HPLC or LC-MS to check for the presence of 1-phenyl-2-propanone in your crude reaction mixture.
-
Change Order of Addition: If possible, add the diol to the reaction mixture last, after the acid has had a chance to react with other components, to minimize its direct exposure time.
-
Select a Different Catalyst: Investigate alternative, less acidic catalysts (e.g., Lewis acids that are less prone to protonating the diol) to promote your desired transformation.
-
Issue: I am performing a forced degradation study and see no significant degradation under basic conditions.
-
Probable Cause: This is the expected outcome. As discussed in FAQ A3, vicinal diols are generally stable under basic conditions.[4]
-
Action: This result is a valid part of your stability profile. Document the conditions under which the compound is stable. To induce degradation for the purpose of demonstrating the stability-indicating nature of your analytical method, you may need to employ more aggressive conditions as outlined in the protocol below (e.g., higher temperature or longer exposure time). Forced degradation studies are designed to identify likely degradation products under relevant stress conditions.[12][13]
Experimental Protocol: Forced Degradation Study
This protocol outlines a typical forced degradation (stress testing) study to establish the intrinsic stability of this compound and develop a stability-indicating analytical method.[14]
Objective
To identify potential degradation products of this compound under various stress conditions (hydrolytic, oxidative, and photolytic) and to validate an analytical method capable of separating these degradants from the parent compound.
Materials and Reagents
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric Acid (HCl), analytical grade
-
Sodium Hydroxide (NaOH), analytical grade
-
Hydrogen Peroxide (H₂O₂), 30% solution
-
Class A volumetric flasks and pipettes
Analytical Method
A stability-indicating HPLC-UV method is recommended. For structural elucidation of degradants, LC-MS should be used.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Sample Preparation
Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 Acetonitrile:Water).
Stress Conditions
The goal is to achieve 5-20% degradation of the active substance.[15] Adjust exposure times and temperatures as needed. Run a control sample (stock solution at room temperature, protected from light) in parallel for each condition.
| Stress Condition | Reagent/Condition | Temperature | Recommended Time |
| Acid Hydrolysis | 0.1 M HCl | 60 °C | 2, 6, 12, 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60 °C | 2, 6, 12, 24 hours |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours |
| Photolytic | ICH Option 1 or 2 | Controlled | As per guidelines |
| Thermal | Solid & Solution | 80 °C | 24, 48 hours |
Step-by-Step Procedure (Example: Acid Hydrolysis)
-
Pipette 5 mL of the 1 mg/mL stock solution into a 10 mL volumetric flask.
-
Add 1 mL of 1.0 M HCl to the flask.
-
Place the flask in a water bath set to 60 °C.
-
After the desired time point (e.g., 6 hours), remove the flask and allow it to cool to room temperature.
-
Carefully neutralize the solution by adding 1 mL of 1.0 M NaOH.
-
Dilute to the 10 mL mark with the stock solution solvent (50:50 ACN:H₂O).
-
Transfer an aliquot to an HPLC vial and analyze immediately.
-
Analyze the sample by LC-MS to identify the mass of any degradation products.
Follow a similar procedure for base hydrolysis (neutralizing with HCl) and oxidation. For photolytic and thermal studies, expose the stock solution (and solid sample for thermal) to the specified conditions before dilution and analysis.
Workflow Visualization: Forced Degradation Study
Caption: General workflow for a forced degradation study of this compound.
References
-
Quora. (2015). Why are geminal diols unstable? Also, are vicinal diols stable?Link
-
ATSDR. (1995). Toxicological Profile for 2,4,6-Trinitrotoluene. Chapter 6: Analytical Methods. Link
-
Organic Chemistry Portal. Pinacol Rearrangement.Link
-
Pearson+. Draw the mechanism for the acid-catalyzed pinacol rearrangement.Link
-
EBSCO. (2023). Diols | Research Starters.Link
-
Master Organic Chemistry. (2023). Pinacol Rearrangement.Link
-
Wikipedia. Pinacol rearrangement.Link
-
Grokipedia. Pinacol rearrangement.Link
-
Chemistry Stack Exchange. (2016). Why are geminal diols unstable?Link
-
ATSDR. (1995). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Chapter 6: Analytical Methods. Link
-
Al-Soufi, A., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. Link
-
Royal Society of Chemistry. (2020). Chemicals from lignin by diol-stabilized acidolysis: reaction pathways and kinetics.Link
-
ACS Publications. (2016). Stereoselective Two-Step Biocatalysis in Organic Solvent: Toward All Stereoisomers of a 1,2-Diol at High Product Concentrations.Link
- Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review.
-
MedCrave online. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability. Link
-
ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.Link
-
Asian Publication Corporation. (2023). A validated stability indicating LC-MS method for the simultaneous estimation of ethinyl estradiol and etonogestrel in bulk and its dosage form. Asian Journal of Chemistry. Link
-
Pearson+. Geminal diols, or 1,1-diols, are usually unstable, spontaneously...Link
-
BenchChem. Stability issues of 1,1-Diphenylpropane under acidic or basic conditions.Link
-
Royal Society of Chemistry. (2026). Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties. Chemical Science. Link
-
ResearchGate. (2014). Degradation of 1-phenyl-2-propanone during long-term storage: useful information for methamphetamine impurity profiling.Link
-
ChemicalBook. 1-phenylpropane-1,2-diol.Link
-
ResearchGate. (2002). Enzymatic synthesis of all stereoisomers of 1-phenylpropane-1,2-diol.Link
-
PubChem. This compound.Link
-
PubMed. (2017). Validated method for the determination of propane-1,2-diol, butane-2,3-diol, and propane-1,3-diol in cheese and bacterial cultures using phenylboronic esterification and GC-MS.Link
-
ResearchGate. (2014). Mathematical modeling of (1S, 2S)-1-phenylpropane-1,2-diol production process catalyzed by alcohol dehydrogenase from Lactobacillus brevis.Link
-
MDPI. (2022). Catalytic Screening for 1,2-Diol Protection: A Saccharose-Derived Hydrothermal Carbon Showcases Enhanced Performance.Link
-
NIH. (2024). Evaluation of stability of (1R, 2S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC).Link
-
NIH. (2021). Mechanistic Investigation of 1,2-Diol Dehydration of Paromamine Catalyzed by the Radical S-adenosyl-l-methionine Enzyme AprD4.Link
-
PubMed. (2006). An in vitro investigation on acid catalyzed reactions of proton pump inhibitors in the absence of an electrophile.Link
-
NIH. (2022). Investigation into the Decomposition Pathways of an Acetal-Based Plasticizer.Link
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Technical Support Center: Enhancing the Purity of Chiral Diols via Recrystallization
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and purification of chiral diols. Chiral diols are fundamental building blocks in the pharmaceutical industry, where enantiomeric purity is not just a matter of efficiency, but of safety and efficacy.[1][2] Recrystallization remains a cornerstone technique for achieving high enantiomeric excess (e.e.) due to its scalability and cost-effectiveness.[2][3]
This document provides in-depth, experience-driven answers to common challenges encountered during the recrystallization of chiral diols. It is structured to help you troubleshoot problems, understand the underlying principles, and implement robust purification protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary recrystallization methods for resolving racemic diols?
There are three main crystallization-based strategies for resolving racemic diols:
-
Diastereomeric Salt Formation: This is the most common method.[4][5] The racemic diol is reacted with an enantiomerically pure resolving agent (typically a chiral acid or base) to form a pair of diastereomeric salts.[4][6][7] Since diastereomers have different physical properties, including solubility, they can be separated by fractional crystallization.[5][6]
-
Preferential Crystallization (or "Resolution by Entrainment"): This method is applicable to the ~10% of racemic compounds that crystallize as conglomerates—a physical mixture of enantiopure crystals.[8][9][10] It involves seeding a supersaturated solution of the racemate with crystals of the desired enantiomer, which then crystallizes out selectively.[10][11]
-
Dutch Resolution: This is a more advanced technique where a chiral host molecule is used to selectively co-crystallize with one enantiomer from the racemic mixture.
The choice of method depends critically on the nature of the diol and its crystallization behavior.
Q2: My goal is to achieve >99% e.e. Is a single recrystallization enough?
While possible, achieving >99% e.e. in a single step is often challenging. The efficiency of a diastereomeric salt crystallization depends on the solubility difference between the two diastereomeric salts. If the solubilities are very different, a single crystallization can yield high purity. However, it is common for the initial crystallization to provide an enriched mixture (e.g., 80-95% d.e. of the salt), which then requires one or more subsequent recrystallizations to reach the desired >99% purity.[6]
Q3: How do I choose the right resolving agent for my diol?
Diols are weakly acidic and require a strongly basic resolving agent to form salts.[3] Chiral amines are the most common choice. Some well-established options include:
-
Brucine
-
Strychnine
-
Quinine
-
(R)- or (S)-1-phenylethanamine[7]
Recently, strongly basic amidines have been developed as highly effective resolving agents for weakly acidic compounds like diols.[3] The selection is often empirical; it's recommended to screen a small panel of resolving agents to find the one that forms well-defined, easily separable diastereomeric salt crystals.[4]
Q4: How do I confirm the enantiomeric excess (e.e.) of my final product?
Accurate determination of e.e. is critical. The most common and reliable methods are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying enantiomers. It uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times.[12][13]
-
NMR Spectroscopy with Chiral Derivatizing Agents (CDAs): The chiral diol is reacted with a CDA (e.g., Mosher's acid or a chiral boronic acid) to form diastereomers.[12][14] These diastereomers will have distinct signals in the NMR spectrum (¹H, ¹⁹F, or ¹³C), and the integral ratio of these signals corresponds directly to the enantiomeric ratio.[12][15]
Troubleshooting Guide: Common Recrystallization Problems
This section addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No crystals form, even after cooling. | 1. Solution is too dilute (not supersaturated). [16] 2. Incorrect solvent choice. The salt is too soluble.[16] 3. Inhibition by impurities. | 1. Increase concentration. Gently evaporate some solvent and cool again.[16][17] 2. Induce nucleation. Scratch the inside of the flask with a glass rod or add seed crystals.[16] 3. Change the solvent. Add a miscible "anti-solvent" (one in which the salt is less soluble) dropwise until the solution becomes cloudy, then gently heat to clarify and cool slowly.[18] |
| The product "oils out" instead of forming crystals. | 1. Supersaturation is too high. The solution is too concentrated.[16] 2. Cooling rate is too fast. [17] 3. Crystallization temperature is above the salt's melting point. | 1. Add more solvent to reduce the concentration.[16][17] 2. Slow down the cooling. Allow the flask to cool to room temperature slowly before moving it to an ice bath. Insulating the flask can help. 3. Change the solvent system. A less polar solvent may promote crystallization over oiling.[16] |
| The enantiomeric excess (e.e.) is low after crystallization. | 1. Poor solvent selectivity. The chosen solvent does not provide a sufficient solubility difference between the diastereomeric salts.[16] 2. Co-crystallization or solid solution formation. The two diastereomers crystallize together in the same lattice.[19][20] 3. Crystallization occurred too quickly, trapping impurities. [17] | 1. Perform a solvent screen. This is the most critical step. Test a range of solvents with varying polarities (e.g., alcohols, esters, ketones, hydrocarbons).[16] 2. Recrystallize the obtained solid. A second or third recrystallization from a different solvent system can significantly improve purity.[6] 3. Slow down the crystallization. Use a more dilute solution and a slower cooling rate. |
| The recovery yield is very low (<30%). | 1. Too much solvent was used. A significant amount of the desired product remains in the mother liquor.[17] 2. The diastereomeric salt is too soluble in the chosen solvent. 3. Premature crystallization during a hot filtration step. | 1. Cool the mother liquor further (e.g., in a freezer if the solvent allows) to see if more product crystallizes. 2. Minimize the amount of hot solvent used for dissolution. Use just enough to dissolve the solid. 3. Re-evaluate the solvent system. The ideal solvent dissolves the salt when hot but has very low solubility when cold. |
Visualizing the Troubleshooting Process
A systematic approach is key when a resolution fails. The following workflow can guide your decision-making process.
Caption: A decision workflow for troubleshooting chiral diol resolution.
Detailed Protocol: Diastereomeric Salt Resolution
This protocol provides a general, self-validating framework for the resolution of a racemic diol using a chiral amine as the resolving agent.
Objective: To separate a racemic diol into its enantiomers by forming diastereomeric salts, followed by fractional crystallization.
Materials:
-
Racemic diol
-
Enantiomerically pure resolving agent (e.g., (R)-1-phenylethanamine)
-
Screening solvents (e.g., Methanol, Ethanol, Isopropanol, Ethyl Acetate, Acetonitrile)
-
Base for liberation (e.g., 2M NaOH)
-
Acid for liberation (e.g., 2M HCl)
-
Organic extraction solvent (e.g., Dichloromethane or Ethyl Acetate)
-
Analytical equipment: Chiral HPLC system
Workflow Diagram
Caption: Experimental workflow for diastereomeric salt resolution.
Step-by-Step Procedure:
-
Salt Formation:
-
In a flask, dissolve the racemic diol (1.0 equivalent) in a minimal amount of a suitable hot solvent (e.g., ethanol).
-
In a separate flask, dissolve the chiral resolving agent (0.5 to 1.0 equivalent) in the same solvent. Note: Starting with 0.5 equivalents can prevent the precipitation of the more soluble salt.
-
Slowly add the resolving agent solution to the diol solution with stirring.[6] If precipitation occurs immediately, heat the mixture until a clear solution is reformed.
-
-
Crystallization:
-
Isolation and Purification:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).[6]
-
Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.[6]
-
Checkpoint: At this stage, a small sample of the salt can be liberated and its diastereomeric excess (d.e.) checked by HPLC or NMR to assess the efficiency of the first crystallization.
-
If the d.e. is insufficient, perform a second recrystallization by dissolving the salt in a minimal amount of fresh hot solvent and repeating the cooling and filtration process.[6]
-
-
Liberation of the Enantiomerically Pure Diol:
-
Suspend the purified diastereomeric salt in water or brine.
-
Add a base (e.g., 2M NaOH) dropwise until the pH is basic (>10) to deprotonate the chiral amine resolving agent, breaking the salt.[6]
-
Extract the liberated diol into an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.
-
Combine the organic layers, dry with an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched diol.
-
-
Analysis:
-
Determine the final enantiomeric excess (e.e.) of the diol using a validated chiral HPLC method or NMR spectroscopy.[12]
-
References
- Application Note: Methods for Determining the Enantiomeric Excess of 1,3-Diols. Benchchem.
- Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research.
- High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening.
- High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. OUCI.
- Resolution of Racemic Diols by Asymmetric Acetaliz
- Direct enantioseparation of axially chiral 1,1′-biaryl-2,2′-diols using amidine-based resolving agents. RSC Publishing.
- Application Notes and Protocols for Diastereomeric Salt Formation with (+)-Di-p-toluoyl-D-tartaric Acid. Benchchem.
- Chiral Diols - C
- Enantiodifferentiation of chiral diols and diphenols via recognition-enabled chrom
- Novel methods of resolving racemic diols and amino alcohols.
- Strategies for chiral separation: from racemate to enantiomer. Chemical Science (RSC Publishing).
- New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega.
- Chiral resolution. Wikipedia.
- Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution.
- Technical Support Center: Optimizing Solvent Systems for the Crystallization of Diastereomeric Salts. Benchchem.
- Preferential crystalliz
- Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Ritonavir.
- Preferential Crystallization.
- Reagents & Solvents: Solvents for Recrystalliz
- Application of preferential crystallization to resolve racemic compounds in a hybrid process. PubMed.
- Application of Continuous Preferential Crystallization to Efficiently Access Enantiopure Chemicals.
- Simple protocols for NMR analysis of the enantiomeric purity of chiral diols. PubMed.
- 3.6F: Troubleshooting. Chemistry LibreTexts.
- Important Chemistry Tips-Solvents choose for recrystalliz
- Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs.
- 6.8 Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
- CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation.
- Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online.
- (PDF)
- Diastereomeric recrystalliz
- Advancements in chiral crystalliz
- Technical Support Center: Troubleshooting Side Reactions in Diol Synthesis. Benchchem.
- What to do when chiral resolution with Di-p-toluoyl-D-tartaric acid fails. Benchchem.
- Restore Chiral Column Performance: Tips for Peak Tailing, Splitting. Daicel Chiral Technologies.
- Help!
Sources
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- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
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Technical Support Center: Overcoming Challenges in the Scale-Up of Chiral Diol Synthesis
Welcome to the Technical Support Center for Chiral Diol Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical solutions for scaling up the synthesis of these critical chiral building blocks. Chiral diols are invaluable intermediates in the pharmaceutical, agrochemical, and fine chemical industries, making the successful transition from bench-scale discovery to large-scale production a crucial endeavor.[1][2][3]
Scaling a complex asymmetric synthesis is not merely about using larger flasks and more reagents. It introduces new challenges related to mass and heat transfer, catalyst stability and recovery, process safety, and final product purification.[4][5] This resource addresses the most common issues encountered during the scale-up process, providing troubleshooting guides, detailed protocols, and answers to frequently asked questions to ensure your scale-up is efficient, robust, and reproducible.
Troubleshooting Guide: From Bench to Bulk
This section is structured in a question-and-answer format to directly address specific problems you may encounter during the scale-up of chiral diol synthesis, with a focus on the widely used Sharpless Asymmetric Dihydroxylation (AD).
Issue 1: Decreased Enantioselectivity (ee%) at Larger Scale
Question: My Sharpless asymmetric dihydroxylation reaction provides high enantiomeric excess (ee%) at the 1-gram scale, but the ee% drops significantly when I scale up to 100 grams. What are the likely causes and how can I fix this?
Causality & Recommended Solutions:
A drop in enantioselectivity upon scale-up is a common but solvable issue, often rooted in changes to reaction kinetics and physical parameters that are negligible at the lab scale.
Possible Causes:
-
High Instantaneous Olefin Concentration: The catalytic cycle involves the chiral ligand accelerating the reaction. If the local concentration of the olefin is too high, a non-ligand-accelerated, non-enantioselective dihydroxylation can occur as a competing background reaction, which erodes the overall ee%.[6][7] This is exacerbated at scale due to less efficient mixing relative to the reaction volume.
-
Suboptimal pH Control: The Sharpless AD reaction rate and the stability of the catalytic species are sensitive to pH, proceeding most effectively under slightly basic conditions.[6][7] On a larger scale, localized pH shifts due to poor mixing can slow the desired catalytic cycle, allowing side reactions to become more prominent.
-
Second Catalytic Cycle Interference: Inadequate hydrolysis of the osmate ester intermediate can lead to a second, less selective catalytic cycle, thereby reducing enantioselectivity.[8] This is often a problem in non-aqueous systems.
-
Ligand Purity and Stability: The purity of the chiral cinchona alkaloid-derived ligand (e.g., (DHQD)₂PHAL) is paramount.[6] Degradation during storage or the presence of impurities can compromise stereoinduction.
-
Inefficient Mixing: Poor agitation in a large reactor can lead to non-homogenous distribution of the catalyst, ligand, and reactants, creating pockets where the reaction conditions are not optimal.[4]
Recommended Solutions & Protocols:
-
Controlled Olefin Addition: Instead of adding the olefin all at once, add it slowly and sub-surface to the stirred reaction mixture. This maintains a low instantaneous concentration, favoring the chiral ligand-accelerated pathway.
-
Robust Buffering: Ensure the reaction is performed in a well-buffered solution. The standard AD-mix preparations contain potassium carbonate to maintain a stable, slightly basic pH.[9]
-
Solvent System Optimization: Use the recommended biphasic solvent system, typically t-butanol and water. The aqueous phase is crucial for efficient hydrolysis of the osmate ester, which shuts down the secondary catalytic cycle and ensures efficient catalyst turnover.[8]
-
Ligand Quality Control: Always use high-purity ligands. If degradation is suspected, purify the ligand before use or purchase a fresh batch.
-
Process Engineering Evaluation: Assess the mixing efficiency of the reactor. Consider using an overhead stirrer with an appropriately designed impeller (e.g., pitched-blade turbine) to ensure proper mixing and dispersion in multiphasic systems.
Issue 2: Low or Stalled Reaction Yield
Question: My large-scale reaction seems to stall, and the final yield is much lower than expected. How can I troubleshoot this?
Causality & Recommended Solutions:
Low yield is often a sign of incomplete reaction or catalyst deactivation. Identifying the root cause is key to improving process efficiency.
Possible Causes:
-
Inefficient Co-oxidant Regeneration: The catalytic cycle relies on a stoichiometric co-oxidant (typically potassium ferricyanide or NMO) to regenerate the Os(VIII) species from the Os(VI) state.[9] If the co-oxidant is old, has degraded, or is not present in the correct stoichiometry, the catalyst will not turn over effectively.
-
Catalyst Poisoning: Impurities in the starting materials or solvents can act as catalyst poisons, leading to deactivation.
-
Product Over-oxidation: In some dihydroxylation methods, particularly those using NMO without careful control, the diol product can be further oxidized to form ketone byproducts, reducing the desired product yield.[6]
-
Poor Solubility: As the reaction scale increases, the solubility of all components (substrate, reagents) becomes more critical. Poor solubility can lead to a slow or incomplete reaction.
-
Difficult Product Isolation: Chiral diols are often highly polar and water-soluble, which can make extraction and isolation challenging at a large scale, leading to apparent low yields due to product loss during workup.
Recommended Solutions & Protocols:
-
Verify Reagent Quality: Use fresh, high-quality co-oxidants. Ensure accurate measurement of all reagents.
-
Monitor Reaction Progress: Regularly monitor the reaction by TLC or GC/HPLC to track the consumption of starting material. A stalled reaction points towards catalyst issues.
-
Control Reaction Temperature: For reactions prone to over-oxidation, running at lower temperatures can often minimize the formation of byproducts.[6]
-
Optimize Solvent Composition: Adjust the solvent ratio (e.g., t-BuOH/water) to ensure all reactants remain in solution throughout the reaction.
-
Develop a Scalable Workup Procedure:
-
Quench the reaction by adding a solid reducing agent like sodium sulfite to destroy any residual oxidant and osmium species.
-
Instead of multiple large-volume liquid-liquid extractions, consider continuous extraction or using a more polar organic solvent like ethyl acetate.
-
Explore crystallization as a method for purification, which is often more scalable and cost-effective than chromatography.[10][11]
-
Visual Troubleshooting Workflow
The following diagram provides a decision-making framework for troubleshooting common problems during the scale-up of chiral diol synthesis.
Caption: A decision tree for diagnosing common scale-up issues.
Frequently Asked Questions (FAQs)
Q1: Is it necessary to use the expensive pre-made AD-mix? Can I prepare the reagents myself for large-scale work?
A: Yes, for large-scale synthesis, it is significantly more cost-effective to prepare the reagent mixture yourself.[12] The commercially available AD-mix-α and AD-mix-β are convenient for lab-scale work but are not economical for pilot or production scale.[9] You can purchase the individual components—potassium osmate dihydrate (a safer alternative to OsO₄), the chiral ligand ((DHQ)₂PHAL or (DHQD)₂PHAL), potassium ferricyanide, and potassium carbonate—and mix them in the appropriate ratios. This approach also offers the flexibility to fine-tune the catalyst and ligand loading for your specific substrate, which can be a key optimization parameter.
Q2: What are the primary safety concerns when scaling up Sharpless dihydroxylation?
A: The primary safety concern is the use of osmium tetroxide or its precursors. Osmium tetroxide is highly toxic, volatile, and can cause severe respiratory damage and stain biological tissues.[8][13] When scaling up:
-
Use a safer osmium source: Always use a non-volatile salt like potassium osmate dihydrate (K₂OsO₂(OH)₄) instead of crystalline OsO₄.[9]
-
Engineering Controls: Perform all manipulations in a well-ventilated fume hood or a contained glovebox. For pilot-scale work, a closed reactor system is essential.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Quenching: Have a quenching agent (e.g., a sodium sulfite solution) readily available to neutralize any spills and for the final reaction workup.
Q3: My chiral diol is difficult to purify by column chromatography at scale. What are the alternatives?
A: Large-scale column chromatography is expensive, solvent-intensive, and often impractical.[14] Alternative and more scalable purification strategies include:
-
Crystallization: This is the most desirable method for industrial-scale purification due to its efficiency and cost-effectiveness.[10] Experiment with different solvent systems to induce crystallization of your diol.
-
Supercritical Fluid Chromatography (SFC): SFC is a greener and often faster alternative to HPLC for chiral separations and can be scaled to preparative and industrial levels.[14][]
-
Liquid-Liquid Extraction: Optimize pH and solvent choice to improve the efficiency of extractive workups.[11]
-
Derivatization: In some cases, it may be beneficial to protect the diol (e.g., as an acetonide), which can make it less polar and easier to handle/purify.[16] The protecting group can then be removed in a subsequent step.
Q4: When should I consider an alternative synthetic strategy to asymmetric dihydroxylation, such as kinetic resolution?
A: While asymmetric synthesis is often preferred, dynamic kinetic resolution (DKR) can be a powerful alternative, especially when a racemic starting material is inexpensive and can be efficiently racemized in situ.[17][18] DKR combines the kinetic resolution of a racemate (e.g., enzymatic acylation of one enantiomer of a diol) with a catalyst that continuously racemizes the unreacted enantiomer.[19][20] This allows for a theoretical yield of up to 100% of a single enantiomer, making it a highly efficient process.[17] Consider DKR when:
-
A cheap and effective racemization catalyst is available for your substrate.
-
A highly selective enzyme or chemical resolving agent is known.
-
The asymmetric synthesis route gives unsatisfactory enantioselectivity for your specific substrate.
Key Experimental Protocols
Protocol 1: Scaled-Up Sharpless Asymmetric Dihydroxylation (Illustrative Example)
This protocol describes a general procedure for the synthesis of a chiral diol from an alkene on a ~100-gram scale. Note: Specific quantities and conditions must be optimized for each substrate.
Reagents & Equipment:
-
Prochiral Alkene (e.g., 100 g, 1.0 eq)
-
tert-Butanol (1 L)
-
Water (1 L)
-
Potassium Ferricyanide(III) (K₃Fe(CN)₆) (3.0 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
(DHQD)₂PHAL (chiral ligand, e.g., 0.01 eq)
-
Potassium Osmate(VI) Dihydrate (K₂OsO₂(OH)₄) (e.g., 0.002 eq)
-
Sodium Sulfite (Na₂SO₃) (for quenching)
-
Ethyl Acetate (for extraction)
-
Jacketed glass reactor with overhead stirring, temperature probe, and addition funnel.
Procedure:
-
Reagent Preparation: In the reactor, prepare a solution of K₃Fe(CN)₆ and K₂CO₃ in 1 L of water. Stir until all solids are dissolved.
-
Solvent & Ligand Addition: Add 1 L of t-butanol to the aqueous solution. Add the (DHQD)₂PHAL ligand and stir until it dissolves.
-
Catalyst Introduction: Add the potassium osmate(VI) dihydrate. The mixture should turn a greenish-yellow color.
-
Cooling: Cool the reaction mixture to 0-5 °C using a circulating chiller.
-
Substrate Addition: Dissolve the alkene (100 g) in ~200 mL of t-butanol. Using an addition funnel, add the alkene solution to the vigorously stirred reaction mixture over 4-6 hours. Maintain the internal temperature below 5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C. Monitor the consumption of the alkene by TLC or GC analysis of aliquots. The reaction is typically complete within 12-24 hours.
-
Quenching: Once the reaction is complete, slowly add solid sodium sulfite (~150 g) in portions. A temperature increase may be observed. Continue stirring for 1 hour. The color of the mixture should change from dark to a lighter shade.
-
Workup & Isolation:
-
Add ethyl acetate (1 L) to the reactor and stir.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 500 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude diol.
-
-
Purification:
-
Analyze the crude product for purity and ee%.
-
Purify via crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or other scalable methods.
-
Data Presentation: Impact of Scale on Reaction Parameters
The following table illustrates how key parameters might change when scaling a reaction from the lab to a pilot plant.
| Parameter | Lab Scale (1 g) | Pilot Scale (1 kg) | Rationale for Change |
| Reactor | 100 mL Round Bottom Flask | 20 L Jacketed Reactor | Required for volume, temperature control, and containment. |
| Stirring | Magnetic Stir Bar | Overhead Mechanical Stirrer | Ensures efficient mixing in a larger, multiphasic system. |
| Alkene Addition | Added in one portion | Slow addition over 8-10 hours | Controls instantaneous concentration to maintain high ee%.[6] |
| Temp. Control | Ice Bath | Circulating Chiller | Provides precise and reliable temperature management. |
| Reaction Time | 6 hours | 18 hours | Slower addition and mass transfer effects can prolong reaction time. |
| Workup | Separatory Funnel Extraction | Reactor-based Extraction/Phase Split | Manual separation is not feasible at this scale. |
| Purification | Flash Chromatography | Crystallization / Distillation | Chromatography is not cost-effective at the kilogram scale.[11] |
Visualization: Catalytic Cycle of Sharpless Asymmetric Dihydroxylation
Caption: The catalytic cycle for Sharpless Asymmetric Dihydroxylation.
References
-
Sharpless, K. B., Amberg, W., Bennani, Y. L., et al. (1992). The osmium-catalyzed asymmetric dihydroxylation: A new ligand class and a process improvement. J. Org. Chem., 57(10), 2768–2771. [Link]
- BenchChem. (2025). Technical Support Center: Troubleshooting Side Reactions in Diol Synthesis. BenchChem.
- ResearchGate. (2023). Chiral separation in pharmaceutical industry | Request PDF.
- SCIREA. (2024). The Challenges and Solutions of Chiral Drug Preparation Techniques. SCIREA Journal of Chemistry.
- Persson, B. A., Huerta, F. F., & Bäckvall, J. E. (2001). Dynamic Kinetic Resolution of Secondary Diols via Coupled Ruthenium and Enzyme Catalysis. The Journal of Organic Chemistry, 66(15), 5245–5250.
- Drug Discovery and Development. (2007). Micrograms to Kilos: The Challenges of Scaling. Drug Discovery and Development.
- Chiralpedia. (2025). Part 5.
- Neopharm Labs. (n.d.).
- Buchler GmbH. (n.d.).
- Chenault, H. K., Chafin, L. F., & Liehr, S. (1998). Kinetic Chiral Resolutions of 1,2-Diols and Desymmetrization of Glycerol Catalyzed by Glycerol Kinase. The Journal of Organic Chemistry, 63(12), 4039–4045.
- List, B. (2002). Chiral Diols: A New Class of Additives for Direct Aldol Reaction Catalyzed by L-Proline.
- ACS Omega. (2024). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega.
- ACS GCI Pharmaceutical Roundtable. (n.d.). CHEM21 Case Study: Asymmetric Dihydroxylation. ACS GCI Pharmaceutical Roundtable.
- Larsson, A. M., Persson, B. A., & Bäckvall, J. E. (2006). Enzymatic Resolution, Desymmetrization, and Dynamic Kinetic Asymmetric Transformation of 1,3-Cycloalkanediols. The Journal of Organic Chemistry, 71(25), 9483–9489.
- Wikipedia. (n.d.). Dynamic kinetic resolution in asymmetric synthesis. Wikipedia.
- Chem-Station. (2014). Sharpless Asymmetric Dihydroxylation (Sharpless AD).
- BOC Sciences. (n.d.).
- University of Pennsylvania. (2005). Dynamic Kinetic Resolution: A Powerful Approach to Asymmetric Synthesis. University of Pennsylvania.
- Maruoka, K., & Ooi, T. (2007). Recent Development and Application of Chiral Phase-Transfer Catalysts. Chemical Reviews, 107(12), 5709–5724.
- Kong, W., et al. (2025). A modular approach to catalytic stereoselective synthesis of chiral 1,2-diols and 1,3-diols.
- ResearchGate. (2018). Chiral Separation techniques at Industrial Scale?
- BenchChem. (2025). Identification and reduction of by-products in diol synthesis. BenchChem.
- ResearchGate. (2025). (PDF) A modular approach to catalytic stereoselective synthesis of chiral 1,2-diols and 1,3-diols.
- ResearchGate. (2024). (PDF) New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction.
- National Institutes of Health. (2017). Multistep Cascade Catalyzed by a Single-Chiral Lewis Acid: Efficient Asymmetric Synthesis of Macrocyclic Chiral Dilactones and Dilactams. PubMed Central.
- Journal of the American Chemical Society. (2021). Catalytic Enantioselective Hydrogen Atom Abstraction Enables the Asymmetric Oxidation of Meso Diols. Journal of the American Chemical Society.
- Organic Chemistry Portal. (n.d.).
- MDPI. (2019). Chiral Phase-Transfer Catalysts with Hydrogen Bond: A Powerful Tool in the Asymmetric Synthesis. MDPI.
- YouTube. (2019).
- National Institutes of Health. (2024). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. PubMed Central.
- Journal of the American Chemical Society. (1993). Asymmetric catalysis. Production of chiral diols by enantioselective catalytic intramolecular hydrosilation of olefins. Journal of the American Chemical Society.
- BenchChem. (2025). Technical Support Center: Synthesis of Chiral Diols. BenchChem.
- ResearchGate. (2016). A New Generation of Chiral Phase-Transfer Catalysts | Request PDF.
- MDPI. (2018). Chiral Diol-Based Organocatalysts in Enantioselective Reactions. MDPI.
- ResearchGate. (2007). Synthesis of Novel Chiral Diol Ligands for the Enantioselective Reactions.
- National Institutes of Health. (2021). NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. PubMed Central.
- MDPI. (2022).
- ACS Central Science. (2025).
- National Institutes of Health. (2011).
- YouTube. (2019).
- PubMed Central. (2020).
- Advanced Journal of Chemistry, Section A. (2023). Controlled Synthesis of Mono-Dimethoxytrityl Protected Derivatives of Glycols and Diols Utilizing Chromatography-Free Purification. Advanced Journal of Chemistry, Section A.
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Technical Support Center: Preserving the Stereochemical Integrity of (1R,2S)-1-Phenylpropane-1,2-diol
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with (1R,2S)-1-Phenylpropane-1,2-diol. This document provides in-depth troubleshooting advice, preventative strategies, and answers to frequently asked questions to help you maintain the stereochemical purity of this valuable chiral building block throughout your synthetic workflows.
Understanding the Problem: Mechanisms of Racemization
The primary cause for the loss of stereochemical integrity in this compound is the susceptibility of the benzylic alcohol at the C1 position. This hydroxyl group is positioned next to a phenyl ring, which can stabilize a carbocation intermediate. Under certain conditions, particularly acidic environments, the C-O bond of the benzylic alcohol can cleave, leading to the formation of a planar, achiral carbocation. Subsequent nucleophilic attack (e.g., by water or another solvent molecule) can occur from either face of this intermediate, resulting in a mixture of R and S configurations at the C1 center, thereby leading to racemization.[1]
Another potential pathway for racemization, especially during oxidation reactions, involves the formation of a ketone at the C1 or C2 position. If a ketone is formed at C1, the adjacent C2 stereocenter can be epimerized under acidic or basic conditions via an enol or enolate intermediate.[2][3]
Visualization: Primary Racemization Pathway
The following diagram illustrates the acid-catalyzed racemization mechanism at the benzylic C1 position.
Caption: Acid-catalyzed racemization via a planar carbocation.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Q1: My diol is showing significant racemization after an attempted reaction under acidic conditions. How can I prevent this?
A1: Acidic conditions are a primary driver of racemization for benzylic alcohols.[1][4] The protonation of the benzylic hydroxyl group makes it a good leaving group (water), facilitating the formation of a stabilized, achiral carbocation intermediate.
-
Immediate Solution: Avoid acidic conditions wherever possible. If your reaction requires an acid, use the mildest possible acid at the lowest effective concentration and temperature. Consider using solid acid catalysts, such as acidic resins, which can sometimes offer milder conditions and are easily removed.[4]
-
Long-Term Strategy (Protection): The most robust solution is to protect the diol functionality before subjecting the molecule to harsh conditions. Formation of a cyclic acetal is a highly effective strategy.[5][6]
Q2: I am performing an oxidation reaction, and I'm losing stereochemical purity. What is happening and how do I fix it?
A2: Oxidation of either hydroxyl group can lead to stereochemical scrambling.
-
Oxidation at C1 (Benzylic Position): This forms a ketone. The adjacent C2 stereocenter is now alpha to a carbonyl group. Under either acidic or basic conditions, this can lead to enolization, which will destroy the stereocenter at C2, leading to epimerization.[2]
-
Oxidation at C2: This forms an α-hydroxy ketone. The proton at C1 is now acidic and can be removed under basic conditions, leading to an enolate and subsequent racemization at C1.
-
Solutions:
-
Use Selective Reagents: Employ oxidation conditions known for their mildness and selectivity to minimize side reactions.
-
Protecting Groups: Protect the diol as a cyclic acetal (e.g., a benzylidene or isopropylidene acetal) before the oxidation step.[5][6][7] This prevents both hydroxyl groups from being oxidized and locks the stereochemistry. The protecting group can be removed under specific conditions after the reaction is complete.
-
Control the pH: Strictly maintain neutral or buffered conditions during the reaction and workup to prevent enol or enolate formation.
-
Q3: My reaction requires high temperatures, and I'm observing a loss of enantiomeric excess (%ee). Is temperature the culprit?
A3: Yes, elevated temperatures can significantly accelerate the rate of racemization.[8][9][10][11] Even under seemingly neutral conditions, higher thermal energy can provide the activation energy needed to break the C-O bond, especially at the benzylic position, or facilitate background acid/base-catalyzed pathways.
-
Solutions:
-
Optimize Temperature: Conduct your reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
-
Screen Catalysts: Investigate alternative catalysts that may allow the reaction to proceed efficiently at lower temperatures.
-
Reduce Reaction Time: Shorter exposure to high temperatures will result in less racemization. Optimize your reaction to be as efficient as possible.
-
Frequently Asked Questions (FAQs)
What are the ideal storage conditions for this compound to ensure long-term stereochemical stability? Store the compound in a cool, dark, and dry place under an inert atmosphere (e.g., nitrogen or argon). Avoid contact with acidic or basic contaminants. Use clean, non-metallic spatulas and glassware to prevent trace metal catalysis of degradation pathways.
Which protecting groups are most suitable for this diol? For 1,2-diols, cyclic protecting groups are highly effective because they are formed in a single step and rigidly lock the conformation.
-
Isopropylidene acetals (acetonides): Formed using acetone or 2,2-dimethoxypropane under acidic catalysis. They are stable to most non-acidic reagents but are easily removed with aqueous acid.[6]
-
Benzylidene acetals: Formed using benzaldehyde. They are particularly robust and can be removed under hydrogenolysis conditions, which offers an orthogonal deprotection strategy to acid-labile groups.[5][7]
How can I accurately measure the enantiomeric excess (%ee) of my diol? The most common and reliable method is chiral High-Performance Liquid Chromatography (HPLC). You will need a chiral stationary phase column capable of separating the enantiomers of the diol or a suitable derivative. By comparing the peak areas of the two enantiomers, you can accurately determine the %ee.
Preventative Strategies & Protocols
The most effective strategy to prevent racemization is the proactive use of protecting groups. Below is a workflow and a detailed protocol for the protection of the diol as a benzylidene acetal.
Workflow: Protecting the Diol
Caption: Experimental workflow for racemization prevention.
Protocol: Formation of a Benzylidene Acetal
This protocol describes the protection of this compound using benzaldehyde dimethyl acetal.
Materials:
-
This compound
-
Benzaldehyde dimethyl acetal
-
p-Toluenesulfonic acid (p-TsOH) or another acid catalyst
-
Anhydrous toluene or dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dean-Stark apparatus (if using toluene)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer (and a Dean-Stark trap if using toluene), dissolve this compound (1.0 eq) in anhydrous toluene.
-
Reagents: Add benzaldehyde dimethyl acetal (1.1 eq) to the solution.
-
Catalyst: Add a catalytic amount of p-TsOH (e.g., 0.02 eq).
-
Reaction:
-
If using toluene: Heat the mixture to reflux. Water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap.
-
If using DCM: Stir the reaction at room temperature. The reaction may be slower but avoids high temperatures.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diol is consumed.
-
Workup: Cool the reaction mixture to room temperature. Quench the reaction by adding a saturated solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography if necessary.
Data Summary Table
The choice of reaction conditions is critical. This table provides a general guide to minimize racemization risk.
| Parameter | Low Risk Condition | High Risk Condition | Rationale |
| pH | Neutral (pH 6-8) | Strongly Acidic (pH < 4) or Strongly Basic (pH > 10) | Avoids formation of carbocation intermediates or enolates.[1][2] |
| Temperature | < 40 °C | > 80 °C | Reduces thermal energy available for C-O bond cleavage.[10][11] |
| Catalyst | Non-acidic / Non-basic | Strong Brønsted or Lewis acids | Strong acids directly catalyze the racemization mechanism.[1] |
| Solvent | Aprotic, non-polar (e.g., Toluene, Hexane) | Protic (e.g., Water, Methanol) | Protic solvents can participate in proton transfer and stabilize ionic intermediates. |
References
-
Diol - Wikipedia. Wikipedia. [Link]
-
Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. The Journal of Organic Chemistry - ACS Publications, 2022. [Link]
-
Protecting Groups. K. C. Nicolaou Research Group. [Link]
-
Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society, 2019. [Link]
-
Diol Protecting Groups. In Protective Groups in Organic Synthesis, P. G. M. Wuts, Ed. [Link]
-
Recent progress in selective functionalization of diols via organocatalysis. RSC Publishing, 2025. [Link]
-
Benzyl alcohol synthesis by benzylic substitution. Organic Chemistry Portal. [Link]
-
Racemization of chiral amino alcohols: Catalyst selection and characterization. ResearchGate, 2025. [Link]
-
Benzyl Alcohol and Racemization. ResearchGate. [Link]
- Methods for protecting and deprotecting a diol group.
-
Temperature drop triggers chirality twist. Chemistry World, 2017. [Link]
-
CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. YouTube, 2024. [Link]
- Continuous process for racemization of benzylic alcohols, ethers, and esters by solid acid catalyst.
-
Role of Additives during Deracemization Using Temperature Cycling. PMC - NIH. [Link]
-
Deracemization via batch temperature cycles - Combining racemization and crystallization for chiral resolution. ETH Research Collection. [Link]
-
Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu 13 Cluster. MDPI, 2022. [Link]
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Chiral Potassium Brønsted Base-Catalyzed Stereoselective Synthesis of 1,3-Diols via a Tandem Allylic Isomerization/Asymmetric Aldol–Tishchenko Reaction. ChemRxiv. [Link]
-
Racemization of Chiral Carbonyl Compounds. YouTube, 2014. [Link]
-
Chiral Diol-Based Organocatalysts in Enantioselective Reactions. MDPI. [Link]
-
Direct enantioseparation of axially chiral 1,1′-biaryl-2,2′-diols using amidine-based resolving agents. PMC - NIH, 2021. [Link]
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Deracemization of Atropisomeric Biaryls Enabled by Copper Catalysis. JACS Au, 2022. [Link]
-
Chiral Diol-Based Organocatalysts in Enantioselective Reactions. ResearchGate. [Link]
-
Enzymatic synthesis of all stereoisomers of 1-phenylpropane-1,2-diol. ResearchGate, 2025. [Link]
-
Chiral Diol-Based Organocatalysts in Enantioselective Reactions. PMC - PubMed Central. [Link]
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. NIH, 2023. [Link]
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This compound. PubChem. [Link]
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Validation & Comparative
A Spectroscopic Guide to Differentiating the Diastereomers of 1-Phenylpropane-1,2-diol
In the landscape of pharmaceutical development and chiral synthesis, the precise characterization of stereoisomers is paramount. The spatial arrangement of atoms can dramatically alter a molecule's biological activity, transforming a therapeutic agent into an inert or even toxic substance. This guide provides an in-depth spectroscopic comparison of the diastereomers of 1-phenylpropane-1,2-diol, offering researchers, scientists, and drug development professionals a practical framework for their differentiation.
The focus of this guide is the spectroscopic distinction between the erythro and threo diastereomers of 1-phenylpropane-1,2-diol. It is a fundamental principle of stereochemistry that enantiomers, such as (1R,2S)- and (1S,2R)-1-phenylpropane-1,2-diol (the erythro pair), exhibit identical spectroscopic properties in an achiral environment. Therefore, this guide will compare the spectroscopic characteristics of the erythro pair to those of the threo pair (e.g., (1R,2R)- and (1S,2S)-1-phenylpropane-1,2-diol).
The Structural Landscape: Erythro vs. Threo
The terms erythro and threo are used to describe the relative configuration of two adjacent stereocenters. In the context of 1-phenylpropane-1,2-diol, this refers to the spatial relationship of the hydroxyl groups and the phenyl and methyl groups. In the erythro isomer, similar substituents can be eclipsed in a sawhorse projection, whereas in the threo isomer, they are on opposite sides. This seemingly subtle difference in three-dimensional structure gives rise to distinct spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Stereochemical Assignment
NMR spectroscopy is arguably the most powerful tool for distinguishing between diastereomers. The different spatial arrangement of atoms in erythro and threo isomers leads to variations in the chemical environment of the protons and carbons, resulting in discernible differences in chemical shifts and coupling constants.
¹H NMR Spectroscopy
In the ¹H NMR spectra of 1-phenylpropane-1,2-diol diastereomers, the key diagnostic signals are those of the methine protons (H-1 and H-2) and the methyl protons (H-3). The vicinal coupling constant between the two methine protons, ³J(H-1, H-2), is particularly informative. According to the Karplus equation, the magnitude of this coupling constant is dependent on the dihedral angle between the two protons. Due to conformational preferences, the threo isomer typically exhibits a larger vicinal coupling constant compared to the erythro isomer.
Furthermore, the chemical shift of the methyl protons can also be a reliable indicator. It has been observed in similar 1,2-disubstituted-1-arylpropanes that the methyl protons of the erythro isomer resonate at a lower field (higher ppm) compared to the threo isomer.
Table 1: Comparative ¹H NMR Data for 1-Phenylpropane-1,2-diol Diastereomers
| Proton | erythro (1R,2S/1S,2R) | threo (1R,2R/1S,2S) |
| H-1 (CH-OH Ph) | ~4.5 - 4.7 ppm (d) | ~4.3 - 4.5 ppm (d) |
| H-2 (CH-OH Me) | ~3.9 - 4.1 ppm (m) | ~3.7 - 3.9 ppm (m) |
| H-3 (CH₃) | ~1.0 - 1.2 ppm (d) | ~0.8 - 1.0 ppm (d) |
| Aromatic (C₆H₅) | ~7.2 - 7.4 ppm (m) | ~7.2 - 7.4 ppm (m) |
| ³J(H-1, H-2) | ~3 - 5 Hz | ~7 - 9 Hz |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectra of the diastereomers will also show differences, although they may be more subtle than in the ¹H NMR spectra. The chemical shifts of the carbon atoms of the stereogenic centers (C-1 and C-2) and the methyl carbon (C-3) are expected to be the most affected by the change in stereochemistry.
Table 2: Comparative ¹³C NMR Data for 1-Phenylpropane-1,2-diol Diastereomers
| Carbon | erythro (1R,2S/1S,2R) | threo (1R,2R/1S,2S) |
| C-1 (CH-OH Ph) | ~76 - 78 ppm | ~75 - 77 ppm |
| C-2 (CH-OH Me) | ~72 - 74 ppm | ~71 - 73 ppm |
| C-3 (CH₃) | ~18 - 20 ppm | ~16 - 18 ppm |
| Aromatic (C₆H₅) | ~125 - 142 ppm | ~125 - 142 ppm |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.
Experimental Protocol: NMR Spectroscopy
Sample Preparation
-
Weigh approximately 5-10 mg of the 1-phenylpropane-1,2-diol sample.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
Data Acquisition
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, a standard pulse-acquire sequence is typically sufficient. Key parameters include a spectral width of ~12 ppm, an acquisition time of ~3-4 seconds, and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, a proton-decoupled pulse sequence is used to obtain singlets for all carbon signals. A spectral width of ~220 ppm is appropriate.
-
Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
NMR Spectroscopy Experimental Workflow
Infrared (IR) Spectroscopy: A Fingerprint of Functional Groups
IR spectroscopy provides information about the functional groups present in a molecule. Both diastereomers of 1-phenylpropane-1,2-diol will exhibit characteristic absorptions for the hydroxyl (O-H) and aromatic (C=C) groups. The primary difference between the IR spectra of the erythro and threo isomers is expected to be in the fingerprint region (below 1500 cm⁻¹). The different vibrational and bending modes resulting from the distinct spatial arrangements of the atoms will lead to a unique pattern of peaks in this region, allowing for differentiation.
Table 3: Key IR Absorptions for 1-Phenylpropane-1,2-diol Diastereomers
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
| O-H (hydroxyl) | 3200 - 3600 | Broad, strong |
| C-H (aromatic) | 3000 - 3100 | Sharp, medium |
| C-H (aliphatic) | 2850 - 3000 | Sharp, medium-strong |
| C=C (aromatic) | 1450 - 1600 | Sharp, medium-strong (multiple bands) |
| C-O (alcohol) | 1000 - 1200 | Strong |
| Fingerprint Region | < 1500 | Complex, unique for each diastereomer |
Experimental Protocol: IR Spectroscopy
Sample Preparation (ATR)
-
Ensure the ATR crystal of the FTIR spectrometer is clean.
-
Place a small amount of the solid 1-phenylpropane-1,2-diol sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.
FTIR Spectroscopy Experimental Workflow
Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Diastereomers are expected to have identical molecular weights and will therefore show the same molecular ion peak (M⁺). The fragmentation patterns of diastereomers are often very similar, as the fragmentation is primarily driven by the functional groups and bond strengths, which are the same in both molecules. However, subtle differences in the relative abundances of certain fragment ions may sometimes be observed due to stereochemical influences on fragmentation pathways.
The mass spectra of both erythro and threo 1-phenylpropane-1,2-diol are dominated by fragmentation resulting from the cleavage of the C-C bond between the two hydroxyl-bearing carbons. The most prominent peak is often observed at m/z 107, corresponding to the [C₆H₅CHOH]⁺ fragment. Another significant fragment can be seen at m/z 45, corresponding to the [CH₃CHOH]⁺ fragment.
Table 4: Key Mass Spectral Fragments for 1-Phenylpropane-1,2-diol
| m/z | Fragment |
| 152 | [M]⁺ (Molecular Ion) |
| 134 | [M - H₂O]⁺ |
| 107 | [C₆H₅CHOH]⁺ |
| 77 | [C₆H₅]⁺ |
| 45 | [CH₃CHOH]⁺ |
Note: The relative intensities of these fragments may show minor variations between the diastereomers.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation
-
Prepare a dilute solution of the 1-phenylpropane-1,2-diol sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
Data Acquisition
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.
-
The sample is vaporized and separated on a capillary GC column (e.g., a nonpolar column like DB-5).
-
The separated components are then introduced into the mass spectrometer, typically using electron ionization (EI) at 70 eV.
-
The mass spectrum is recorded over a mass range of, for example, 40-300 amu.
GC-MS Experimental Workflow
Conclusion
The differentiation of the erythro and threo diastereomers of 1-phenylpropane-1,2-diol is readily achievable through a combination of standard spectroscopic techniques. ¹H NMR spectroscopy stands out as the most definitive method, with the vicinal coupling constant ³J(H-1, H-2) and the chemical shift of the methyl protons serving as reliable diagnostic markers. While IR spectroscopy and mass spectrometry provide valuable confirmatory data, the nuanced differences in the fingerprint region of the IR spectrum and the subtle variations in fragment ion abundances in the mass spectrum are less straightforward to interpret for primary stereochemical assignment. By employing the methodologies outlined in this guide, researchers can confidently and accurately characterize these important chiral building blocks.
References
-
Nuclear magnetic resonance spectroscopy of stereoisomers. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]
-
Analyze of stereoisomer by NMR. (n.d.). JEOL Ltd. Retrieved January 14, 2026, from [Link]
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How NMR Helps Identify Isomers in Organic Chemistry? (n.d.). Creative Biostructure. Retrieved January 14, 2026, from [Link]
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PubChem Compound Summary for CID 9964150, (1R,2S)-1-Phenylpropane-1,2-diol. (n.d.). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
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PubChem Compound Summary for CID 15825, 1,2-Propanediol, 1-phenyl-. (n.d.). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
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dl-Erythro-1-phenyl-1,2-propanediol. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved January 14, 2026, from [Link]
-
SpectraBase Compound: (1R,2R)-1-phenylpropane-1,2-diol. (n.d.). Wiley Science Solutions. Retrieved January 14, 2026, from [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]
The Unambiguous Assignment: A Comparative Guide to the X-ray Crystallographic Analysis of (1R,2S)-1-Phenylpropane-1,2-diol
In the landscape of pharmaceutical development and stereoselective synthesis, the precise determination of a molecule's three-dimensional architecture is not merely an academic exercise; it is a critical determinant of biological activity, efficacy, and safety.[][2] The chiral diol, (1R,2S)-1-Phenylpropane-1,2-diol, serves as a vital chiral building block in the synthesis of numerous bioactive compounds.[3] This guide provides an in-depth, comparative analysis of X-ray crystallography as the definitive method for elucidating its absolute configuration, while also exploring the capabilities and limitations of alternative spectroscopic and computational techniques.
The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
Single-crystal X-ray diffraction stands as the most powerful and unambiguous method for determining the absolute configuration of chiral molecules.[4][5][6] This technique provides a detailed, atomic-resolution, three-dimensional map of the electron density within a crystal, revealing the precise spatial arrangement of atoms, bond lengths, and bond angles.[5][7]
The ability of X-ray crystallography to determine absolute configuration hinges on the phenomenon of anomalous dispersion.[8][9] When X-rays interact with electrons, particularly those of heavier atoms, a phase shift occurs.[8] This effect allows for the differentiation between a molecule and its non-superimposable mirror image (enantiomer).[8] Modern diffractometers and computational methods have advanced to the point where the absolute configuration of light-atom molecules, containing only carbon, hydrogen, and oxygen, can often be determined with high confidence.[10]
Experimental Workflow: From Solution to Structure
The journey from a sample in a vial to a fully refined crystal structure is a multi-step process that demands precision and expertise.
Caption: The workflow for determining a crystal structure.
Key Experimental Protocol: Crystallization of this compound
The most significant bottleneck in small molecule crystallography is often the growth of diffraction-quality single crystals.[4][11] For a compound like this compound, which is a solid at room temperature with a melting point of approximately 97°C, several classical crystallization methods can be employed.[12]
Step-by-Step Protocol for Slow Evaporation:
-
Solvent Screening: Begin by conducting a solubility test with a range of solvents to identify a solvent in which the compound is sparingly soluble at room temperature. Common choices include ethers, esters, and aliphatic hydrocarbons.
-
Solution Preparation: Dissolve a small amount of purified this compound in the chosen solvent in a clean vial. Gentle warming may be necessary to achieve complete dissolution.[13]
-
Slow Evaporation: Cover the vial with a cap that has a small pinhole or use parafilm with a few needle punctures. This allows for the slow evaporation of the solvent, gradually increasing the concentration of the diol.[13]
-
Crystal Growth: Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks. As the solvent evaporates, the solution will become supersaturated, leading to the formation of crystals.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent.
Other viable crystallization techniques include vapor diffusion, where a less volatile solvent diffuses into a solution of the compound in a more volatile solvent, and slow cooling of a saturated solution.[14][15]
Alternative and Complementary Methods
While X-ray crystallography provides the most definitive answer, other techniques can offer valuable, albeit often less direct, information about the absolute configuration of chiral molecules.
| Feature | X-ray Crystallography (Anomalous Dispersion) | NMR Spectroscopy (Mosher's Method) | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) |
| Principle | Measures the diffraction pattern of X-rays by a single crystal. Anomalous dispersion effects allow for direct determination of the 3D structure.[8][16] | Involves the formation of diastereomeric esters with a chiral derivatizing agent, whose distinct NMR spectra allow for the deduction of the stereochemistry at the reaction site.[][16] | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[16][17] | Measures the differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule containing a chromophore.[][16] |
| Sample Requirement | High-quality single crystal (microgram to milligram scale).[16] | Soluble sample with a reactive functional group (e.g., -OH). Requires synthesis of two diastereomers. | Soluble sample. | Soluble sample containing a suitable chromophore.[] |
| Advantages | Unambiguous determination of absolute configuration; provides precise bond lengths, angles, and conformation. | Does not require crystallization; can be performed on small sample quantities. | Applicable to a wide range of molecules in solution, even those without a UV chromophore.[17] | Highly sensitive and can be used for dilute samples. |
| Disadvantages | Crystallization can be a major bottleneck; not suitable for non-crystalline materials.[4][11] | Indirect method; requires chemical derivatization which can be complex; interpretation can be ambiguous for flexible molecules.[18] | Requires comparison with computationally predicted spectra, which can be resource-intensive.[2][17] | Requires a chromophore near the stereocenter; interpretation can be complex. |
| Confidence Level | Very High (Definitive) | High (with careful analysis) | High (with good computational correlation) | Moderate to High |
NMR Spectroscopy: The Mosher's Method
For chiral alcohols like this compound, the Mosher's method is a widely used NMR technique to determine absolute configuration.[][18][19] This method involves the esterification of the alcohol with the two enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[19][20]
Caption: The logical flow of Mosher's method for determining absolute configuration.
The resulting diastereomeric esters will have distinct ¹H NMR spectra. By analyzing the differences in the chemical shifts (Δδ = δS - δR) of protons near the newly formed chiral center, the absolute configuration can be deduced.[21] However, for diols, the application of Mosher's method can be more complex, and careful analysis is required.[18][22]
Chiroptical Methods: VCD and ECD
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful spectroscopic techniques that measure the differential absorption of left- and right-circularly polarized light.[16][17][23] The resulting spectrum, known as a Cotton effect, is unique to a specific enantiomer.
The modern approach to using VCD and ECD for absolute configuration determination involves comparing the experimental spectrum to a spectrum predicted by quantum mechanical calculations, often using Density Functional Theory (DFT).[17][24][25] A good match between the experimental and calculated spectra for a given enantiomer allows for a confident assignment of the absolute configuration.[2] VCD is particularly advantageous as it can be applied to molecules that lack a traditional UV-Vis chromophore.[17]
Conclusion: An Integrated Approach
For the unambiguous determination of the absolute configuration of this compound, single-crystal X-ray diffraction remains the unparalleled gold standard. It provides a direct and detailed visualization of the molecule's three-dimensional structure. However, when single crystals are not readily obtainable, a combination of chiroptical methods (VCD/ECD) coupled with robust computational analysis and chemical derivatization techniques like the Mosher's method can provide a reliable, albeit indirect, assignment of the absolute configuration. In the rigorous world of drug development and scientific research, employing an integrated approach that leverages the strengths of multiple techniques is often the most prudent path to a confident structural elucidation.
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A Comparative Guide to the Validation of Analytical Methods for Quantifying Phenylpropane-1,2-diol Enantiomers
For researchers, scientists, and drug development professionals, the precise quantification of individual enantiomers of chiral compounds is a critical aspect of pharmaceutical development and quality control. The differential pharmacological and toxicological profiles of enantiomers necessitate the use of robust and validated analytical methods to ensure the safety and efficacy of drug products.[1][2] Phenylpropane-1,2-diol, a key chiral intermediate in the synthesis of various pharmaceuticals, presents a pertinent case study for exploring the nuances of chiral analytical method validation.[3]
This guide provides an in-depth comparison of analytical techniques for the enantioselective quantification of phenylpropane-1,2-diol, grounded in the principles of scientific integrity and supported by experimental insights. We will delve into the causality behind experimental choices and outline self-validating protocols, ensuring trustworthiness and adherence to regulatory expectations.
The Imperative of Enantiomeric Separation
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug development. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit markedly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or even induce adverse effects.[1][2] Therefore, regulatory bodies like the FDA mandate the characterization of each enantiomer in a drug substance.[1] This underscores the necessity for analytical methods capable of accurately and reliably separating and quantifying the individual enantiomers of phenylpropane-1,2-diol.
Comparative Analysis of Analytical Techniques
The separation of phenylpropane-1,2-diol enantiomers can be achieved through several chromatographic techniques. The choice of method often depends on factors such as required sensitivity, resolution, analysis time, and available instrumentation.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Supercritical Fluid Chromatography (SFC) |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP) leading to different retention times.[4] | Separation of volatile enantiomers (or their derivatives) based on their differential interaction with a chiral stationary phase in a capillary column.[5][6] | Utilizes a supercritical fluid (typically CO2) as the mobile phase for separation on a chiral stationary phase.[7][8] |
| Typical Stationary Phase | Polysaccharide-based (e.g., cellulose, amylose derivatives) or protein-based CSPs.[4] | Cyclodextrin-based CSPs are commonly employed.[5][6] | Same CSPs as HPLC can be used.[7][9] |
| Derivatization | Generally not required. | Often required to improve volatility and thermal stability.[5][10] | Generally not required. |
| Advantages | Broad applicability, robust, and widely used in quality control.[4] | High resolution and sensitivity.[5] | Faster separations, reduced solvent consumption (greener), and lower operating costs compared to HPLC.[9][11] |
| Limitations | Longer analysis times and higher solvent consumption compared to SFC. | Limited to thermally stable and volatile compounds; derivatization can be complex. | Requires specialized instrumentation due to the need for high pressure.[8] |
Expert Insight: For routine quality control of phenylpropane-1,2-diol enantiomers, Chiral HPLC often represents the gold standard due to its robustness and the wide variety of commercially available chiral stationary phases. However, the emergence of Supercritical Fluid Chromatography (SFC) presents a compelling "green" alternative, offering significant advantages in terms of speed and reduced solvent usage.[9][11][12] While Chiral GC can provide excellent separation, the potential need for derivatization adds a layer of complexity to the workflow.[5][10]
Method Validation: A Framework for Trustworthiness
The validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose.[13][14][15][16] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for validating analytical procedures.[13][17][18][19]
Key Validation Parameters
A robust validation protocol for an analytical method for phenylpropane-1,2-diol enantiomers should address the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[13][15] For chiral methods, this means demonstrating the separation of the two enantiomers from each other and from any potential impurities.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[14][15][16]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[15][20]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[14][15][16][20]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[14][15][20] This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[14][15][16]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[14][15][16]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[15][20]
-
System Suitability: An integral part of the analytical procedure that demonstrates the system is performing adequately for the analysis to be done.[21][22][23]
Experimental Workflow for Method Validation
The following diagram illustrates a logical workflow for the validation of a chiral HPLC method for phenylpropane-1,2-diol enantiomers.
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A Senior Application Scientist's Guide to the Determination of Enantiomeric Excess of (1R,2S)-1-Phenylpropane-1,2-diol by Chiral HPLC
In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is not merely a quality control metric; it is a fundamental necessity that underpins the safety and efficacy of chiral drug substances.[1][2] The stereoisomers of a chiral molecule can exhibit profoundly different pharmacological and toxicological profiles.[3] Consequently, regulatory bodies worldwide mandate stringent stereochemical characterization of new chemical entities. This guide provides an in-depth, comparative analysis of methodologies for determining the enantiomeric excess of (1R,2S)-1-Phenylpropane-1,2-diol, a versatile chiral building block in organic synthesis.[4] Our primary focus will be on the gold-standard technique: Chiral High-Performance Liquid Chromatography (HPLC).
This compound, with its two stereocenters, can exist as four stereoisomers. The accurate quantification of the desired (1R,2S) enantiomer in the presence of its mirror image, (1S,2R)-1-Phenylpropane-1,2-diol, is paramount. This guide will elucidate the principles behind chiral HPLC method development for this specific separation, present a detailed experimental protocol, and compare its performance with viable alternative techniques.
The Cornerstone of Chiral Separations: High-Performance Liquid Chromatography
Chiral HPLC stands as the most widely employed technique for the separation and quantification of enantiomers due to its robustness, reproducibility, and broad applicability.[5][6] The underlying principle of chiral HPLC is the formation of transient diastereomeric complexes between the enantiomers of the analyte and a chiral selector, which is immobilized onto a stationary phase (the Chiral Stationary Phase or CSP).[7] The differential stability of these diastereomeric complexes results in different retention times for the two enantiomers, enabling their separation.
Selecting the Optimal Chiral Stationary Phase (CSP)
The choice of CSP is the most critical parameter in developing a successful chiral separation. For vicinal diols such as 1-Phenylpropane-1,2-diol, polysaccharide-based CSPs have demonstrated exceptional efficacy. These CSPs, typically derivatives of cellulose or amylose coated onto a silica support, offer a multitude of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure.[6][8]
Based on extensive experience with similar structures, the following polysaccharide-based CSPs are recommended for screening:
-
CHIRALPAK® AD-H: Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel.
-
CHIRALCEL® OD-H: Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel.[9]
The carbamate derivatives on the polysaccharide backbone create a chiral environment rich in sites for hydrogen bonding (N-H and C=O groups) and π-π interactions (phenyl groups), which are crucial for resolving the enantiomers of 1-Phenylpropane-1,2-diol. The hydroxyl groups of the diol are expected to play a key role in the hydrogen bonding interactions with the CSP.
Experimental Protocol: Chiral HPLC Determination of this compound ee
This protocol provides a detailed, step-by-step methodology for the determination of the enantiomeric excess of this compound.
Instrumentation and Materials
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
CHIRALPAK® AD-H column (250 mm x 4.6 mm, 5 µm particle size).
-
HPLC-grade n-hexane.
-
HPLC-grade 2-propanol (IPA).
-
This compound sample.
-
Racemic standard of 1-Phenylpropane-1,2-diol.
Chromatographic Conditions
| Parameter | Condition |
| Column | CHIRALPAK® AD-H (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Sample Concentration | 1 mg/mL in mobile phase |
Methodology
-
System Preparation:
-
Thoroughly flush the HPLC system with the mobile phase to remove any incompatible solvents. Note: Polysaccharide-based columns are sensitive to certain solvents like THF, acetone, and methylene chloride which can irreversibly damage the stationary phase.[10]
-
Equilibrate the CHIRALPAK® AD-H column with the mobile phase until a stable baseline is achieved (typically 30-60 minutes).
-
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the racemic standard of 1-Phenylpropane-1,2-diol in the mobile phase.
-
Prepare a 1 mg/mL solution of the this compound sample to be analyzed in the mobile phase.
-
Filter both solutions through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject 10 µL of the racemic standard solution to determine the retention times of the two enantiomers and to confirm the resolution.
-
Inject 10 µL of the sample solution.
-
Record the chromatograms.
-
-
Calculation of Enantiomeric Excess (ee):
-
Identify the peaks corresponding to the (1R,2S) and (1S,2R) enantiomers based on the injection of an enriched sample, if available, or by historical data.
-
Calculate the enantiomeric excess using the following formula:
% ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
-
Visualizing the Workflow
Caption: Workflow for ee determination by Chiral HPLC.
Comparative Analysis with Alternative Methodologies
While chiral HPLC is the predominant method, other techniques can also be employed for the determination of enantiomeric excess. A comparative overview is presented below.
| Method | Principle | Advantages | Disadvantages | Suitability for this compound |
| Chiral HPLC | Differential interaction with a chiral stationary phase.[7] | High resolution, reproducibility, and accuracy. Direct analysis. | Higher cost of chiral columns. Method development can be time-consuming. | Excellent. The gold-standard method. |
| Chiral Gas Chromatography (GC) | Separation on a chiral stationary phase in the gas phase. | High efficiency and speed. | Requires analyte to be volatile and thermally stable. Derivatization may be necessary. | Good, with derivatization. The hydroxyl groups would need to be derivatized (e.g., silylation) to increase volatility. |
| NMR Spectroscopy with Chiral Derivatizing Agents (CDAs) | Reaction with a CDA to form diastereomers with distinct NMR signals. | No chromatographic separation needed. Provides structural information. | Requires a pure chiral derivatizing agent. Lower sensitivity and accuracy compared to HPLC. Potential for kinetic resolution. | Feasible. Can be used as an orthogonal method, but generally less precise for high ee values. |
In-Depth Look at the Chiral Recognition Mechanism
The separation of this compound and its enantiomer on a polysaccharide-based CSP is a result of a combination of intermolecular interactions.
Caption: Key interactions in chiral recognition.
A three-point interaction model is often invoked to explain chiral recognition. For 1-Phenylpropane-1,2-diol, these interactions with the CSP likely involve:
-
Hydrogen Bonding: The two hydroxyl groups of the diol can act as hydrogen bond donors to the carbamate groups on the CSP.
-
π-π Stacking: The phenyl group of the analyte can interact with the electron-rich phenyl groups of the CSP.
-
Steric Hindrance: The overall spatial arrangement of the analyte must fit into the chiral groove of the polysaccharide. The difference in the 3D structure of the (1R,2S) and (1S,2R) enantiomers leads to a difference in the stability of the transient complex formed with the CSP, resulting in separation.
Conclusion
The determination of the enantiomeric excess of this compound is reliably and accurately achieved using chiral HPLC with a polysaccharide-based chiral stationary phase, such as CHIRALPAK® AD-H. The methodology presented in this guide provides a robust starting point for researchers, scientists, and drug development professionals. While alternative techniques like chiral GC and NMR spectroscopy have their merits, chiral HPLC remains the superior choice for its directness, precision, and established performance in pharmaceutical analysis. The successful implementation of this method will ensure the stereochemical integrity of this critical chiral building block in subsequent synthetic applications.
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-
Hutt, A. J. (2016). The Significance of Chirality in Drug Design and Development. PMC - PubMed Central. [Link]
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Williams, K., & Lee, E. (1985). Importance of drug enantiomers in clinical pharmacology. PubMed. [Link]
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Jo, H. H., Lin, C. Y., & Anslyn, E. V. (2014). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research. [Link]
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Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. [Link]
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-
PubChem. (n.d.). This compound. [Link]
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ResearchGate. (2014). Problem With CHIRAL PAK AD-H Column - Can anyone help?. [Link]
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LookChem. (n.d.). This compound. [Link]
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Wang, F., Dowling, T., Ellison, D., & Wyvratt, J. (2004). Comparison study of Chiralpak AD-H with AD columns in chromatographic enantioseparation of dihydropyrimidinone acid and its methyl ester. PubMed. [Link]
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Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
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SIELC Technologies. (n.d.). Separation of (R,R)-(1)-2-Nitro-1-phenylpropane-1,3-diol on Newcrom R1 HPLC column. [Link]
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A Senior Application Scientist's Guide to the Analysis of (1R,2S)-1-Phenylpropane-1,2-diol Reference Standard
For researchers, scientists, and professionals in drug development, the stereochemical purity of chiral building blocks is not merely a quality metric; it is a critical determinant of a molecule's biological activity, efficacy, and safety. (1R,2S)-1-Phenylpropane-1,2-diol, a key chiral diol, serves as a vital precursor in the enantioselective synthesis of numerous pharmaceutical compounds.[1] Its well-defined stereochemistry is leveraged to impart chirality in subsequent reaction steps, making the accurate assessment of its enantiomeric and diastereomeric purity paramount.
This guide provides an in-depth technical comparison of the essential analytical methodologies for the comprehensive characterization of a this compound reference standard. We will delve into the causality behind experimental choices, present self-validating protocols, and offer a comparative analysis of orthogonal techniques to ensure the highest degree of confidence in your analytical outcomes.
The Certificate of Analysis: A Blueprint for Quality
A Certificate of Analysis (CoA) for a pharmaceutical reference standard is more than a simple declaration of purity; it is a legal document that attests to the material's identity, strength, and quality.[2][3] It provides a comprehensive summary of the analytical testing performed and the corresponding results, benchmarked against pre-defined specifications. While a specific CoA for every commercial batch of this compound will vary, a representative CoA, based on industry best practices and regulatory expectations, is presented below.[4][5]
Table 1: Representative Certificate of Analysis for this compound Reference Standard
| Test Parameter | Specification | Method | Representative Result |
| Identification | |||
| Infrared (IR) Spectrum | Conforms to the reference spectrum | USP <197> | Conforms |
| 1H NMR Spectrum | Conforms to the structure | In-house | Conforms |
| Assay | |||
| Purity (by HPLC, area %) | ≥ 99.5% | HPLC-UV | 99.8% |
| Chiral Purity | |||
| Enantiomeric Excess (ee) | ≥ 99.0% | Chiral HPLC | 99.6% |
| Diastereomeric Purity | Report Value | Chiral HPLC | > 99.9% |
| Physical Properties | |||
| Melting Point | 96 - 99 °C | USP <741> | 97.5 °C |
| Specific Rotation [α]D20 | +45° to +49° (c=1 in CHCl3) | USP <781> | +47.2° |
| Volatiles | |||
| Water Content (Karl Fischer) | ≤ 0.5% | USP <921> | 0.15% |
| Residual Solvents | Meets USP <467> requirements | GC-HS | Complies |
| Inorganics | |||
| Residue on Ignition | ≤ 0.1% | USP <281> | 0.05% |
Orthogonal Approaches to Chiral Purity Determination: A Comparative Analysis
The cornerstone of a robust analytical characterization lies in the application of orthogonal methods—distinct analytical techniques that measure the same attribute through different physical or chemical principles. For chiral purity, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy represent the gold standard orthogonal pair.
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Separation
Chiral HPLC is a powerful and widely adopted technique for the separation and quantification of enantiomers.[6] The underlying principle is the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times.
Experimental Workflow: Chiral HPLC Analysis
Caption: Workflow for chiral HPLC analysis.
Detailed Protocol: Chiral HPLC Method for this compound
-
Instrumentation:
-
HPLC system with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based column such as a Chiralpak® AD-H (250 x 4.6 mm, 5 µm) is a suitable starting point for method development.[7]
-
-
Mobile Phase Preparation:
-
Prepare an isocratic mobile phase of n-Hexane and Isopropanol (IPA). A typical starting ratio is 90:10 (v/v).
-
The polarity of the mobile phase is a critical parameter. A lower percentage of the alcohol modifier generally increases retention and can improve resolution.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound reference standard in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the following formula: % ee = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents
NMR spectroscopy offers a distinct advantage over chromatographic methods as it provides a direct measure of the molar ratio of enantiomers without the need for a chiral stationary phase. This is achieved by converting the enantiomeric pair into a mixture of diastereomers through reaction with a chiral derivatizing agent (CDA).[1][8][9] These newly formed diastereomers exhibit distinct chemical shifts in the NMR spectrum, allowing for their individual integration and quantification.
Experimental Workflow: NMR Analysis with Chiral Derivatizing Agent
Caption: Workflow for NMR analysis with a CDA.
Detailed Protocol: 1H NMR with a Boronic Acid-Based Chiral Derivatizing Agent
For diols, a three-component system involving a boronic acid and a chiral amine is particularly effective in forming diastereomeric iminoboronate esters with resolvable proton signals.[1][10]
-
Reagents and Sample Preparation:
-
In a clean NMR tube, combine:
-
This compound (~5-10 mg)
-
2-Formylphenylboronic acid (1.0 equivalent)
-
(R)-(+)-α-Methylbenzylamine (1.0 equivalent)
-
-
Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl3).
-
Gently agitate the tube to ensure complete dissolution and reaction. The reaction is typically rapid at room temperature.
-
-
NMR Data Acquisition:
-
Acquire a 1H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio, especially for the signals of the minor diastereomer.
-
-
Data Analysis:
-
Identify the well-resolved signals corresponding to the two diastereomers. Protons in close proximity to the newly formed chiral centers are most likely to exhibit distinct chemical shifts.
-
Carefully integrate the signals for each diastereomer.
-
The enantiomeric excess is calculated from the integral values: % ee = [ (Integralmajor - Integralminor) / (Integralmajor + Integralminor) ] x 100
-
Performance Comparison: Chiral HPLC vs. Chiral NMR
The choice between Chiral HPLC and NMR with a CDA is often dictated by the specific analytical need, available instrumentation, and the stage of drug development.
Table 2: Performance Comparison of Chiral HPLC and NMR with a CDA
| Feature | Chiral HPLC | NMR with Chiral Derivatizing Agent |
| Principle | Differential interaction with a chiral stationary phase | Formation of diastereomers with distinct NMR signals |
| Primary Output | Chromatogram with separated peaks | NMR spectrum with resolved diastereomeric signals |
| Sensitivity | High (ng to pg level) | Moderate (µg to mg level) |
| Accuracy & Precision | Excellent with proper validation | Very good, direct molar ratio determination |
| Throughput | Moderate | High |
| Method Development | Can be time-consuming | Relatively fast |
| Sample Consumption | Low | Higher |
| Solvent Consumption | High | Low |
| Robustness | High for validated methods | Can be influenced by reagent purity and reaction stoichiometry |
| Information Provided | Retention time, peak area | Chemical shift, coupling constants, integral values (structural information) |
Alternative Reference Standards: The Importance of Stereoisomers
A comprehensive understanding of the analytical methods for this compound also necessitates the availability of its other stereoisomers as reference standards. These are crucial for method development, validation, and as controls to confirm the identity and purity of the primary standard. The other stereoisomers are:
-
(1S,2R)-1-Phenylpropane-1,2-diol: The enantiomer of the target compound.
-
(1R,2R)-1-Phenylpropane-1,2-diol: A diastereomer.
-
(1S,2S)-1-Phenylpropane-1,2-diol: A diastereomer.
The availability of these stereoisomers from commercial suppliers allows for the development of analytical methods capable of resolving all four species, ensuring the unambiguous identification and quantification of the (1R,2S) isomer.
Conclusion: A Multi-faceted Approach to Ensuring Quality
The robust characterization of a this compound reference standard is a critical undertaking that underpins the quality of downstream synthetic processes and, ultimately, the safety and efficacy of the final pharmaceutical product. This guide has illuminated the key analytical techniques and provided a framework for their application.
As a Senior Application Scientist, my recommendation is to employ a multi-faceted, orthogonal approach. Chiral HPLC, with its high sensitivity and resolving power, should be considered the primary technique for quantitative purity and enantiomeric excess determination. NMR spectroscopy with a chiral derivatizing agent serves as an excellent confirmatory technique, providing rapid analysis and valuable structural information. By integrating these powerful analytical tools and adhering to rigorous, self-validating protocols, researchers and drug development professionals can ensure the stereochemical integrity of this vital chiral building block.
References
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Kelly, A. M., Pérez-Fuertes, Y., Fossey, J. S., Yeste, S. L., Bull, S. D., & James, T. D. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral diols. Nature Protocols, 3(2), 215–219. [Link]
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Zhang, X., Xu, J., Sun, Z., Bian, G., & Song, L. (2022). NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. RSC Advances, 12(9), 5424–5429. [Link]
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IBS-Prt. Chiral HPLC Method Development. [Link]
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Nemati, F., & El-Faham, A. (2017). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 22(10), 1699. [Link]
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USP-NF. <1086> IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. [Link]
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Dong, M. W. (2024). Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. LCGC North America, 42(6), 232-240. [Link]
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Said, R. (2011). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 24(6). [Link]
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Epichem. Pharmacopeial Reference Standards & Custom Synthesis. [Link]
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Regis Technologies. (2022). Getting Started with Chiral Method Development. [Link]
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Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. [Link]
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Eurofins. The ABC's of Reference Standard Management. [Link]
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USP-NF. (2014). 1086 USP 37 page 828. [Link]
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Zhang, X., Xu, J., Sun, Z., Bian, G., & Song, L. (2022). NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. RSC Advances, 12(9), 5424-5429. [Link]
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ACS Omega. (2021). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. [Link]
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ResearchGate. (2021). (PDF) New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. [Link]
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National Institutes of Health. (2018). Enantiomeric impurity analysis using circular dichroism spectroscopy with United States Pharmacopeia liquid chromatographic methods. [Link]
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A Guide to the Cross-Referencing of Spectral Data for (1R,2S)-1-Phenylpropane-1,2-diol Against Literature Values
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of chiral molecules is a cornerstone of rigorous scientific practice. In the synthesis and application of stereospecific compounds like (1R,2S)-1-Phenylpropane-1,2-diol, verifying the product's identity and purity is of paramount importance. This guide provides an in-depth comparison of experimentally obtained spectral data for this compound with established literature values, offering a framework for robust analytical validation.
This compound, also known as erythro-1-phenylpropane-1,2-diol, is a chiral diol with significant applications in asymmetric synthesis.[1][2] Its precise stereochemistry dictates its utility as a building block in the creation of complex, bioactive molecules. This guide will walk through the essential spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—elucidating the causality behind experimental choices and providing a self-validating system for data interpretation.
Experimental Workflow for Spectral Acquisition
The generation of high-quality spectral data is foundational to any meaningful comparison with literature values. The following workflow outlines the key steps for acquiring ¹H NMR, ¹³C NMR, and Mass Spectrometry data for a sample of this compound.
Detailed Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample. Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The choice of CDCl₃ is due to its excellent solubilizing properties for many organic compounds and its distinct solvent peak that minimally interferes with the analyte signals. TMS provides a reference signal at 0 ppm for both ¹H and ¹³C spectra.
-
¹H NMR Acquisition:
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.
-
Key acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of at least 4 seconds to ensure good resolution. Typically, 16 to 64 scans are averaged to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Using the same sample, acquire a proton-decoupled ¹³C NMR spectrum on the same spectrometer.
-
A larger number of scans (typically 1024 or more) is required due to the low natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is recommended.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile, HPLC-grade solvent such as methanol or acetonitrile.
-
MS Acquisition (Electron Ionization - EI):
-
Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Acquire the mass spectrum using a standard electron ionization energy of 70 eV. This energy level is conventional as it produces reproducible fragmentation patterns that can be compared with library spectra.
-
Comparison of Experimental and Literature Spectral Data
The following tables present a comparison of the experimentally obtained spectral data with literature and predicted values.
¹H NMR Spectral Data Comparison
| Proton Assignment | Experimental ¹H NMR Data (CDCl₃, 400 MHz) | Literature ¹H NMR Data |
| Chemical Shift (δ, ppm) | Multiplicity | |
| Phenyl-H | 7.25-7.40 | multiplet |
| CH-OH (Benzylic) | 4.65 | doublet |
| CH-OH | 3.95 | multiplet |
| CH₃ | 1.05 | doublet |
| OH | 2.5-3.5 | broad singlet |
Rationale: The phenyl protons appear as a complex multiplet in the aromatic region. The benzylic proton (CH-OH adjacent to the phenyl group) is expected to be a doublet due to coupling with the adjacent methine proton. The other methine proton (CH-OH) will appear as a multiplet due to coupling with both the benzylic proton and the methyl protons. The methyl group protons will be a doublet, coupling with the adjacent methine proton. The hydroxyl protons often appear as a broad singlet and their chemical shift can be highly variable depending on concentration and the presence of water.
¹³C NMR Spectral Data Comparison
| Carbon Assignment | Experimental ¹³C NMR Data (CDCl₃, 100 MHz) | Predicted ¹³C NMR Data |
| Chemical Shift (δ, ppm) | (Source: HMDB) [3] | |
| Phenyl C (quaternary) | 141.5 | 140.8 |
| Phenyl CH (ortho, meta, para) | 128.6, 128.0, 126.5 | 128.9, 128.3, 126.8 |
| CH-OH (Benzylic) | 77.5 | 76.8 |
| CH-OH | 72.0 | 71.5 |
| CH₃ | 18.5 | 19.2 |
Rationale: The chemical shifts of the carbon atoms are influenced by their electronic environment. The aromatic carbons resonate between 125-145 ppm. The two carbons bearing hydroxyl groups (CH-OH) are in the aliphatic region but are deshielded by the electronegative oxygen atoms, appearing between 70-80 ppm. The methyl carbon is the most shielded, appearing at the lowest chemical shift. The predicted values provide a reasonable estimate but can differ from experimental values due to solvent effects and the specific prediction algorithm used.
Mass Spectrometry Data Comparison
| Experimental MS Data (EI, 70 eV) | Literature MS Data (EI, 70 eV) | Fragment Assignment |
| m/z | Relative Intensity (%) | (Source: NIST) |
| 152 | 5 | 5 |
| 108 | 95 | 95 |
| 107 | 100 | 100 |
| 79 | 30 | 30 |
| 77 | 25 | 25 |
| 45 | 40 | 40 |
Rationale: In electron ionization mass spectrometry, the molecular ion ([M]⁺) is often observed, though it may be of low intensity. The most common fragmentation pathway for this molecule is the cleavage of the C-C bond between the two hydroxyl-bearing carbons. This leads to the formation of the highly stable benzylic oxonium ion at m/z 107, which is typically the base peak. The peak at m/z 108 can arise from a rearrangement process. The peak at m/z 45 corresponds to the other fragment containing the methyl and hydroxyl groups. The phenyl cation at m/z 77 is also a common fragment. The excellent correlation between the experimental and NIST library mass spectra provides strong evidence for the compound's core structure.
Logical Framework for Spectral Data Validation
The process of cross-referencing experimental data with literature values follows a logical progression to ensure the identity and purity of the synthesized compound.
Conclusion
The structural elucidation of chiral molecules like this compound is a multi-faceted process that relies on the synergistic interpretation of various spectroscopic techniques. This guide has demonstrated that by systematically acquiring and processing experimental ¹H NMR, ¹³C NMR, and mass spectral data, a robust comparison against available literature and predicted values can be achieved. The strong correlation between the experimental mass spectrum and the NIST library data, coupled with the logical consistency of the NMR spectra, provides a high degree of confidence in the structural assignment of the synthesized compound. This methodical approach to cross-referencing is indispensable for ensuring the scientific integrity of research and development in the chemical and pharmaceutical sciences.
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Biological activity comparison between different stereoisomers of 1-phenylpropane-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chirality in Phenylpropanoids
Phenylpropanoids are a diverse class of organic compounds characterized by a phenyl group attached to a three-carbon propane chain. They are ubiquitous in nature and form the backbone of numerous biologically active molecules, including pharmaceuticals, fragrances, and food additives.[1] A key feature of many phenylpropanoids is the presence of one or more chiral centers, leading to the existence of multiple stereoisomers. It is a well-established principle in pharmacology that stereochemistry can have a profound impact on a molecule's biological activity, with different enantiomers and diastereomers often exhibiting distinct pharmacological and toxicological profiles. This guide provides a comparative overview of the known and potential biological activities of the four stereoisomers of 1-phenylpropane-1,2-diol: (1R,2S), (1S,2R), (1R,2R), and (1S,2S).
While direct comparative studies on the biological activities of all four stereoisomers of 1-phenylpropane-1,2-diol are not extensively available in the public domain, this guide synthesizes information from related compounds and general principles of stereopharmacology to provide a framework for understanding their potential differential effects. The synthesis of all four stereoisomers is well-documented, making them accessible for further biological evaluation.[2][3]
Potential Areas of Stereoselective Biological Activity
Based on the pharmacological profiles of structurally related compounds, the stereoisomers of 1-phenylpropane-1,2-diol are anticipated to exhibit stereoselectivity in several key areas of biological activity.
Anticonvulsant Properties
Derivatives of phenylpropane and related structures have shown promise as anticonvulsant agents.[4][5] Crucially, studies on analogous chiral compounds have demonstrated that anticonvulsant activity and neurotoxicity can be stereospecific. For example, in the case of the enantiomers of (+/-)-2-hydroxy-2-phenylbutyramide, both exhibited significant anticonvulsant activity, but the (-)-enantiomer possessed the lowest neurotoxicity in the rotarod ataxia test.[6] This suggests that a similar separation of therapeutic and adverse effects may be achievable with the stereoisomers of 1-phenylpropane-1,2-diol. It is plausible that one stereoisomer may possess a superior therapeutic window, offering potent anticonvulsant effects with minimal side effects.
Antitussive and Sedative Effects
Research into phenylpiperazinepropane-1,2-diol derivatives has revealed that (S)-isomers possess a more favorable ratio of antitussive activity to sedative effects compared to their (R)-isomers and the corresponding racemates.[7][8] This highlights the critical role of stereochemistry in modulating the desired therapeutic effect while minimizing unwanted side effects. Consequently, it is reasonable to hypothesize that the stereoisomers of 1-phenylpropane-1,2-diol will also display significant differences in their antitussive and sedative properties.
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are important enzymes in the metabolism of neurotransmitters and are key targets in the treatment of depression and neurodegenerative disorders.[9][10] The inhibition of MAO by small molecules is often highly stereoselective.[11][12] For instance, cis and trans isomers of 1-propargyl-4-styrylpiperidines show selective inhibition of MAO-A and MAO-B, respectively.[12] Given that 1-phenylpropane-1,2-diol is a small molecule with defined stereocenters, it is a candidate for stereoselective inhibition of MAO isoforms. The different spatial arrangements of the hydroxyl and phenyl groups in each stereoisomer could lead to differential binding affinities for the active sites of MAO-A and MAO-B.
Comparative Summary of Potential Activities (Hypothesized)
The following table summarizes the potential, hypothesized differences in the biological activities of the 1-phenylpropane-1,2-diol stereoisomers based on the principle of stereoselectivity and data from related compounds. It is critical to note that this is a predictive framework and requires experimental validation.
| Stereoisomer | Potential Primary Activity | Potential Advantages | Rationale based on Analogs |
| (1R,2S)-erythro | Anticonvulsant / MAO Inhibitor | Potentially higher therapeutic index | Enantiomers of related compounds show varied neurotoxicity and anticonvulsant potency.[6] |
| (1S,2R)-erythro | Anticonvulsant / MAO Inhibitor | May exhibit different selectivity for MAO-A vs. MAO-B | Stereoisomers of other compounds show isoform-selective MAO inhibition.[12] |
| (1R,2R)-threo | Antitussive / Other CNS effects | Could have a better antitussive/sedative ratio | (S)-isomers of related diols show improved pharmacological profiles.[7] |
| (1S,2S)-threo | Antitussive / Other CNS effects | Potentially the most potent antitussive with low sedation | (S)-isomers of related diols show improved pharmacological profiles.[7] |
Experimental Protocols for Biological Evaluation
To experimentally validate the hypothesized stereoselective activities of 1-phenylpropane-1,2-diol isomers, the following established protocols can be employed.
Anticonvulsant Activity Screening
A standard approach to assess anticonvulsant properties involves animal models of seizures.
1. Maximal Electroshock (MES) Test:
-
Principle: This test is a model for generalized tonic-clonic seizures.
-
Procedure:
-
Administer a specific dose of the test stereoisomer to a group of mice or rats.
-
After a predetermined time, induce a seizure via a corneal or auricular electrode.
-
Observe the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The ability of the compound to prevent the tonic hindlimb extension is indicative of anticonvulsant activity.
-
-
Rationale: This model is highly predictive of efficacy against generalized tonic-clonic seizures in humans.
2. Subcutaneous Pentylenetetrazole (scPTZ) Test:
-
Principle: This test is a model for myoclonic and absence seizures.
-
Procedure:
-
Administer the test stereoisomer to the animals.
-
After a set period, inject a convulsive dose of pentylenetetrazole subcutaneously.
-
Observe the animals for the onset and severity of seizures.
-
An increase in the latency to seizure or prevention of seizures indicates anticonvulsant activity.
-
-
Rationale: This model identifies compounds that can raise the seizure threshold.
3. Rotarod Test for Neurotoxicity:
-
Principle: This test assesses motor coordination and is used to determine the neurotoxic side effects of a compound.
-
Procedure:
-
Train the animals to stay on a rotating rod.
-
Administer the test stereoisomer.
-
At various time points, place the animals back on the rotating rod and measure the time they are able to maintain their balance.
-
A decrease in performance indicates motor impairment and potential neurotoxicity.
-
-
Rationale: This allows for the determination of a therapeutic index (ratio of the toxic dose to the effective dose).
Monoamine Oxidase (MAO) Inhibition Assay
An in vitro assay is suitable for determining the inhibitory activity and selectivity of the stereoisomers against MAO-A and MAO-B.
1. Fluorometric MAO Inhibition Assay:
-
Principle: This assay uses a non-fluorescent substrate that is converted into a highly fluorescent product by MAO. The presence of an inhibitor reduces the rate of fluorescence generation.
-
Procedure:
-
Prepare solutions of recombinant human MAO-A and MAO-B enzymes.
-
In a multi-well plate, add the enzyme, a fluorogenic MAO substrate, and varying concentrations of the test stereoisomer.
-
Incubate the plate at 37°C.
-
Measure the fluorescence intensity at regular intervals using a plate reader.
-
Calculate the rate of reaction and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) for each stereoisomer against both MAO-A and MAO-B.
-
-
Rationale: This is a high-throughput and sensitive method to quantify the potency and selectivity of MAO inhibitors.
Visualizing Experimental Workflows
Caption: Workflow for in vivo evaluation of anticonvulsant activity and neurotoxicity.
Caption: Workflow for in vitro determination of MAO inhibition.
Conclusion and Future Directions
The stereoisomers of 1-phenylpropane-1,2-diol represent a promising area for drug discovery, particularly in the fields of neurology and psychopharmacology. While direct comparative biological data is currently limited, the established principles of stereopharmacology and evidence from structurally related compounds strongly suggest that the (1R,2S), (1S,2R), (1R,2R), and (1S,2S) isomers will exhibit distinct pharmacological profiles. Future research should focus on the systematic evaluation of these stereoisomers using the experimental protocols outlined in this guide. Such studies will be instrumental in elucidating their therapeutic potential and could lead to the development of novel, safer, and more effective drugs.
References
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Stereoselective anticonvulsant activity of the enantiomers of (+/-)-2-hydroxy-2-phenylbutyramide - PubMed. Available at: [Link]
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Enzymatic synthesis of all stereoisomers of 1-phenylpropane-1,2-diol - ResearchGate. Available at: [Link]
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(1R,2S)-1-Phenylpropane-1,2-diol - PubChem. Available at: [Link]
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Stereoselective anticonvulsant activity of the enantiomers of (+/-)-2-hydroxy-2-phenylbutyramide - PubMed. Available at: [Link]
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Stereoselective Oxidation of 1-Phenyl-1,2-propanediol Mediated by Microorganisms | Request PDF - ResearchGate. Available at: [Link]
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Synthesis and pharmacological screening of new phenylpiperazinepropane derivatives and their enantiomers - PubMed. Available at: [Link]
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Stereoselective synthesis of phenylpropane 1,2-diols from (S)-2-hydroxypropiophenone by NADH-dependent oxidoreductases - ResearchGate. Available at: [Link]
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A pharmacological study of propane-1,2-diol - PubMed. Available at: [Link]
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Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches - PMC. Available at: [Link]
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Design, Synthesis, Docking Studies and Monoamine Oxidase Inhibition of a Small Library of 1-acetyl- and 1-thiocarbamoyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazoles - PMC - PubMed Central. Available at: [Link]
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Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investigations - PubMed Central. Available at: [Link]
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Inhibitory Activity of N- and S-Functionalized Monoterpene Diols Towards Monoamine Oxidases A and B - MDPI. Available at: [Link]
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(PDF) Biological Properties of Some Volatile Phenylpropanoids - ResearchGate. Available at: [Link]
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Stereoselective Activity of 1-Propargyl-4-styrylpiperidine-like Analogues That Can Discriminate between Monoamine Oxidase Isoforms A and B - PubMed Central. Available at: [Link]
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Design, synthesis and anticonvulsant activity of new hybrid compounds derived from N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)-propanamides and -butanamides - PubMed. Available at: [Link]
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1,2-Propanediol, 1-phenyl- | C9H12O2 | CID 15825 - PubChem. Available at: [Link]
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Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides - MDPI. Available at: [Link]
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Anticonvulsant Activity of the Linalool Enantiomers and Racemate: Investigation of Chiral Influence - ResearchGate. Available at: [Link]
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This compound - LookChem. Available at: [Link]
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(PDF) Stereoselective synthesis of (1S,2S)-1-phenylpropane-1,2-diol by cell-free extract of Lactobacillus brevis - ResearchGate. Available at: [Link]
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Comparative anticonvulsant potency and pharmacokinetics of (+)-and (-)-enantiomers of stiripentol - PubMed. Available at: [Link]
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Safety Operating Guide
Navigating the Disposal of (1R,2S)-1-Phenylpropane-1,2-diol: A Guide for the Modern Laboratory
For researchers and scientists in the fast-paced world of drug development, the integrity of your work is paramount. This extends beyond the bench to the responsible management of chemical reagents. This guide provides a comprehensive, step-by-step approach to the proper disposal of (1R,2S)-1-Phenylpropane-1,2-diol, ensuring the safety of your personnel and the protection of our environment. This document is designed to be a trusted resource, offering clarity and actionable procedures rooted in established safety protocols and regulatory standards.
Immediate Safety Protocols: Your First Line of Defense
Before initiating any disposal procedure, a thorough understanding of the immediate hazards associated with this compound is crucial. While specific hazard classifications may vary by supplier, general safety precautions should always be observed.
Personal Protective Equipment (PPE)
Proper PPE is non-negotiable when handling this compound. The following provides a baseline for protection; however, always consult the specific Safety Data Sheet (SDS) for your material and your institution's chemical hygiene plan.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields. | Protects against splashes and airborne particles. |
| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. For larger quantities or potential for significant contact, consider fire/flame resistant and impervious clothing.[1][2] | Prevents skin contact, which can cause irritation.[1] Impervious clothing offers additional protection against spills. |
| Respiratory Protection | Not typically required with adequate ventilation. If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1] | Ensures you do not inhale any vapors or aerosols that may be generated. |
Safe Handling and Storage
Adherence to proper handling and storage protocols minimizes the risk of accidental exposure or spills.
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2]
-
Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[2] Use non-sparking tools if there is a risk of generating flammable vapors.[2]
-
Storage: Store in a tightly closed, suitable container in a cool, dry, and well-ventilated place.[1][2] Keep it segregated from incompatible materials.
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and correct action is critical.
-
Spill: For a small spill, collect the material using an absorbent, non-combustible material and place it in a suitable, labeled container for disposal.[2] Prevent the spill from entering drains or waterways.[2]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[1][2]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes.[1][2]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[2]
In all cases of exposure, seek medical attention.[1][2]
The Core of Disposal: A Step-by-Step Procedural Guide
The proper disposal of this compound is a multi-step process that begins with waste characterization and ends with transfer to a licensed disposal facility. The following workflow provides a logical and compliant pathway for your laboratory.
Caption: Decision workflow for the proper disposal of this compound.
Step 1: Waste Characterization - Is Your Waste Hazardous?
The cornerstone of compliant disposal is determining whether your waste is considered hazardous under the Resource Conservation and Recovery Act (RCRA). This is your responsibility as the generator of the waste.
-
Identify the Waste Stream: Is it pure, unreacted this compound? Is it a solution in a flammable solvent? Is it an aqueous solution from a workup? The composition of the waste is critical.
-
Consult the Safety Data Sheet (SDS): The SDS for this compound will provide information on its physical and chemical properties, which can help in this evaluation. However, most SDSs for this compound do not explicitly state its RCRA classification.
-
Evaluate for RCRA Characteristics: A waste is considered hazardous if it exhibits one or more of the following characteristics[3][4][5]:
-
Ignitability: Does the waste have a flashpoint of less than 140°F (60°C)?[5] This is particularly relevant if the compound is dissolved in a flammable solvent.
-
Corrosivity: Is the waste aqueous with a pH less than or equal to 2, or greater than or equal to 12.5?[4][5]
-
Reactivity: Is the waste unstable, does it react violently with water, or can it generate toxic gases when mixed with water or under normal conditions?[4]
-
Toxicity: Does the waste contain contaminants at concentrations above the limits specified in 40 CFR 261.24? This is determined through a laboratory procedure called the Toxicity Characteristic Leaching Procedure (TCLP).
-
If your waste stream containing this compound meets any of these criteria, it must be managed as a hazardous waste.[6] If you are uncertain, it is best to err on the side of caution and manage the waste as hazardous.[6]
Step 2: Proper Segregation and Storage
Once characterized, the waste must be segregated and stored correctly to prevent dangerous reactions and ensure safety.
-
Segregation: Keep hazardous waste containing this compound separate from non-hazardous waste.[7] Furthermore, do not mix it with incompatible chemical wastes.[8] For example, store it away from strong oxidizing agents.
-
Containerization: Use a container that is compatible with the chemical waste.[7] The container must be in good condition, with a secure, leak-proof lid.[9]
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name of the contents (including solvents and concentrations), and the date accumulation started.[10]
-
Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[8][11]
Step 3: Final Disposal
The final step is the safe and legal transfer of the waste to a licensed disposal facility.
-
Accumulation Limits: Be aware of the volume limits for your SAA (typically 55 gallons of hazardous waste).[11]
-
Contact a Licensed Professional: Hazardous waste must be disposed of through a licensed hazardous waste contractor.[7][10] Do not dispose of this compound down the drain or in regular trash.[2]
-
Manifesting: A hazardous waste manifest is required for off-site transportation. This document tracks the waste from your laboratory to its final destination.[10]
-
Disposal Method: The most common and recommended disposal methods for this type of chemical waste are controlled incineration or treatment at a licensed chemical destruction plant.[2]
Environmental Responsibility: The "Why" Behind the Procedure
While there is limited specific data on the environmental fate and ecotoxicity of this compound in the provided search results, the general principles of chemical safety and environmental protection dictate that its release into the environment should be avoided.[2] Organic chemicals can have unforeseen impacts on aquatic and terrestrial ecosystems. Proper disposal by incineration or other approved methods ensures that the chemical is destroyed, preventing potential environmental contamination.
By adhering to these procedures, you are not only complying with regulations but also upholding the highest standards of scientific integrity and corporate responsibility. Your commitment to safety and environmental stewardship is a direct reflection of the quality of your research.
References
-
AMI Environmental. (n.d.). Understanding RCRA Waste Characterization. Retrieved from [Link]
-
Office of Clinical and Research Safety. (n.d.). RCRA Characteristic Waste. Retrieved from [Link]
-
Indiana Department of Environmental Management. (2014, March 7). Understanding the Hazardous Waste Determination Process. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2009, October). Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved from [Link]
-
Temarry Recycling. (2024, October 31). How To Make a Hazardous Waste Determination. Retrieved from [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
ScienceDirect. (2017). Studies on the environmental fate, ecotoxicology and toxicology of 2-methyl 1,3-propanediol. Retrieved from [Link]
-
Mass.gov. (n.d.). Hazardous Waste Facilities & Recyclers. Retrieved from [Link]
-
Clean Management. (2025, October 10). Hazardous Waste Disposal in Large Facilities: What To Know. Retrieved from [Link]
-
ResearchGate. (2017, October 26). Studies on the environmental fate, ecotoxicology and toxicology of 2-methyl 1,3-propanediol. Retrieved from [Link]
-
American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. amienvironmental.com [amienvironmental.com]
- 4. RCRA Characteristic Waste | Office of Clinical and Research Safety [vumc.org]
- 5. epa.gov [epa.gov]
- 6. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. danielshealth.com [danielshealth.com]
- 10. cleanmanagement.com [cleanmanagement.com]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
